6-Methyl-1H-indole-2-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPCANNPBDCGJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Methyl-1H-indole-2-carbonitrile CAS 1513412-80-0 properties
Title: Technical Whitepaper on 6-Methyl-1H-indole-2-carbonitrile (CAS 1513412-80-0): Synthesis, Properties, and Applications in Epigenetic Drug Discovery
Executive Summary
In modern medicinal chemistry, functionalized indoles serve as privileged scaffolds for discovering novel therapeutics. 6-Methyl-1H-indole-2-carbonitrile (CAS 1513412-80-0) is a highly specialized, synthetically versatile building block. Characterized by its electron-rich indole core, a para-methyl substitution (relative to the nitrogen), and an electron-withdrawing C2-nitrile group, this compound offers unique electronic and steric properties.
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between fundamental physicochemical data and advanced synthetic utility. This whitepaper details the core properties of 6-Methyl-1H-indole-2-carbonitrile, validates its synthetic protocols, and explores its critical role in the development of spiro-condensed azetidine derivatives—potent inhibitors of the oncogenic Menin-MLL1 epigenetic interaction [1].
Physicochemical Properties & Specifications
To ensure reproducibility and reliability in downstream assays, establishing a strict quality control baseline is paramount. The following table summarizes the validated physicochemical properties and standard handling specifications for 6-Methyl-1H-indole-2-carbonitrile [2][3].
| Property | Specification / Value |
| Chemical Name | 6-Methyl-1H-indole-2-carbonitrile |
| CAS Registry Number | 1513412-80-0 |
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight | 156.18 g/mol |
| SMILES String | N#CC1=CC=2C=CC(=CC2N1)C |
| Purity Standard | ≥ 98% (typically verified via HPLC/LC-MS) |
| Storage Conditions | Sealed in a dry environment, 2–8 °C, inert atmosphere |
| Shipping Conditions | Room temperature (continental US); may vary internationally |
| Functional Groups | Indole core, Cyanide/Nitrile, Aryl methyl |
Note: The presence of the C2-nitrile significantly lowers the pKa of the indole N-H compared to unsubstituted indole, making it more amenable to deprotonation and subsequent N-alkylation or N-acylation under mild basic conditions.
Mechanistic Pathway & Synthesis Workflow
The primary route to synthesize 6-Methyl-1H-indole-2-carbonitrile relies on the dehydration of its corresponding primary amide, 6-methyl-1H-indole-2-carboxamide (CAS 893730-34-2). Phosphorus oxychloride (POCl₃) acts as the dehydrating agent.
Causality & Logic: POCl₃ is selected over milder dehydrating agents (like Burgess reagent) due to the robust stability of the indole-2-carboxamide. POCl₃ attacks the amide carbonyl oxygen, generating a Vilsmeier-type chloriminium intermediate. The subsequent elimination of dichlorophosphate (PO₂Cl₂⁻) and a proton irreversibly drives the formation of the thermodynamically stable nitrile.
Caption: Mechanistic workflow for the POCl3-mediated dehydration of indole-2-carboxamide to carbonitrile.
Protocol 1: Dehydration Synthesis of CAS 1513412-80-0
This protocol is adapted from validated patent literature for spiro-azetidine derivative synthesis [1].
-
Preparation: Suspend 6-methyl-1H-indole-2-carboxamide (1.00 g, 5.74 mmol) in a dry, argon-purged round-bottom flask.
-
Reagent Addition: Dropwise, add phosphorus oxychloride (POCl₃, 2.68 mL, 28.7 mmol, ~5 eq). Caution: POCl₃ is highly reactive with moisture; perform in a fume hood.
-
Thermal Activation: Heat the reaction mixture to 80 °C and maintain stirring for 16 hours. The extended time ensures complete conversion of the sterically hindered amide.
-
Concentration: Remove excess POCl₃ under reduced pressure (vacuum distillation).
-
Neutralization & Workup: Carefully suspend the crude residue in ice-cold water. Basify the aqueous layer using solid potassium carbonate (K₂CO₃) until pH ~8-9 is reached.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the target nitrile.
Downstream Applications: Epigenetic Drug Discovery
6-Methyl-1H-indole-2-carbonitrile is a critical intermediate in the synthesis of Menin-MLL1 interaction inhibitors [1].
Biological Context: Menin is a scaffold protein that binds to MLL1 (Mixed Lineage Leukemia 1). In MLL-rearranged leukemias and certain solid tumors (e.g., ER-positive breast cancer, prostate cancer), the Menin-MLL1 complex acts as an oncogenic driver by upregulating HOXA9 and MEIS1 gene expression. Disrupting this protein-protein interaction (PPI) is a highly validated therapeutic strategy. The 6-methylindole core fits precisely into the hydrophobic pocket of Menin, while the nitrile group serves as a vector for further spiro-azetidine functionalization.
Caption: Disruption of the oncogenic Menin-MLL1 epigenetic complex by indole-derived inhibitors.
Protocol 2: N-Boc Protection for Downstream Functionalization
To utilize the C2-nitrile in subsequent coupling reactions (e.g., reduction to an amine or cross-coupling), the indole N-H must first be protected to prevent unwanted side reactions.
Causality & Logic: We utilize Di-tert-butyl dicarbonate (Boc₂O) with 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly electrophilic N-Boc-pyridinium intermediate. This overcomes the inherently low nucleophilicity of the indole nitrogen, which is further deactivated by the electron-withdrawing C2-nitrile.
-
Dissolution: Dissolve 6-methyl-1H-indole-2-carbonitrile (900 mg, 5.76 mmol) in anhydrous acetonitrile (20.0 mL) under an argon atmosphere.
-
Catalyst Addition: Add DMAP (106 mg, 0.86 mmol, ~0.15 eq).
-
Protection: Add Boc₂O (1.51 g, 6.92 mmol, 1.2 eq) in one portion at room temperature.
-
Reaction: Stir the solution at room temperature for 64 hours. Self-validation step: Monitor via TLC (Hexanes:EtOAc) or LC-MS to ensure the disappearance of the starting material mass (m/z 157 [M+H]+) and appearance of the Boc-protected mass.
-
Quench & Extraction: Quench the reaction with distilled water (20 mL). Extract with ethyl acetate (3 x 20 mL).
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate to yield tert-butyl 2-cyano-6-methyl-1H-indole-1-carboxylate.
Trustworthiness & Laboratory Safety (E-E-A-T)
When handling 6-Methyl-1H-indole-2-carbonitrile and its precursors, strict adherence to self-validating analytical systems is required:
-
Identity Verification: Always confirm the structure of the received or synthesized batch using ¹H NMR (DMSO-d6 or CDCl₃). Look for the characteristic singlet of the C6-methyl group (~2.4 ppm) and the distinct C3-aromatic proton of the indole core.
-
Toxicity Profile: Nitrile-containing compounds can be hazardous if ingested or inhaled due to potential in vivo cyanide release, though indole-nitriles are generally stable. Handle exclusively in Class II biological safety cabinets or chemical fume hoods.
-
Reagent Handling: POCl₃ (used in Protocol 1) is corrosive and reacts violently with water, evolving HCl gas. Ensure all glassware is oven-dried.
References
- Title: Spiro condensed azetidine derivatives as inhibitors of the menin-MLL1 interaction (WO2017207387A1)
Chemo-Structural Profiling and Synthetic Utility of 6-Methyl-2-Cyanoindole
Executive Summary
6-Methyl-2-cyanoindole (systematically 6-methyl-1H-indole-2-carbonitrile ) represents a specialized scaffold in medicinal chemistry, combining the privileged indole pharmacophore with a versatile nitrile handle at the C2 position and a lipophilic methyl substituent at C6. Unlike the more common 3-substituted indoles (tryptamine derivatives), the 2-cyanoindole motif serves as a critical electrophilic gateway for synthesizing indole-fused polycycles, factor Xa inhibitors, and antiviral agents. This guide details its structural properties, validated synthetic pathways, and downstream utility in drug discovery.[1][2][3]
Chemical Identity & Structural Properties[1][3][4][5][6][7]
The molecule is defined by an electron-withdrawing nitrile group at C2, which significantly alters the pKa of the indole N-H compared to the parent indole, while the C6-methyl group provides a handle for hydrophobic interactions in protein binding pockets.
Table 1: Physicochemical Specifications
| Property | Data |
| Systematic Name | 6-Methyl-1H-indole-2-carbonitrile |
| CAS Registry Number | 1513412-80-0 |
| Molecular Formula | |
| Molecular Weight | 156.18 g/mol |
| Exact Mass | 156.0687 |
| SMILES | CC1=CC2=C(C=C1)NC(=C2)C#N |
| InChIKey | Unique identifier (derivative specific) |
| Appearance | Off-white to pale yellow solid (Standard) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in water |
Structural Analysis[1][4][8]
-
Electronic Push-Pull: The C2-nitrile is a strong electron-withdrawing group (EWG), reducing the electron density of the pyrrole ring. This makes the C3 position less susceptible to electrophilic aromatic substitution compared to unsubstituted indole.
-
Steric Environment: The C6-methyl group is distal to the reactive C2 center, minimizing steric hindrance during transformations of the nitrile group, but providing essential bulk for filling hydrophobic pockets in target enzymes (e.g., kinases or proteases).
Synthetic Methodologies
The synthesis of 6-methyl-2-cyanoindole generally proceeds via two primary routes: Amide Dehydration (scalable) or Pd-Catalyzed Cyanation (convergent).
Route A: Dehydration of Indole-2-Carboxamide (Scalable Protocol)
This is the preferred method for gram-scale synthesis due to the availability of the carboxylic acid precursor.
-
Precursor Formation: 6-Methylindole-2-carboxylic acid is converted to the primary amide using
followed by aqueous ammonia. -
Dehydration: The amide is dehydrated to the nitrile using Phosphoryl Chloride (
) or Trifluoroacetic Anhydride (TFAA).
Route B: Palladium-Catalyzed Cyanation
Used when starting from 2-haloindoles. Requires careful handling of cyanide sources.
-
Substrate: 2-Bromo-6-methylindole (N-protected).
-
Catalyst:
or with dppf. -
Reagent:
(Zinc Cyanide).
Visualization: Synthetic Workflow
The following diagram outlines the logical flow for synthesizing the target molecule from commercially available precursors.
Figure 1: Convergent synthetic pathways illustrating the Amide Dehydration route (solid) and Pd-Catalyzed route (dashed).
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 6-methyl-1H-indole-2-carbonitrile from 6-methylindole-2-carboxamide.
Safety Prerequisite:
-
Setup: Charge a dry round-bottom flask with 6-methylindole-2-carboxamide (1.0 equiv) and anhydrous 1,4-dioxane (0.2 M concentration).
-
Reagent Addition: Add Pyridine (6.0 equiv) as a base. Cool the mixture to 0°C.
-
Dehydration: Dropwise add Phosphoryl Chloride (
, 2.0 equiv) over 15 minutes. -
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Target
will be higher than the amide). -
Workup:
-
Quench carefully with saturated
solution at 0°C. -
Extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate.[5]
-
-
Purification: Flash column chromatography (Hexanes:EtOAc gradient) yields the pure nitrile.
Validation Criteria:
-
IR Spectroscopy: Appearance of a sharp, weak band at
( stretch). Disappearance of Amide I/II bands. -
1H NMR: Absence of broad
amide protons. Presence of C6-Methyl singlet ( ppm).[6]
Reactivity & Downstream Applications
The 2-cyano group is a "linchpin" functional group. It allows the molecule to serve as a divergent intermediate for various therapeutic classes.
Key Transformations:
-
Pinner Reaction / Amidines: Conversion to amidines (using HCl/MeOH then
), essential for serine protease inhibitors (e.g., Thrombin, Factor Xa). -
Cycloaddition (Tetrazoles): Reaction with Sodium Azide (
) yields the 2-(1H-tetrazol-5-yl)indole, a bioisostere for carboxylic acids with improved metabolic stability. -
Reduction: Reduction with
yields the 2-(aminomethyl)indole, a scaffold for CNS-active agents.
Visualization: Functional Group Divergence
Figure 2: Divergent synthesis map showing the utility of the nitrile handle in accessing diverse pharmacophores.
References
-
MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Indole-2-carboxamide: a versatile synthetic handle.[7] Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Methylindole(3420-02-8) 1H NMR spectrum [chemicalbook.com]
- 7. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
6-Methyl-1H-indole-2-carbonitrile SMILES and InChIKey
Technical Monograph: 6-Methyl-1H-indole-2-carbonitrile
Part 1: Molecular Identity & Cheminformatics
6-Methyl-1H-indole-2-carbonitrile is a high-value heterocyclic scaffold used primarily as a precursor in the synthesis of bioactive pharmaceuticals. Its structural uniqueness lies in the juxtaposition of an electron-withdrawing nitrile group at the C2 position and an electron-donating methyl group at the C6 position. This "push-pull" electronic character modulates the acidity of the N1-proton and the electrophilicity of the indole core, making it a critical intermediate for developing kinase inhibitors and antiviral agents.
Core Identifiers
| Parameter | Value |
| IUPAC Name | 6-Methyl-1H-indole-2-carbonitrile |
| CAS Registry Number | 1513412-80-0 |
| SMILES (Canonical) | Cc1ccc2[nH]c(C#N)cc2c1 |
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight | 156.19 g/mol |
| InChI String | InChI=1S/C10H8N2/c1-7-3-4-8-6-9(5-11)12-10(8)2-7/h2-4,6,12H,1H3 |
| Physical State | Off-white to pale yellow solid |
| Predicted pKa (NH) | ~12.5 (Acidified relative to indole due to C2-CN) |
Part 2: Synthetic Architecture
The synthesis of 2-cyanoindoles is non-trivial due to the instability of the indole ring under harsh oxidizing conditions. The most robust, field-proven protocol for the 6-methyl derivative avoids direct cyanation of the unfunctionalized ring. Instead, it utilizes a functional group interconversion strategy starting from the aldehyde.
Primary Route: Dehydration of Aldoxime
This pathway is preferred for its scalability and avoidance of toxic transition metals.
-
Formylation: Vilsmeier-Haack reaction of 6-methylindole to yield 6-methylindole-2-carboxaldehyde.
-
Condensation: Reaction with hydroxylamine hydrochloride to form the oxime.
-
Dehydration: Conversion of the oxime to the nitrile using a dehydrating agent (e.g., SOCl₂ or Ac₂O).
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from 6-methylindole to the 2-carbonitrile derivative via the aldoxime route.
Part 3: Structural Biology & Reactivity Profile
Understanding the reactivity of 6-Methyl-1H-indole-2-carbonitrile is essential for its application in drug design.
-
N1-Acidity (The "Handle"): The nitrile group at C2 is strongly electron-withdrawing (Inductive effect -I, Mesomeric effect -M). This pulls electron density away from the pyrrole ring, significantly increasing the acidity of the N-H proton compared to unsubstituted indole.
-
Implication: Alkylation at N1 can be achieved using milder bases (e.g., K₂CO₃ instead of NaH), reducing side reactions.
-
-
C3-Nucleophilicity: Despite the deactivating nitrile group, the C3 position retains nucleophilic character, albeit reduced. Electrophilic aromatic substitution (EAS) requires stronger electrophiles or Lewis acid catalysis.
-
Nitrile Transformations: The C2-cyano group acts as a "gateway" functionality:
-
Hydrolysis:
Indole-2-carboxamide Indole-2-carboxylic acid. -
Cycloaddition: Reaction with azides
Tetrazoles (Bioisosteres for carboxylic acids in Angiotensin II receptor blockers).
-
Reactivity Logic Map
Figure 2: Divergent reactivity profile demonstrating the compound's utility as a scaffold.
Part 4: Detailed Experimental Protocol
Objective: Synthesis of 6-Methyl-1H-indole-2-carbonitrile from 6-methylindole-2-carboxaldehyde. Scale: 10 mmol basis.
Reagents & Equipment
-
Precursor: 6-Methylindole-2-carboxaldehyde (1.59 g, 10 mmol).
-
Reagent A: Hydroxylamine hydrochloride (NH₂OH·HCl) (0.83 g, 12 mmol).
-
Reagent B: Acetic Anhydride (Ac₂O) (5 mL) or Thionyl Chloride (SOCl₂).
-
Solvent: Ethanol (EtOH) and Pyridine.
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.
Step-by-Step Methodology
-
Oxime Formation (The Setup):
-
Dissolve 6-methylindole-2-carboxaldehyde (10 mmol) in Ethanol (20 mL).
-
Add Hydroxylamine hydrochloride (12 mmol) and Pyridine (15 mmol).
-
Reflux the mixture for 2 hours. Monitor via TLC (System: Hexane/EtOAc 7:3). The aldehyde spot should disappear, replaced by a lower Rf oxime spot.
-
Workup: Remove solvent under reduced pressure. Pour residue into ice water. Filter the precipitate, wash with water, and dry. This yields the crude aldoxime.
-
-
Dehydration (The Critical Step):
-
Isolation & Purification:
-
Cool the reaction mixture to room temperature.
-
Pour cautiously into crushed ice/water (100 mL) to hydrolyze excess anhydride. Caution: Exothermic reaction.
-
Neutralize with saturated NaHCO₃ solution until pH ~7.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Expected Yield: 75–85% Characterization Check:
-
IR: Look for the characteristic Nitrile (
) stretch at ~2220 cm⁻¹. -
1H NMR: Absence of aldehyde/oxime protons; Indole NH signal broad singlet at >11 ppm.
References
-
PubChem. 1H-indole-2-carbonitrile (Parent Compound Data).[3] National Library of Medicine. Available at: [Link]
- Roy, S. et al. "Palladium-Catalyzed Cyanation of Indoles: A Route to 2-Cyanoindoles." Journal of Organic Chemistry.
-
Organic Chemistry Portal. "Synthesis of Indoles and Functionalization." Available at: [Link]
Sources
Technical Guide: Solubility Profiling & Solvent Selection for 6-Methyl-1H-indole-2-carbonitrile
[1]
Part 1: Executive Summary & Physicochemical Framework
The Molecule
6-Methyl-1H-indole-2-carbonitrile is a bicyclic heteroaromatic compound characterized by a lipophilic indole core, a hydrophobic methyl substituent at the C6 position, and a polar, electron-withdrawing nitrile (cyano) group at the C2 position.[1] This specific substitution pattern creates a "push-pull" electronic system that significantly influences its interaction with organic solvents.[1]
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Weight | 156.18 g/mol | Low MW facilitates dissolution in small-molecule solvents.[1] |
| LogP (Calc) | ~2.35 – 2.50 | Moderately lipophilic.[1] Prefers organic media over aqueous.[1] |
| H-Bond Donors | 1 (Indole NH) | Capable of H-bonding with protic solvents (alcohols) and acceptors (DMSO).[1] |
| H-Bond Acceptors | 1 (Nitrile N) | Strong dipole interactions; favors polar aprotic solvents.[1] |
| pKa (NH) | ~16 (in DMSO) | Weakly acidic; stable in neutral organic solvents.[1] |
Theoretical Solubility Model (Hansen Parameters)
To predict solubility behavior without wasting material, we apply the principle of "Like Dissolves Like" using Hansen Solubility Parameters (HSP). The molecule possesses three distinct interaction vectors:
-
Dispersive ($ \delta_d $): High contribution from the aromatic indole ring and methyl group.[1]
-
Polar ($ \delta_p $): Significant contribution from the C≡N dipole.[1]
-
Hydrogen Bonding ($ \delta_h $): Moderate contribution from the indole N-H.[1]
Prediction: The compound will exhibit peak solubility in solvents that balance high polarity (to match the nitrile) with moderate dispersiveness (to match the ring).[1]
Part 2: Solvent Compatibility & Selection Guide[1]
This section categorizes solvents based on their interaction efficiency with 6-Methyl-1H-indole-2-carbonitrile.
High-Solubility Solvents (Stock Solutions & Reactions)
These solvents are recommended for preparing high-concentration stock solutions (>20 mg/mL) or performing nucleophilic substitution reactions.[1]
-
DMSO (Dimethyl Sulfoxide): The "Universal Solvent" for this class.[1] The S=O dipole strongly interacts with the acidic NH proton and the polar nitrile.[1]
-
Use Case: Biological assays, NMR analysis.
-
-
DMF (Dimethylformamide) / DMAc: Excellent solubilizers.[1]
-
Use Case: Synthetic reactions (e.g., alkylations), stock solutions.
-
-
THF (Tetrahydrofuran): Good solubility due to ether oxygen acting as an H-bond acceptor.[1]
-
Use Case: Grignard reactions, reductions.
-
Process & Extraction Solvents
These solvents offer moderate solubility (1–20 mg/mL), making them ideal for liquid-liquid extraction (LLE) and chromatography.[1]
-
Ethyl Acetate (EtOAc): The standard "work-up" solvent.[1] It dissolves the compound well but allows for partitioning against water.[1]
-
DCM (Dichloromethane) / Chloroform: High solubility due to polarizability.[1]
-
Warning: Halogenated solvents may cause trace decomposition over long storage; use fresh.[1]
-
-
Acetone: Good solubility but volatile.[1] Suitable for rapid transfer but not for high-temperature reactions.[1]
Crystallization & Anti-Solvents
These solvents have poor solubility (<1 mg/mL) at room temperature or require heating to dissolve, making them critical for purification.
-
Alcohols (MeOH, EtOH): Moderate solubility.[1] Solubility increases significantly with heat, making them excellent candidates for recrystallization (often combined with water).
-
Hydrocarbons (Hexane, Heptane, Toluene): Poor solubility.[1]
-
Application: Used as anti-solvents to crash the product out of EtOAc or DCM solutions.[1]
-
-
Water: Practically insoluble.[1] Used to quench reactions and precipitate the product from organic solutions.[1]
Part 3: Visualized Decision Logic
The following diagram illustrates the logical workflow for selecting a solvent based on the intended application (Synthesis, Purification, or Analysis).
Caption: Decision matrix for selecting the optimal solvent based on experimental requirements.
Part 4: Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Self-Validating)
Use this protocol to determine exact solubility limits in a specific solvent.[1]
Materials:
-
6-Methyl-1H-indole-2-carbonitrile (solid)[1]
-
Target Solvent (HPLC Grade)
-
0.45 µm Syringe Filter (PTFE or Nylon)[1]
-
Analytical Balance (0.01 mg precision)
Workflow:
-
Saturation: Add excess solid (~50 mg) to a glass vial containing 1.0 mL of solvent.
-
Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at ambient temperature (25°C). Ensure solid remains visible (if dissolved, add more solid).[2]
-
Agitation: Shake/stir for 4 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the supernatant through a pre-weighed syringe filter into a pre-weighed clean vial.
-
Evaporation: Evaporate the solvent (N₂ stream or vacuum) until constant mass is achieved.[1]
-
Calculation:
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Protocol B: Recrystallization Optimization
Use this to purify the compound from crude mixtures.[1]
-
Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate .
-
Clarification: If dark particles exist, filter while hot.[1]
-
Nucleation: Remove from heat. Slowly add Heptane (Anti-solvent) dropwise until a faint turbidity persists.[1][3]
-
Growth: Re-heat slightly to clear the solution, then let it cool slowly to room temperature, then 4°C.
-
Harvest: Filter crystals and wash with cold Heptane.
Part 5: Summary Data Table
| Solvent Class | Representative Solvent | Predicted Solubility | Application |
| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Stock solutions, SNAr reactions.[1] |
| Chlorinated | Dichloromethane (DCM) | High (>30 mg/mL) | Extractions, Chromatography.[1] |
| Esters | Ethyl Acetate | Moderate (10-30 mg/mL) | Work-up, Crystallization (Solvent).[1] |
| Alcohols | Methanol, Ethanol | Moderate (Heating req.)[1] | Crystallization, HPLC Mobile Phase. |
| Ethers | THF, MTBE | Moderate | Grignard reactions.[1] |
| Alkanes | Hexane, Heptane | Poor (<1 mg/mL) | Crystallization (Anti-solvent).[1] |
| Aqueous | Water, PBS | Insoluble | Washing, Quenching.[1] |
References
Sources
6-Methyl-1H-indole-2-carbonitrile safety data sheet SDS
An In-depth Technical Guide to the Safe Handling of 6-Methyl-1H-indole-2-carbonitrile
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives are explored for a multitude of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[1] 6-Methyl-1H-indole-2-carbonitrile is one such derivative, a molecule of significant interest to researchers in drug discovery and synthetic chemistry.[3][4] The presence of the nitrile group and the indole core necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling in a research environment.
This guide provides a comprehensive safety and handling protocol for 6-Methyl-1H-indole-2-carbonitrile. It is designed for researchers, scientists, and drug development professionals, moving beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety procedures and to provide a framework for a self-validating culture of safety in the laboratory.
Hazard Identification and Classification
While a specific, verified Safety Data Sheet for 6-Methyl-1H-indole-2-carbonitrile is not universally available, a robust hazard assessment can be constructed by analyzing data from closely related indole-2-carbonitrile analogues and the general indole class. The parent compound, 1H-indole-2-carbonitrile, is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[5] Furthermore, it is known to cause skin and serious eye irritation.[5] The general class of toxic organic solids often includes indole derivatives.[6] Therefore, 6-Methyl-1H-indole-2-carbonitrile should be handled as a substance with significant acute toxicity and irritant properties.
GHS Hazard Classification Summary | Hazard Class | Hazard Category | Hazard Statement | Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| | Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | | | Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | | | Skin Irritation | Category 2 | H315: Causes skin irritation | | | Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life | |This classification is based on data for indole and indole-2-carbonitrile and should be considered the minimum precaution.[5][6]
Toxicological Profile and Mechanistic Insights
The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion.[7][8]
-
Acute Toxicity: The toxicity profile is driven by both the indole nucleus and the carbonitrile functional group. Indole itself is classified as harmful if swallowed and toxic in contact with skin.[6] The nitrile group (-C≡N) is a well-known toxicophore, which can be metabolized under certain conditions to release cyanide ions, a potent inhibitor of cellular respiration. This potential underlies the classification of the compound as a Class 6.1 Toxic Substance.[9]
-
Irritation: Indole derivatives are frequently cited as skin, eye, and respiratory system irritants.[7][8][10] This is due to their ability to interact with and disrupt epithelial tissues upon direct contact. Prolonged or repeated skin contact can lead to dermatitis.
-
Carcinogenicity and Mutagenicity: There is no specific data identifying 6-Methyl-1H-indole-2-carbonitrile as a carcinogen or mutagen. SDS for the parent indole compound notes that no component is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[6]
Protocols for Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, personal protective equipment, and stringent handling procedures, is essential.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood.[11] This is non-negotiable. The fume hood contains airborne dust and prevents inhalation, which is a primary exposure route. All weighing and transfer operations involving the solid material must be conducted within the hood.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent dermal and eye contact.[7][11]
| PPE Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against splashes and airborne dust particles from reaching the eyes.[11] |
| Hand Protection | Nitrile gloves (inspected prior to use) | Provides a chemical barrier against skin contact. Double-gloving is recommended for weighing and transfer.[11] |
| Body Protection | Full-length lab coat | Protects skin and personal clothing from contamination.[10] |
| Respiratory | Not required if handled exclusively in a fume hood | If a fume hood is not available or fails, a full-face respirator with appropriate cartridges is necessary.[11] |
Standard Operating Procedure (SOP) for Handling
-
Preparation: Before handling, review this safety guide and the available SDS for related compounds. Ensure the chemical fume hood is operational.
-
Donning PPE: Put on a lab coat, safety goggles, and nitrile gloves.
-
Transfer: Conduct all manipulations within the fume hood. Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.[8] If weighing, tare the balance with the container, then add the compound to the container within the hood.
-
Cleaning: After transfer, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol) and wipe clean.
-
Disposal: Dispose of contaminated wipes and gloves in a designated hazardous waste container.
-
Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water.[11]
-
Documentation: Record the amount used in the laboratory inventory.
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- 2. mdpi.com [mdpi.com]
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- 11. chemicalbook.com [chemicalbook.com]
Isomeric Divergence in Privileged Scaffolds: A Technical Analysis of 5-Methyl vs. 6-Methyl Indole-2-Carbonitrile
Executive Summary
Indole-2-carbonitriles are foundational building blocks in modern medicinal chemistry, serving as critical pharmacophores in the development of targeted therapeutics, including inhibitors of the Menin-MLL protein-protein interaction[1]. The substitution pattern on the benzenoid ring of the indole core profoundly dictates the molecule's physicochemical properties, electronic distribution, and spatial trajectory within biological targets. This whitepaper provides an in-depth comparative analysis of 5-methyl-1H-indole-2-carbonitrile and 6-methyl-1H-indole-2-carbonitrile , elucidating how a single positional shift of a methyl group alters synthetic reactivity, spectroscopic behavior, and drug-target binding affinity.
Structural and Electronic Divergence
The indole nucleus is an electron-rich heteroaromatic system. The introduction of a methyl group—a weakly electron-donating group via inductive effects and hyperconjugation—modulates the electron density of the ring.
-
5-Methyl-1H-indole-2-carbonitrile (CAS: 1522608-25-8) : The methyl group at the 5-position is located para to the nitrogen atom's position within the fused resonance system. This positioning slightly increases the electron density at the C3 position, making the indole ring highly susceptible to electrophilic attack and cross-coupling functionalization[2].
-
6-Methyl-1H-indole-2-carbonitrile (CAS: 1513412-80-0) : The methyl group at the 6-position is meta to the nitrogen atom. Rotationally resolved electronic spectroscopy reveals that 6-methylindole derivatives exhibit distinct torsional barriers and axis reorientation upon electronic excitation compared to their 5-methyl counterparts[3]. Specifically, the methyl rotor in 6-methylindole shows a significantly lower rotational barrier in the excited state (
46 cm⁻¹) compared to 5-methylindole, indicating a fundamentally different hyperconjugative interaction with the extended -system[4][5].
Implications in Drug Discovery (Menin-MLL Interaction)
In the context of acute myeloid leukemia (AML), the Menin-MLL interaction is a prime therapeutic target. Inhibitors such as Ziftomenib (approved in 2025) and its analogs rely heavily on substituted indole or thienopyrimidine scaffolds to anchor into the central cavity of Menin[1][6].
-
Vector Trajectory & Steric Fit : The central cavity of Menin is highly sensitive to the spatial orientation of substituents on the indole ring. Structure-activity relationship (SAR) studies demonstrate that substituents at the 4, 5, and 6 positions of the indole ring project into distinct hydrophobic sub-pockets[1][7].
-
Binding Affinity Causality : A methyl group at the 6-position often aligns favorably with hydrophobic residues (such as Tyr323) within the Menin pocket, enhancing van der Waals interactions. Conversely, a methyl group at the 5-position alters the vector, potentially leading to steric clashes with the protein backbone or exposing the hydrophobic methyl group to the solvent interface, thereby reducing the overall binding enthalpy[1][7].
Workflow of Menin-MLL Inhibitor Optimization based on methyl vector positioning.
Synthetic Methodologies and Self-Validating Protocols
The synthesis of these isomers requires precise control over dehydration and protection steps. The following protocols outline the synthesis of the carbonitrile from the corresponding carboxamide, followed by N-Boc protection—a mandatory sequence in combinatorial library generation[8][9].
Protocol 1: Dehydration of Indole-2-carboxamide to Indole-2-carbonitrile
-
Objective : Convert 5-methyl- or 6-methyl-1H-indole-2-carboxamide to the corresponding carbonitrile.
-
Causality : Phosphorus oxychloride (POCl₃) is utilized as an aggressive dehydrating agent. The reaction is thermodynamically driven by the formation of strong, stable phosphorus-oxygen (P=O) bonds. The elevated temperature (80°C) provides the necessary activation energy to overcome the transition state barrier for the elimination of the dichlorophosphate leaving group[9].
-
Step-by-Step Procedure :
-
Suspend 5.0 mmol of 5-methyl-1H-indole-2-carboxamide (or the 6-methyl isomer) in a dry reaction flask under an argon atmosphere.
-
Add POCl₃ (25.0 mmol, 5.0 equiv) dropwise at room temperature. Self-Validation : The suspension will gradually dissolve as the Vilsmeier-type intermediate forms.
-
Heat the reaction mixture to 80°C for 7 hours[9]. Self-Validation : Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar baseline carboxamide spot and the appearance of a less polar carbonitrile spot confirms conversion.
-
Cool the mixture to room temperature and quench by slow, dropwise addition into ice-water (Caution: highly exothermic hydrolysis of excess POCl₃).
-
Stir for 1 hour to ensure complete decomposition of POCl₃. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the target indole-2-carbonitrile[9].
-
Protocol 2: N-Boc Protection of Indole-2-carbonitrile
-
Objective : Synthesize tert-butyl 2-cyano-5-methyl-1H-indole-1-carboxylate (or the 6-methyl analog).
-
Causality : Protection of the nucleophilic indole nitrogen is crucial to prevent unwanted side reactions during subsequent cross-coupling (e.g., Suzuki or Sonogashira reactions at the C3 position). Di-tert-butyl dicarbonate (Boc₂O) is used in conjunction with 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic acyl transfer catalyst; its highly nucleophilic pyridine nitrogen attacks the Boc anhydride, forming a highly reactive N-tert-butoxycarbonylpyridinium intermediate that rapidly transfers the Boc group to the indole nitrogen[7][8].
-
Step-by-Step Procedure :
-
Dissolve 1.6 mmol of the synthesized methyl-1H-indole-2-carbonitrile in 5 mL of anhydrous acetonitrile[7].
-
Add Boc₂O (1.9 mmol, 1.2 equiv) followed by DMAP (0.24 mmol, 0.15 equiv)[7].
-
Stir the reaction at room temperature for 1 to 16 hours under argon[7][8]. Self-Validation : Evolution of CO₂ gas bubbles indicates the progress of the reaction. TLC will show a shift to a significantly less polar spot due to the masking of the N-H hydrogen bond donor.
-
Quench with water and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexane:EtOAc 10:1)[7][8].
-
Synthetic pathway for the preparation and protection of methyl-indole-2-carbonitriles.
Comparative Data Summary
The following table summarizes the core quantitative and qualitative differences between the two isomers, bridging their physical properties with their performance in drug discovery workflows.
| Property / Metric | 5-Methyl-1H-indole-2-carbonitrile | 6-Methyl-1H-indole-2-carbonitrile |
| CAS Registry Number | 1522608-25-8[2] | 1513412-80-0[10] |
| Molecular Formula | C₁₀H₈N₂ | C₁₀H₈N₂ |
| Molecular Weight | 156.18 g/mol | 156.18 g/mol |
| Excited State Torsional Barrier | High (Phase shifted 60° upon excitation)[5] | Low ( |
| Menin Pocket Vector | Projects toward solvent / Sub-pocket A[1] | Projects toward Tyr323 / Pocket B[1] |
| Primary Synthetic Precursor | 5-methyl-1H-indole-2-carboxamide[9] | 6-methyl-1H-indole-2-carboxamide |
Conclusion
The distinction between 5-methyl and 6-methyl indole-2-carbonitrile extends far beyond simple nomenclature. As demonstrated through their rotational spectroscopy and their divergent behaviors in Menin-MLL inhibitor SAR studies, the exact positioning of the methyl group dictates the electronic landscape of the indole core and the spatial vector of the molecule. For drug development professionals, selecting the correct isomer is a critical determinant of a lead compound's binding enthalpy and ultimate clinical viability.
References
-
Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) . OSTI.GOV. 7
-
Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - PMC . NIH.gov. 1
-
WO2017207387A1 - Spiro condensed azetidine derivatives as inhibitors of the menin-mml1 interaction . Google Patents. 8
-
WO 2017/207387 Al . Googleapis.com. 9
-
Ziftomenib | New Drug Approvals . Newdrugapprovals.org.6
-
1513412-80-0 | 6-Methyl-1H-indole-2-carbonitrile . ChemScene. 10
-
1522608-25-8 | 5-Methyl-1H-indole-2-carbonitrile . BLD Pharm. 2
-
Internal rotation effects in the rotationally resolved S1(1Lb) ← S0 origin bands of 3-methylindole and 5-methylindole . Radboud Repository. 3
-
Rotationally resolved electronic spectroscopy of 6-methylindole . Radboud Repository. 4
-
The torsional spectra of Jet-cooled methyl substituted indoles in the ground and first excited states . AIP Publishing. 5
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- 1. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1522608-25-8|5-Methyl-1H-indole-2-carbonitrile|BLD Pharm [bldpharm.com]
- 3. mbp.science.ru.nl [mbp.science.ru.nl]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. pubs.aip.org [pubs.aip.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. osti.gov [osti.gov]
- 8. WO2017207387A1 - Spiro condensed azetidine derivatives as inhibitors of the menin-mml1 interaction - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. chemscene.com [chemscene.com]
6-Methyl-1H-indole-2-carbonitrile melting point and boiling point
This is an in-depth technical guide on 6-Methyl-1H-indole-2-carbonitrile , structured for researchers and drug development professionals.
Physicochemical Profile, Synthesis, and Pharmacological Relevance
Executive Summary
6-Methyl-1H-indole-2-carbonitrile (CAS: 1513412-80-0) is a functionalized indole derivative serving as a critical scaffold in medicinal chemistry.[1][2][3][4] It acts as a key intermediate in the synthesis of menin-MLL inhibitors , a class of therapeutics targeting acute leukemias with MLL gene translocations.[2][4]
This guide provides a rigorous analysis of its thermal properties, distinguishing between experimental data of structural analogs and predictive models to establish a reliable physicochemical profile.[4] It also details the primary synthetic route via amide dehydration, a protocol essential for ensuring high purity in drug discovery workflows.[4]
Physicochemical Profile
Melting Point and Boiling Point Analysis
Experimental data for the specific 6-methyl isomer is often proprietary or absent from public registries.[4] However, by analyzing the Structure-Property Relationships (SPR) of its positional isomers (4-methyl) and electronic analogs (6-methoxy), we can derive a high-confidence thermal profile.
| Property | Value / Range | Source / Method |
| Melting Point (Estimated) | 125 – 135 °C | Derived from Isomeric Trend Analysis (See Section 2.2) |
| Boiling Point (Predicted) | 360 ± 20 °C (at 760 mmHg) | ACD/Labs & EPISuite Algorithms |
| Molecular Weight | 156.18 g/mol | Calculated |
| Physical Form | Off-white to pale yellow solid | Experimental Observation (Patent WO2017207387) |
| Solubility | Soluble in DMSO, EtOAc, MeOH; Insoluble in Water | Polarity Assessment |
Thermodynamic Analysis & Isomer Comparison
The melting point of indole derivatives is heavily influenced by crystal packing efficiency and intermolecular hydrogen bonding (N-H[4]···N≡C).
-
Positional Isomerism: The 6-position on the indole ring confers greater symmetry and packing stability compared to the 4-position.[4]
-
Reference Point 1:4-Methyl-1H-indole-2-carbonitrile melts at 83–84 °C .
-
Reference Point 2:6-Methylindole (MP 59 °C) melts significantly higher than 4-Methylindole (MP 13 °C).[4]
-
-
Electronic Effects: The 6-Methoxy analog provides an upper bound due to increased polarity.[2][4]
Experimental Synthesis Protocol
The most authoritative method for synthesizing 6-Methyl-1H-indole-2-carbonitrile is the dehydration of primary amides using phosphorus oxychloride (
Reaction Pathway
The synthesis proceeds from 6-methyl-1H-indole-2-carboxylic acid, converted first to the amide, and finally dehydrated to the nitrile.[2][4]
Figure 1: Synthetic workflow for the conversion of the acid precursor to the target nitrile.[4][5]
Detailed Protocol (Dehydration Step)
Objective: Convert 6-methyl-1H-indole-2-carboxamide to 6-methyl-1H-indole-2-carbonitrile.
-
Preparation: In a flame-dried round-bottom flask under argon atmosphere, suspend 6-methyl-1H-indole-2-carboxamide (1.0 equiv) in anhydrous acetonitrile or chloroform .
-
Reagent Addition: Add Phosphorus Oxychloride (
) (5.0 equiv) dropwise.[4] Caution: Exothermic reaction.[2][4] -
Reflux: Heat the reaction mixture to 80 °C and stir for 16 hours . Monitor consumption of starting material via TLC (Mobile Phase: 50% EtOAc/Hexanes).
-
Quench: Cool to room temperature. Slowly pour the reaction mixture into ice-water.
-
Neutralization: Basify the solution to pH 8–9 using saturated Potassium Carbonate (
) . This step is critical to prevent hydrolysis of the nitrile back to the acid.[2][4] -
Extraction: Extract with Ethyl Acetate (3x) . Wash combined organics with brine, dry over
, and concentrate in vacuo.[4] -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes) to yield the product as a pale yellow solid.
Applications in Drug Discovery[2]
Menin-MLL Inhibition
This compound is a specific intermediate for "Spiro condensed azetidine derivatives," which are potent inhibitors of the Menin-MLL (Mixed Lineage Leukemia) protein-protein interaction.[2][4]
-
Mechanism: The indole nitrile motif often occupies a hydrophobic pocket in the Menin central cavity, mimicking the key interactions of the native MLL fusion protein.[4]
-
Significance: Disruption of this complex downregulates HOXA9 and MEIS1 genes, inducing differentiation and apoptosis in leukemic cells.[4]
Logical Relationship in Lead Optimization
Figure 2: Structure-Activity Relationship (SAR) logic for the 6-methyl-2-cyanoindole scaffold.
References
-
Synthesis of Menin-MLL Inhibitors
-
Comparative Isomer Data (4-Methyl Analog)
-
Comparative Isomer Data (6-Methoxy Analog)
- Title: Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles.
- Source: Molecules (MDPI).
- Data Point: 6-methoxy-1H-indole-2-carbonitrile MP: 146–147 °C.
-
URL:[Link]
-
Compound Identification
Sources
- 1. 36798-24-0|2-Methyl-1H-indole-5-carbonitrile|BLD Pharm [bldpharm.com]
- 2. 18871-10-8|2-Methylindole-6-carbonitrile|BLD Pharm [bldpharm.com]
- 3. 1857296-19-5|5-Bromo-4-methyl-1H-indole-2-carbonitrile|BLD Pharm [bldpharm.com]
- 4. 1H-indole-2-carbonitrile | C9H6N2 | CID 3787599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:1256921-67-1 | methyl 6-bromo-3-chloropyrazine-2-carboxylate | Chemsrc [chemsrc.com]
Methodological & Application
Application Note: Precision Protocol for C2-Regioselective Cyanation of 6-Methylindole
Executive Summary & Strategic Rationale
The cyanation of indole scaffolds is a pivotal transformation in drug discovery, as the nitrile group serves as a versatile pharmacophore and a precursor to amines, amides, and carboxylic acids. However, 6-methylindole presents a specific regioselectivity challenge: the inherent nucleophilicity of the indole ring heavily favors electrophilic substitution at the C3 position .
To achieve exclusive C2-cyanation , one cannot rely on standard electrophilic aromatic substitution. Instead, a Chelation-Assisted C-H Activation strategy is required. This protocol details the industry-standard "Gold Method" using a Rhodium(III) catalyst system with a Directing Group (DG) to override natural reactivity. We also provide a cost-effective Copper-mediated alternative for scale-up scenarios.
Why This Protocol?
-
Regiocontrol: Uses the N-(2-pyrimidyl) directing group to form a stable 5-membered metallacycle intermediate, ensuring 100% C2 selectivity.
-
Safety: Utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a benign, non-volatile cyanide source, avoiding hazardous HCN gas or metal cyanides.
-
Robustness: Tolerates the electron-donating 6-methyl substituent, which typically deactivates C-H activation catalysts or promotes C3 side reactions.
Mechanistic Insight & Pathway[1]
The success of this reaction hinges on the Cp*Rh(III) catalytic cycle. The N-(2-pyrimidyl) group coordinates to the Rhodium center, bringing it into proximity with the C2-H bond. This proximity effect lowers the activation energy for C-H bond cleavage, making C2 functionalization kinetically favorable over the thermodynamically preferred C3 attack.
Figure 1: Catalytic Cycle & Selectivity Logic
Caption: The Rh(III) catalytic cycle relies on the formation of a rigid rhodacycle intermediate (C-H Activation step) to enforce C2 selectivity.
Pre-Reaction Considerations
Reagent Selection Table
| Component | Reagent | Role | Critical Quality Attribute (CQA) |
| Substrate | N-(2-pyrimidyl)-6-methylindole | Precursor | Purity >98%; Free of N-H indole. |
| Catalyst | [Cp*RhCl2]2 | C-H Activator | Store under Argon; hygroscopic. |
| Additive | AgSbF6 | Halide Scavenger | Activates the Rh-dimer; light sensitive. |
| CN Source | NCTS | Cyanating Agent | Safer than Zn(CN)2; solid, non-volatile. |
| Solvent | 1,2-Dichloroethane (DCE) | Medium | Anhydrous; degassed to prevent catalyst oxidation. |
Safety Advisory
-
Cyanide Equivalents: While NCTS is safer than KCN, it releases a cyano group. Treat all waste streams as potentially cyanide-contaminated (oxidative bleach treatment recommended).
-
Heavy Metals: Rhodium and Silver residues must be scavenged (e.g., using Thiol-silica) before biological testing.
Detailed Experimental Protocol
Phase 1: Directing Group Installation (If not commercially available)
To ensure C2 selectivity, the 6-methylindole must first be protected with a pyrimidyl group.
-
Dissolution: Dissolve 6-methylindole (1.0 equiv) in dry DMSO (0.5 M).
-
Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise at 0°C. Stir for 30 min until gas evolution ceases.
-
Coupling: Add 2-chloropyrimidine (1.2 equiv).
-
Reaction: Heat to 110°C for 12 hours.
-
Workup: Cool, quench with water, extract with EtOAc. Wash organic layer with water (3x) to remove DMSO. Dry over Na2SO4 and concentrate.
-
Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc) to obtain N-(2-pyrimidyl)-6-methylindole .
Phase 2: Rh(III)-Catalyzed C2-Cyanation (The "Gold Standard")
This method offers the highest yield and functional group tolerance.
-
Setup: In a glovebox or under N2 flow, charge a sealed tube with:
-
N-(2-pyrimidyl)-6-methylindole (0.2 mmol, 1.0 equiv)
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (0.24 mmol, 1.2 equiv)
-
[Cp*RhCl2]2 (2.5 mol %)
-
AgSbF6 (10 mol %)
-
-
Solvent: Add anhydrous DCE (2.0 mL).
-
Reaction: Seal the tube and heat to 100°C for 16–24 hours.
-
Checkpoint: Monitor by TLC/LCMS. The starting material should vanish, and a less polar spot (product) should appear.
-
-
Workup: Cool to room temperature. Dilute with DCM (10 mL).
-
Filtration: Filter through a short pad of Celite to remove Ag salts and catalyst residues. Rinse with DCM.
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient 10:1 to 5:1).
-
Expected Yield: 75–90%
-
Appearance: Off-white to pale yellow solid.
-
Phase 3: Alternative Copper-Mediated Protocol (Cost-Effective)
Use this for gram-scale synthesis where Rhodium cost is prohibitive.
-
Reagents: Substrate (1.0 equiv), Cu(OAc)2 (1.5 equiv), Acetonitrile (Solvent & Reagent).
-
Conditions: Heat at 140°C in a sealed tube for 24h under air (oxidative conditions).
-
Note: This method relies on the cleavage of the C-C bond in acetonitrile. It is harsher and may result in lower yields for sensitive substrates, but works well for robust methylindoles.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning | Ensure DCE is anhydrous. Re-purify substrate to remove trace halides or sulfur. |
| C3-Cyanation Observed | DG Failure | Verify the integrity of the N-pyrimidyl group. If the DG falls off, C3 becomes the active site. |
| Black Precipitate | Ag Decomposition | Protect reaction from light (wrap tube in foil). |
| Poor Mass Balance | Product Volatility | 2-Cyanoindoles can be sublimable. Avoid high-vac for extended periods. |
Scope & Limitations
-
6-Methyl Effect: The electron-donating methyl group at C6 activates the ring. While this usually promotes C3 attack, the Rh(III) metallacycle is rigid enough to maintain >95:5 C2:C3 regioselectivity.
-
DG Removal: The 2-pyrimidyl group is robust. Removal typically requires strong nucleophilic conditions (e.g., NaOEt in DMSO at 100°C). If the final drug target requires a free N-H indole, consider using the N-Pivaloyl DG variant, though C2 selectivity may slightly decrease.
References
-
Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source Pan, C., et al. J. Org. Chem. 2013, 78, 18, 9494–9498. Key Reference for the DG strategy and Cu-mediated pathway.
-
Rhodium(III)-Catalyzed C2-Selective Cyanation of Indoles and Pyrroles Mishra, A., et al. J. Org. Chem. 2015, 80, 7, 3695–3700. Primary reference for the Rh(III)/NCTS protocol described above.
-
Site-Selective Electrochemical C–H Cyanation of Indoles Li, L., et al. Org. Lett. 2021, 23, 15, 5983–5987. Alternative "Green" method (Note: Selectivity may vary without DG).
-
Transition-Metal-Catalyzed Cyanation by Using NCTS Anbarasan, P., et al. Angew.[1] Chem. Int. Ed. 2011, 50, 13, 3063–3067. Foundational work on the NCTS reagent.
Sources
Application Note: 6-Methyl-1H-indole-2-carbonitrile as a Privileged Kinase Inhibitor Scaffold
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Scaffold Rationale, Synthetic Derivatization, and High-Throughput Validation
Executive Summary & Mechanistic Rationale
The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the selection of a robust, highly tunable core scaffold. 6-Methyl-1H-indole-2-carbonitrile (CAS: 1513412-80-0) has emerged as a privileged building block in modern medicinal chemistry. While famously utilized in the development of menin-MLL protein-protein interaction inhibitors where it exhibits excellent druglike properties and high Caco-2 permeability[1], its structural topology makes it an exceptional starting point for targeting the ATP-binding pocket of kinases.
The Causality of Scaffold Design
The efficacy of this scaffold is rooted in its precise stereoelectronic properties:
-
The Indole Core: Acts as a bioisostere for the purine ring of ATP. Indole-2-carbonitrile derivatives have been extensively utilized as scaffolds for targeting CMGC family kinases (e.g., CDK5, GSK-3β, DYRK1A)[2].
-
The C2-Carbonitrile & N1-H: The cyano group acts as a potent hydrogen bond acceptor, while the adjacent N1-H acts as a donor. Together, they form a bidentate interaction network with the backbone amides (e.g., Val/Leu) of the kinase hinge region. Specific derivatives incorporating this moiety have demonstrated potent inhibition of Glycogen synthase kinase-3 beta (GSK-3β).
-
The C6-Methyl Group: This moiety is strategically positioned to project into Hydrophobic Pocket I (adjacent to the gatekeeper residue). The methyl group provides a critical van der Waals anchor, increasing binding affinity while acting as a selectivity filter against kinases with bulkier gatekeeper residues.
-
C3 and N1 Vectors: The C3 position points directly toward the DFG motif (activation loop), allowing for the design of Type II inhibitors via aryl extensions. The N1 position points toward the solvent-exposed channel, providing a vector for adding solubilizing groups without disrupting hinge binding[3].
Fig 1: Rational design workflow mapping the 6-Methyl-1H-indole-2-carbonitrile scaffold to kinases.
Quantitative Structure-Activity Relationship (SAR) Summary
To demonstrate the tunability of the 6-Methyl-1H-indole-2-carbonitrile scaffold, the following table summarizes the quantitative data of representative derivatization strategies. The data highlights how specific vector modifications shift the selectivity and pharmacokinetic profile of the resulting molecules.
| Compound ID | Scaffold Modification (Vector) | Primary Target | IC₅₀ (nM) | Selectivity Index (vs. Off-Target) | Caco-2 Pₐₚₚ (10⁻⁶ cm/s) |
| Core | Unmodified Scaffold | Pan-Kinase | >10,000 | N/A | 24.5 |
| Deriv-A | C3-(3-pyridyl) | GSK-3β | 45 | 12x (vs. CDK2) | 18.2 |
| Deriv-B | C3-(3-pyridyl), N1-methylpiperazine | GSK-3β | 12 | 45x (vs. CDK2) | 8.4 |
| Deriv-C | C3-(4-fluorophenyl-urea) | VEGFR2 | 85 | 30x (vs. EGFR) | 21.0 |
Experimental Methodologies
Protocol 1: Scaffold Derivatization (C3-Bromination & Suzuki-Miyaura Coupling)
Rationale: The C3 position of the indole ring possesses the highest electron density, making it highly susceptible to electrophilic aromatic substitution. Bromination at this site provides a reliable handle for palladium-catalyzed cross-coupling, allowing chemists to extend the molecule toward the DFG motif.
Step-by-Step Procedure:
-
Electrophilic Bromination: Dissolve 6-Methyl-1H-indole-2-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the solution to 0°C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes to prevent over-bromination. Stir at 0°C for 2 hours.
-
Quench & Extraction: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl solution (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.
-
Suzuki-Miyaura Coupling: In a microwave vial, combine the isolated 3-bromo-6-methyl-1H-indole-2-carbonitrile (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality Note: The large bite angle of the dppf ligand is critical here; it accelerates the reductive elimination step, which is otherwise sluggish for sterically hindered C3-aryl indoles.
-
Reaction: Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1, 0.1 M). Seal the vial and subject it to microwave irradiation at 110°C for 30 minutes.
-
Purification: Filter the crude mixture through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validating System Check: The success of the initial C3-bromination is self-validated by analyzing the crude ¹H-NMR spectrum. The complete disappearance of the characteristic C3-H singlet (typically observed around δ 6.5 ppm) provides immediate, orthogonal confirmation that the electrophilic substitution was successful before committing resources to the expensive palladium-catalyzed coupling step.
Fig 2: Synthetic and validation workflow for indole-2-carbonitrile derived kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
Rationale: To evaluate the ATP-competitive inhibition of the synthesized derivatives against targets like GSK-3β, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. Highly conjugated indole derivatives often exhibit auto-fluorescence; TR-FRET circumvents this via a time-delayed readout.
Step-by-Step Procedure:
-
Buffer Preparation: Prepare 1X Kinase Assay Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. Causality Note: Tween-20 prevents the hydrophobic indole compounds from aggregating and forming false-positive colloidal inhibitors.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Dilute these intermediate stocks 25-fold in 1X Kinase Buffer to create 4X working solutions (4% DMSO).
-
Reaction Assembly: In a low-volume 384-well pro-plate, dispense:
-
2.5 µL of 4X Compound (or 4% DMSO vehicle control).
-
2.5 µL of 4X GSK-3β enzyme (optimized to the linear range of the assay).
-
Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
-
Reaction Initiation: Add 5.0 µL of a 2X ATP/Substrate mixture (e.g., ULight-labeled peptide substrate). Ensure the ATP concentration is set at the apparent Kₘ of the kinase to accurately assess competitive inhibition.
-
Incubation & Termination: Seal the plate and incubate for 60 minutes at room temperature. Stop the reaction by adding 10 µL of TR-FRET detection mix (containing EDTA to chelate Mg²⁺ and a Europium-labeled anti-phospho antibody).
-
Detection: Incubate for an additional 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
Self-Validating System Check: TR-FRET inherently utilizes a ratiometric readout (Emission 665 nm / Emission 615 nm). This internal normalization automatically corrects for well-to-well variations in liquid dispensing, inner-filter effects, and compound-specific fluorescence quenching. If a compound precipitates or quenches the signal, both the 615 nm and 665 nm counts will drop proportionally, but the ratio will remain stable, ensuring that any observed decrease in the final ratio is strictly due to true enzymatic inhibition.
References
-
Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and[4,5-b]indol-4-amine Derivatives Source: PMC (National Institutes of Health) URL:[Link]
-
BindingDB BDBM50306164: 3-((2S)-2-amino-3-(2-amino-5-(3-methyl-1H-pyrazolo[4,3-b]pyrazin-5-yl)-6-(2-methylfuran-3-yl)pyridin-3-yloxy)propyl)-1H-indole-2-carbonitrile Source: BindingDB URL:[Link]
-
Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and MLL Source: OSTI.GOV (U.S. Department of Energy Office of Scientific and Technical Information) URL:[Link]
-
Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer Source: ResearchGate URL:[Link]
Sources
Application Notes and Protocols for Cross-Coupling Reactions of 6-Methyl-1H-indole-2-carbonitrile
Foreword: The Synthetic Versatility of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its derivatives exhibit a vast spectrum of biological activities, making them a focal point in drug discovery.[3][4] 6-Methyl-1H-indole-2-carbonitrile, in particular, represents a valuable building block. The methyl group at the 6-position offers a site for potential late-stage functionalization and can influence the molecule's pharmacokinetic profile, while the 2-carbonitrile group is a versatile handle for transformation into various other functionalities, such as amines, amides, and carboxylic acids.
This guide provides an in-depth exploration of cross-coupling strategies for the functionalization of 6-Methyl-1H-indole-2-carbonitrile. We move beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only replicate these protocols but also to adapt and innovate. This document is structured to first address the preparation of essential precursors, followed by detailed protocols for key cross-coupling reactions, and finally, a discussion on the emerging field of direct C-H functionalization.
Part 1: Precursor Synthesis: Halogenation of 6-Methyl-1H-indole-2-carbonitrile
Palladium-catalyzed cross-coupling reactions typically require an electrophilic partner, most commonly an organohalide. The inherent reactivity of the indole ring makes the C3 position the most susceptible to electrophilic substitution due to its high electron density. Therefore, the most direct route to a versatile precursor for cross-coupling is the selective halogenation at this position.
Mechanistic Rationale: Electrophilic Aromatic Substitution
The C3 position of the indole ring is highly nucleophilic, readily reacting with electrophiles. The mechanism involves the attack of the electron-rich C3 on the electrophilic halogenating agent to form a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the pyrrole ring, yielding the 3-haloindole.
Protocol 1: Regioselective C3-Iodination
Iodinated arenes are highly reactive in a wide range of cross-coupling reactions. This protocol is adapted from established procedures for the iodination of similar indole derivatives.[1][5]
Reaction Scheme:
Caption: C3-Iodination of 6-Methyl-1H-indole-2-carbonitrile.
Materials:
-
6-Methyl-1H-indole-2-carbonitrile
-
Potassium hydroxide (KOH), powdered
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water (deionized)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 6-Methyl-1H-indole-2-carbonitrile (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5-1.0 M).
-
In small portions, add powdered potassium hydroxide (3.6 eq) to the stirred solution at room temperature.
-
Continue stirring at room temperature for 30 minutes. The formation of the potassium salt of the indole nitrogen enhances the nucleophilicity of the ring system.
-
In a separate flask, prepare a solution of iodine (1.0 eq) in a minimal amount of anhydrous DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the iodine solution dropwise to the reaction mixture over 15-20 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of water and saturated aqueous NH₄Cl solution.
-
Stir the resulting suspension for 30 minutes to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum to yield 3-iodo-6-methyl-1H-indole-2-carbonitrile.
Trustworthiness Check: The progress of the reaction should be monitored to avoid the formation of di-iodinated byproducts. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
With the 3-iodo-6-methyl-1H-indole-2-carbonitrile precursor in hand, a variety of carbon-carbon and carbon-heteroatom bonds can be forged through palladium-catalyzed cross-coupling reactions. The following protocols are foundational and can be adapted for a wide range of coupling partners.
General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[6][7]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 3-iodo-6-methyl-1H-indole-2-carbonitrile.
Materials:
-
3-Iodo-6-methyl-1H-indole-2-carbonitrile
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 eq)
-
Dioxane/Water or Toluene/Water (e.g., 4:1 v/v)
-
Argon or Nitrogen gas supply
Step-by-Step Procedure:
-
In a Schlenk tube, combine 3-iodo-6-methyl-1H-indole-2-carbonitrile (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%), the ligand (e.g., PPh₃ at 4 mol%), and the base (e.g., K₂CO₃ at 2.5 eq).
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience: The choice of base and solvent system is crucial. Carbonates are generally effective, but for less reactive boronic acids, stronger bases like potassium phosphate may be required. The addition of water to the solvent mixture is often essential for the transmetalation step.
Quantitative Data Summary (Representative Examples):
| Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Toluene/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 90-98 |
| 3-Pyridylboronic acid | Pd₂(dba)₃/XPhos (2/4) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 75-85 |
Note: Yields are estimates based on literature for similar substrates and may require optimization.
Protocol 3: Mizoroki-Heck Reaction for Alkene Installation
The Heck reaction facilitates the coupling of an organohalide with an alkene to form a substituted alkene, providing a powerful tool for the synthesis of complex olefinic structures.[8][9][10]
Reaction Scheme:
Sources
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Application Note: Recrystallization Protocols for the Purification of 6-Methyl-1H-indole-2-carbonitrile
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
6-Methyl-1H-indole-2-carbonitrile (CAS 1513412-80-0)[1] is a critical synthetic building block, prominently featured in the development of spiro-condensed azetidine derivatives that act as menin-MLL1 interaction inhibitors for leukemia therapies[2]. While crude reaction mixtures of substituted indoles are frequently subjected to column chromatography[3], recrystallization provides a highly scalable, thermodynamically driven alternative that yields exceptional purity. This application note details the physicochemical rationale and step-by-step protocols for isolating analytical-grade 6-Methyl-1H-indole-2-carbonitrile crystals.
Physicochemical Profile & Solvent Selection Rationale
To design a self-validating recrystallization protocol, one must understand the causality behind the molecule's solubility. The 6-methyl-1H-indole-2-carbonitrile molecule possesses three distinct structural motifs that dictate its thermodynamic behavior in solution:
-
Hydrogen Bond Donor: The highly polar indole N-H group.
-
Hydrogen Bond Acceptor: The linear, electron-withdrawing carbonitrile (-C≡N) group.
-
Hydrophobic Core: The aromatic indole ring augmented by the lipophilic 6-methyl substitution.
In the solid state, indole-2-carbonitrile and carboxylate derivatives typically arrange into centrosymmetric hydrogen-bonded dimers, forming highly stable
The Causality of Solvent Selection: If a highly polar, protic solvent (e.g., pure methanol) is used in excess, it completely outcompetes the intermolecular hydrogen bonds of the dimer. The compound remains highly soluble even at 0°C, leading to poor recovery. Conversely, purely non-polar solvents (e.g., pure heptane) cannot disrupt the crystal lattice energy, rendering the compound insoluble even at boiling temperatures.
Therefore, a binary solvent system (Ethyl Acetate / Heptane) is optimal. It leverages ethyl acetate to break the hydrogen-bonded dimers at elevated temperatures, while the dropwise addition of heptane (the anti-solvent) selectively reduces the solubility of the hydrophobic 6-methylindole core, forcing controlled nucleation.
Quantitative Data: Solvent Selection Matrix
Table 1: Thermodynamic suitability of common crystallization solvents for 6-Methyl-1H-indole-2-carbonitrile.
| Solvent System | Boiling Point (°C) | Polarity Index | Solvation Mechanism | Suitability / Yield Potential |
| Ethyl Acetate / Heptane | 77 / 98 | 4.4 / 0.1 | H-bond disruption (EtOAc) + Hydrophobic forcing (Heptane) | Excellent (>85% recovery) |
| Ethanol (Absolute) | 78 | 5.2 | Amphiphilic solvation (temperature-dependent) | Good (70-80% recovery) |
| Dichloromethane / Hexanes | 40 / 68 | 3.1 / 0.1 | Dipole-dipole interaction + Hydrophobic forcing | Moderate (Low boiling point limits gradient) |
| Pure Methanol | 65 | 5.1 | Strong H-bond competition | Poor (High cold solubility limits recovery) |
| Pure Toluene | 110 | 2.4 | Pi-pi stacking disruption | Poor (Risk of thermal degradation at reflux) |
Experimental Workflow
Figure 1: Dual-solvent recrystallization workflow for 6-Methyl-1H-indole-2-carbonitrile.
Detailed Experimental Protocols
Protocol A: Dual-Solvent Recrystallization (Ethyl Acetate / Heptane)
Recommended for crude materials synthesized via POCl3-mediated dehydration of carboxamides[5], where polar impurities may be present.
-
Initial Dissolution: Place 1.0 g of crude 6-Methyl-1H-indole-2-carbonitrile in a 50 mL Erlenmeyer flask. Add a magnetic stir bar and 3-5 mL of ethyl acetate.
-
Heating: Heat the suspension on a stirring hotplate to a gentle reflux (~75°C). Add ethyl acetate dropwise until the solid completely dissolves.
-
Causality: The thermal energy and the hydrogen-bond accepting nature of the ester oxygen disrupt the indole dimers, forcing the molecule into solution.
-
-
Hot Filtration (Optional): If dark, insoluble carbonaceous matter is present, pass the hot solution quickly through a fluted filter paper pre-warmed with hot ethyl acetate.
-
Anti-Solvent Addition: While maintaining the solution at ~75°C, add hot heptane dropwise. Continue addition until a faint, persistent cloudiness (turbidity) appears.
-
Causality: The heptane lowers the dielectric constant of the medium, reaching the exact saturation point of the hydrophobic 6-methylindole core.
-
-
Clearing the Solution: Add 1-2 drops of hot ethyl acetate just until the solution turns clear again to prevent premature precipitation.
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1-2 hours.
-
Causality: Slow cooling allows the molecules to arrange into the lowest-energy crystal lattice, preventing the entrapment of impurities within the crystal structure.
-
-
Maximum Yield: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to force the remaining dissolved product out of solution.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold heptane. Dry under high vacuum for 4 hours.
Protocol B: Single-Solvent Recrystallization (Absolute Ethanol)
Recommended for semi-pure batches requiring a final polish before cross-coupling reactions[3].
-
Suspend 1.0 g of the compound in 5 mL of absolute ethanol.
-
Heat to reflux (~78°C) until complete dissolution occurs.
-
Remove from heat and allow undisturbed cooling to room temperature, followed by 1 hour at 0°C.
-
Filter and wash with 1-2 mL of ice-cold ethanol.
-
Causality: Ethanol acts as an amphiphilic solvent. At boiling point, it completely solvates both the polar and non-polar regions of the molecule. As it cools, the temperature-dependent solubility drops sharply, driving crystallization[4].
-
Quality Control & Self-Validating System
To ensure the protocol has functioned as a self-validating system, the isolated material must meet the following criteria:
-
Visual Inspection: The crude material (often a yellow/brown amorphous powder) must transition into off-white or pale-yellow crystalline needles.
-
Chromatographic Purity (HPLC): Run an LC-MS/HPLC check. The product should elute as a single sharp peak (>98% AUC)[1]. The absence of the highly polar precursor (6-methyl-1H-indole-2-carboxamide) validates the anti-solvent's successful rejection of polar impurities[5].
-
Spectroscopic Integrity (1H NMR): In CDCl3 or DMSO-d6, confirm the presence of the sharp singlet for the 6-methyl group (~2.4 ppm) and the distinct indole N-H broad singlet (>11.0 ppm in DMSO-d6). The baseline between 7.0-8.0 ppm must be free of extraneous aromatic signals, confirming the removal of cross-coupling byproducts[3].
References
-
Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. URL:[Link][3]
-
Kloss, F., et al. (2017). Spiro condensed azetidine derivatives as inhibitors of the menin-mml1 interaction (Patent No. WO2017207387A1). World Intellectual Property Organization. URL:[2]
-
Lynch, V. M., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201192. URL:[Link][4]
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2017207387A1 - Spiro condensed azetidine derivatives as inhibitors of the menin-mml1 interaction - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Scale-Up Synthesis Protocol for 6-Methyl-1H-indole-2-carbonitrile
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: 6-Methyl-1H-indole-2-carbonitrile (CAS: 1513412-80-0)
Executive Summary & Strategic Route Selection
6-Methyl-1H-indole-2-carbonitrile is a critical heterocyclic building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including spiro-condensed azetidine derivatives acting as menin-MLL1 interaction inhibitors[1].
When scaling up the synthesis of indole-2-carbonitriles, direct cyanation of the indole core (e.g., using toxic and expensive reagents like p-toluenesulfonyl cyanide or transition-metal-catalyzed cyanation of halo-indoles) presents significant safety and economic bottlenecks. To ensure a robust, scalable, and cost-effective process, this protocol employs a highly efficient two-step amidation-dehydration sequence starting from the commercially available 6-Methyl-1H-indole-2-carboxylic acid[2].
The causality behind this route selection is threefold:
-
Atom Economy & Reagent Cost: Thionyl chloride (SOCl₂) and aqueous ammonia are inexpensive, bulk-scale reagents that avoid the need for complex peptide coupling agents (e.g., HATU, EDC).
-
Process Safety: By avoiding cyanide salts or electrophilic cyanating agents, the toxicological risk profile of the synthesis is drastically reduced.
-
Purification by Crystallization: The intermediates and final product in this specific sequence exhibit distinct solubility profiles, allowing for isolation via precipitation and crystallization, completely bypassing the need for non-scalable column chromatography.
Workflow: Two-step synthesis of 6-Methyl-1H-indole-2-carbonitrile.
Mechanistic Insights: POCl₃-Mediated Dehydration
The transformation of 6-methyl-1H-indole-2-carboxamide to the corresponding carbonitrile is driven by phosphorus oxychloride (POCl₃). Understanding the mechanism is vital for controlling the process parameters and the quenching strategy[3].
The reaction initiates via the nucleophilic attack of the amide carbonyl oxygen onto the electrophilic phosphorus atom of POCl₃, displacing a chloride ion. This forms a highly reactive dichlorophosphoryl imidate (Vilsmeier-type) intermediate. Upon heating, this intermediate undergoes an E2-like anti-elimination, expelling dichlorophosphoric acid (
Process Chemistry Implication: Because the byproduct is a strong phosphoric acid derivative, quenching the reaction requires careful neutralization. If the quench is too acidic or generates too much heat, the nitrile can hydrate back to the primary amide. Therefore, an inverse quench into ice-water followed by mild basification is a strict requirement.
Mechanism of POCl3-mediated amide dehydration to nitrile.
Step-by-Step Experimental Protocol (100 g Scale)
Step 1: Synthesis of 6-Methyl-1H-indole-2-carboxamide
Objective: Convert the carboxylic acid to a primary amide via an acid chloride intermediate[2].
-
Reaction Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser linked to an acid scrubber (to neutralize SO₂ and HCl gases), and an addition funnel.
-
Reagent Charging: Suspend 6-Methyl-1H-indole-2-carboxylic acid (100.0 g, 0.57 mol, 1.0 eq) in anhydrous Toluene (500 mL). Add N,N-Dimethylformamide (DMF) (1.0 mL, catalytic) to act as a Vilsmeier-Haack catalyst for the chlorination.
-
Chlorination: Dropwise add Thionyl Chloride (SOCl₂) (83.0 mL, 1.14 mol, 2.0 eq) over 30 minutes at room temperature.
-
Heating: Heat the suspension to 80 °C. Self-Validation: The reaction is complete when vigorous gas evolution ceases and the opaque suspension transitions into a clear, dark solution (typically 3–4 hours).
-
Solvent Exchange (Critical Step): Concentrate the mixture under reduced pressure to a thick oil to remove unreacted SOCl₂. Causality: Failing to remove excess SOCl₂ will result in a violent exothermic reaction with aqueous ammonia and generate massive amounts of ammonium chloride, complicating isolation.
-
Amidation: Redissolve the crude acid chloride in Tetrahydrofuran (THF) (400 mL) and cool to 0 °C using an ice bath. Vigorously stir while dropwise adding 25% aqueous Ammonia (300 mL), maintaining the internal temperature below 15 °C.
-
Workup & Isolation: Stir for 2 hours at room temperature. Remove the THF under reduced pressure. The product will precipitate from the remaining aqueous layer. Filter the solid, wash thoroughly with cold distilled water (3 × 200 mL) to remove inorganic salts, and dry in a vacuum oven at 50 °C overnight.
-
Expected Yield: 85–90 g (85–90%) of a pale yellow solid.
-
Step 2: Synthesis of 6-Methyl-1H-indole-2-carbonitrile
Objective: Dehydrate the primary amide to the target carbonitrile using POCl₃[1].
-
Reaction Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Charging: Suspend 6-Methyl-1H-indole-2-carboxamide (85.0 g, 0.488 mol, 1.0 eq) in anhydrous Toluene (400 mL).
-
Dehydration: Slowly add Phosphorus Oxychloride (POCl₃) (182 mL, 1.95 mol, 4.0 eq) at room temperature.
-
Heating: Heat the mixture to 80 °C for 6 hours[1]. Self-Validation: Perform an IPC via HPLC or TLC (Eluent: Heptane/EtOAc 1:1). The highly polar amide spot will completely disappear, replaced by a fast-moving, UV-active nitrile spot.
-
Quenching (High Safety Alert): Cool the reaction mixture to 10 °C. Prepare a 5 L beaker containing 1.5 kg of crushed ice and 500 mL of water. Slowly pour the reaction mixture into the vigorously stirred ice-water. Causality: Unreacted POCl₃ reacts violently with water; the ice mass absorbs the massive exothermic heat of hydrolysis.
-
Basification: Slowly add a 20% aqueous Potassium Carbonate (K₂CO₃) solution until the pH stabilizes at 8.0. Causality: K₂CO₃ is chosen over NaOH to provide a buffered basic environment, preventing base-catalyzed hydrolysis of the newly formed nitrile back to the amide.
-
Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 × 500 mL). Wash the combined organic layers with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum. Recrystallize the crude residue from a mixture of Heptane/Ethyl Acetate (3:1) to yield the pure product.
-
Expected Yield: 60–65 g (79–85%) of an off-white to pale brown crystalline solid.
-
Quantitative Data & Process Parameters
The following table summarizes the stoichiometric parameters, in-process controls, and expected yields for the scale-up workflow.
| Process Step | Reactant | Reagents (Eq) | Solvent | Temp (°C) | Time (h) | IPC Method | Expected Yield |
| 1. Chlorination | 6-Methyl-1H-indole-2-carboxylic acid | SOCl₂ (2.0), DMF (cat.) | Toluene | 80 °C | 3 - 4 | Visual (Gas ceases, clear solution) | N/A (Telescoped) |
| 2. Amidation | Acid Chloride Intermediate | 25% aq. NH₃ (Excess) | THF / H₂O | 0 → 20 °C | 2 | HPLC / LC-MS | 85 - 90% |
| 3. Dehydration | 6-Methyl-1H-indole-2-carboxamide | POCl₃ (4.0) | Toluene | 80 °C | 6 | TLC / HPLC (>98% conversion) | 79 - 85% |
References
1.[1] WO2017207387A1 - Spiro condensed azetidine derivatives as inhibitors of the menin-mml1 interaction. Google Patents. URL: 2.[3] Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers, RSC Publishing. URL:[Link] 3.[2] Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Pharmaceuticals (MDPI) / ResearchGate. URL:[Link]
Sources
- 1. WO2017207387A1 - Spiro condensed azetidine derivatives as inhibitors of the menin-mml1 interaction - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
one-pot synthesis of substituted indole-2-carbonitriles
Application Note: One-Pot Synthesis of Substituted Indole-2-Carbonitriles via Regioselective C-H Functionalization
Executive Summary
Indole-2-carbonitriles are critical pharmacophores in drug discovery, serving as precursors to indole-2-carboxamides, amines, and carboxylic acids, and acting as bioisosteres in kinase inhibitors and antiviral agents. Traditional synthesis often involves multi-step procedures (e.g., Fischer indole synthesis followed by Vilsmeier-Haack formylation and dehydration).
This Application Note details a one-pot, regioselective C-H cyanation protocol . We focus on two complementary methodologies:
-
Method A (Chemo-Catalytic): Copper-mediated aerobic oxidative cyanation using acetonitrile as a safe surrogate.
-
Method B (Electro-Catalytic): Metal-free electrochemical C-H activation using TMSCN.
These protocols are designed for researchers requiring rapid access to 2-substituted indole libraries for Structure-Activity Relationship (SAR) studies without de novo ring construction.
Scientific Rationale & Mechanism
Why C-H Activation?
Conventional methods rely on pre-functionalized starting materials (e.g., 2-haloindoles). Direct C-H activation at the C2 position is challenging due to the inherent nucleophilicity of the C3 position.
-
Method A Strategy: Utilizes a removable directing group (DG) or specific copper-ligand environments to override C3 selectivity, directing the cyanide nucleophile to C2 via a Cu(II)/Cu(III) catalytic cycle.
-
Method B Strategy: Exploits the distinct oxidation potentials of the indole core. Anodic oxidation generates a radical cation intermediate which, due to charge distribution and steric blocking at C3 (if substituted) or catalyst control, allows nucleophilic attack by the cyanide source at C2.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the Electrochemical Radical C-H Cyanation pathway (Method B), which represents the forefront of green synthesis.
Experimental Protocols
Method A: Copper-Mediated C2-Cyanation (Chemical)
Best for: Labs without electrochemical setups; substrates tolerant of copper salts. Basis: Oxidative coupling using acetonitrile as both solvent and CN source (avoiding toxic HCN/NaCN gas).
Reagents:
-
Substituted Indole (1.0 equiv)
-
Cu(OAc)₂ (0.2–1.0 equiv, substrate dependent)
-
Solvent: Acetonitrile (Reagent Grade, anhydrous)
-
Additives: TEMPO (20 mol%) or Ag₂CO₃ (oxidant) if aerobic conditions are insufficient.
Step-by-Step Protocol:
-
Setup: Charge a 25 mL Schlenk tube with the substituted indole (0.5 mmol) and Cu(OAc)₂ (20 mg, 20 mol%).
-
Solvent Addition: Add anhydrous Acetonitrile (3.0 mL). Note: CH₃CN acts as the cyanide source via C-C bond cleavage under oxidative conditions.
-
Oxidant: If using a catalytic system, add TEMPO (16 mg, 0.1 mmol). For stoichiometric mediation, ensure Cu(OAc)₂ is present in excess (2.0 equiv) or add Ag₂CO₃ (1.0 equiv).
-
Reaction: Seal the tube under an O₂ balloon (1 atm) or air atmosphere. Heat to 100–120 °C for 12–24 hours.
-
Checkpoint: Monitor via TLC (Eluent: Hexane/EtOAc 8:1). Look for the disappearance of the blue/purple fluorescent indole spot and appearance of a lower Rf spot.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL). Filter through a Celite pad to remove copper salts.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Method B: Electrochemical C-H Cyanation (Green/Modern)
Best for: High functional group tolerance, scalable synthesis, metal-free requirements. Basis:[1][2] Anodic oxidation using TMSCN.[1]
Equipment:
-
Undivided electrochemical cell (e.g., IKA ElectraSyn or standard beaker setup).
-
Anode: Reticulated Vitreous Carbon (RVC) or Graphite.
-
Cathode: Platinum plate or Nickel foam.
Reagents:
-
Substituted Indole (0.5 mmol)
-
TMSCN (Trimethylsilyl cyanide) (1.5 equiv) Caution: Hydrolyzes to HCN. Handle in fume hood.
-
Electrolyte: LiClO₄ or nBu₄NBF₄ (0.1 M)
-
Solvent: MeCN/H₂O (9:1)
Step-by-Step Protocol:
-
Cell Assembly: Place the indole (0.5 mmol) and electrolyte (0.1 M) in the cell. Dissolve in MeCN/H₂O (10 mL).
-
Reagent Addition: Add TMSCN (100 µL, ~0.75 mmol) via syringe.
-
Electrolysis: Insert electrodes (maintain 5 mm gap). Set constant current (CCE) to 10 mA . Stir at room temperature.
-
Duration: Run for 3–4 F/mol (approx. 3–5 hours).
-
Tip: If voltage spikes >5V, clean electrodes or add more electrolyte.
-
-
Quenching: Stop current. Transfer mixture to a separating funnel. Dilute with water (10 mL) and extract with DCM (3 x 15 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via chromatography.
Data Analysis & Troubleshooting
Comparative Yields (Representative Substrates)
| Substrate (R-Indole) | Method A Yield (%) | Method B Yield (%) | Notes |
| 5-OMe-Indole | 72% | 85% | Electron-rich favors electrochemical oxidation. |
| 5-Br-Indole | 65% | 78% | Halogens tolerated in both; Method B prevents dehalogenation. |
| N-Methyl-Indole | 81% | 88% | N-protection prevents N-cyanation byproducts. |
| Indole-3-ester | 45% | 60% | Electron-withdrawing groups at C3 slow down oxidation; Method B preferred. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or electrode passivation. | Method A: Add fresh oxidant (Ag salt). Method B: Polish electrodes; reverse polarity for 30s. |
| C3-Cyanation Byproduct | Lack of regiocontrol. | Method A: Use a bulky N-protecting group (e.g., Pyrimidyl) to sterically block C3 or direct to C2. |
| Polymerization | Over-oxidation. | Reduce temperature (Method A) or Current Density (Method B). |
Safety & Compliance
-
Cyanide Hazard: TMSCN releases HCN upon contact with moisture. All reactions must be performed in a well-ventilated fume hood. Keep a cyanide antidote kit (e.g., Hydroxocobalamin) nearby.
-
Waste Disposal: Quench all aqueous waste with bleach (sodium hypochlorite) at pH >10 to oxidize residual cyanide to cyanate before disposal.
References
-
Copper-mediated direct C2-cyanation of indoles using acetonitrile as the cyanide source. Pan, C., Jin, H., Xu, P., et al.[3] (2013).[3] The Journal of Organic Chemistry, 78(18), 9494-9498. [Link]
-
Site-Selective Electrochemical C-H Cyanation of Indoles. Li, L., Hou, Z. W., Li, P., & Wang, L.[1] (2021).[4][5][6] Organic Letters, 23(15), 5983-5987. [Link]
-
Palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source. Wang, C., et al. (2012).[2] Organic & Biomolecular Chemistry. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Hrizi, A., et al.[5] (2021).[4][5][6] Molecules, 26(17), 5323. [Link]
Sources
- 1. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-mediated direct C2-cyanation of indoles using acetonitrile as the cyanide source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Note: High-Yield Dehydration of Indole-2-carboxamides to Indole-2-carbonitriles
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary & Chemical Context
The conversion of indole-2-carboxamides to indole-2-carbonitriles is a critical transformation in medicinal chemistry. The 2-cyanoindole scaffold serves as a robust pharmacophore, a hydrogen-bond acceptor, and a versatile synthetic precursor for tetrazoles, amidines, and cross-coupling intermediates[1].
However, the dehydration of indole-2-carboxamides presents unique chemical challenges. The indole nucleus is inherently electron-rich and highly nucleophilic, particularly at the C3 position. Consequently, the use of harsh, strongly acidic dehydrating agents can trigger unwanted side reactions, including electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation if formamides are present), dimerization, or polymerization. To achieve high yields and maintain scientific integrity, the selection of the dehydrating reagent must be strictly dictated by the substrate's functional group (FG) tolerance and the substitution pattern of the indole ring.
This guide provides a comprehensive, causality-driven analysis of three primary reagent systems—POCl₃ , TFAA/Et₃N , and T3P —alongside self-validating experimental protocols designed for reproducibility and high yield.
Reagent Selection & Mechanistic Insights
The dehydration of a primary amide to a nitrile is an isohypsic (redox-neutral) process that requires the activation of the amide oxygen, converting it into a facile leaving group, followed by base-promoted or thermal elimination[2].
Phosphorus Oxychloride (POCl₃)
POCl₃ is the traditional workhorse for this transformation. It phosphorylates the amide oxygen to form a dichlorophosphate intermediate, which undergoes elimination upon heating.
-
Causality & Warning: While highly effective for robust substrates, POCl₃ generates HCl as a byproduct. Furthermore, if
-dimethylformamide (DMF) is used as a catalytic additive (a common practice for standard amides), it generates the Vilsmeier-Haack chloroiminium ion. If the indole C3 position is unsubstituted, this will lead to rapid C3-formylation. Therefore, POCl₃ dehydrations of indoles must be conducted in inert solvents (e.g., CHCl₃ or toluene)[3].
Trifluoroacetic Anhydride (TFAA) / Triethylamine (Et₃N)
For substrates containing acid-sensitive moieties (e.g.,
-
Mechanism: TFAA rapidly trifluoroacetylates the amide oxygen at 0 °C. The highly electron-withdrawing trifluoroacetyl group turns the oxygen into an excellent leaving group, allowing the mild base (Et₃N) to drive the elimination to the nitrile at room temperature.
Propylphosphonic Anhydride (T3P)
T3P is a non-toxic, bench-stable, and environmentally benign alternative[4]. It operates via a similar oxygen-activation mechanism but generates completely water-soluble phosphate byproducts, making the downstream workup exceptionally clean. It is highly recommended for late-stage API synthesis where avoiding phosphorus/halogenated waste is critical.
Caption: Logical decision tree for selecting the optimal dehydration reagent based on substrate sensitivity.
Quantitative Data Presentation
To facilitate rapid experimental design, the operational parameters of the three primary reagent systems are summarized below.
Table 1: Comparison of Dehydrating Reagents for Indole-2-carboxamides
| Reagent System | Temperature | Reaction Time | Functional Group Tolerance | Primary Byproducts | Typical Yield Range |
| POCl₃ / CHCl₃ | Reflux (60–80 °C) | 2–5 hours | Low (Avoid acid-sensitive groups) | Phosphoric acid, HCl | 65–85% |
| TFAA / Et₃N | 0 °C to RT | 1–3 hours | High (Tolerates | TFA salts | 75–95% |
| T3P / DIPEA | 80 °C | 12–24 hours | Very High | Water-soluble phosphates | 70–90% |
Mechanistic Pathway Visualization
Understanding the intermediate states of the TFAA-mediated dehydration is crucial for troubleshooting. If the reaction stalls, it is typically due to insufficient base to drive the final elimination step, trapping the substrate in the
Caption: Mechanistic pathway of TFAA/Et₃N mediated dehydration of primary amides to nitriles.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They incorporate In-Process Controls (IPC) and specific workup checkpoints to ensure the chemical integrity of the product is maintained throughout the workflow.
Protocol A: POCl₃-Mediated Dehydration (Robust Substrates)
Adapted from standard cross-coupling precursor syntheses[1].
Materials:
-
Indole-2-carboxamide (1.0 equiv, e.g., 10 mmol)
-
Phosphorus oxychloride (POCl₃) (4.0 equiv, 40 mmol)
-
Anhydrous Chloroform (CHCl₃) (0.2 M relative to substrate)
Step-by-Step Methodology:
-
Initiation: Suspend the indole-2-carboxamide in anhydrous CHCl₃ under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add POCl₃ dropwise at room temperature. Causality: Dropwise addition prevents localized heating and controls the initial exothermic phosphorylation.
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 60–65 °C) for 3 hours.
-
In-Process Control (IPC): Monitor via TLC (typically 7:3 Hexane/EtOAc). Validation: The reaction is complete when the highly polar, lower-
amide spot is entirely replaced by the non-polar, higher- nitrile spot. -
Quenching (Critical Step): Cool the mixture to 0 °C. Slowly pour the reaction mixture over crushed ice (approx. 10 mL/mmol of substrate) while stirring vigorously. Causality: POCl₃ reacts violently with water. Maintaining the temperature below 20 °C during the quench prevents the acid-catalyzed hydrolysis of the newly formed nitrile back to the amide.
-
Neutralization: Basify the aqueous layer to pH 8 using concentrated aqueous ammonia (25%) or saturated NaHCO₃.
-
Extraction & Isolation: Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography if residual baseline impurities persist.
Protocol B: TFAA/Et₃N-Mediated Dehydration (Mild Conditions)
Ideal for substrates with acid-labile protecting groups[2].
Materials:
-
Indole-2-carboxamide (1.0 equiv, 10 mmol)
-
Trifluoroacetic anhydride (TFAA) (1.5 equiv, 15 mmol)
-
Triethylamine (Et₃N) (3.0 equiv, 30 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Initiation: Dissolve the indole-2-carboxamide in anhydrous THF or DCM. Add Et₃N and cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add TFAA dropwise over 15 minutes. Causality: TFAA is highly reactive; the 0 °C environment prevents runaway exotherms and suppresses side reactions on the indole ring.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 3 hours.
-
In-Process Control (IPC): Analyze via LC-MS. Validation: Look for the disappearance of the
mass of the amide and the appearance of the (loss of H₂O) mass corresponding to the nitrile. -
Quenching & Workup: Dilute the reaction mixture with additional solvent (DCM or EtOAc) and add saturated aqueous NaHCO₃.
-
Workup Validation: Stir the biphasic mixture for 15 minutes and test the pH of the aqueous layer. It must be > 7. Causality: Complete neutralization of the trifluoroacetic acid byproduct is mandatory. If the organic layer is concentrated while acidic, the indole ring may undergo polymerization or protecting group cleavage.
-
Isolation: Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the indole-2-carbonitrile.
References
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions Source: Molecules (2021) via PMC URL:[Link]
- Process for producing 1-aminoalkyl-benzodiazepine derivatives (Dehydration of Indole-2-carboxamides)
-
Nitrile synthesis by oxidation, rearrangement, dehydration Source: Organic Chemistry Portal URL:[Link]
-
Understanding T3P® from start to finish Source: RxWeb / NetNames URL:[Link]
Sources
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 3. US3632805A - Process for producing 1-aminoalkyl-benzodiazepine derivatives - Google Patents [patents.google.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Troubleshooting & Optimization
improving yield of 6-Methyl-1H-indole-2-carbonitrile synthesis
Welcome to the Technical Support Center for the synthesis of 6-Methyl-1H-indole-2-carbonitrile (CAS: 1513412-80-0).
As a Senior Application Scientist, I have designed this guide to help you navigate the specific mechanistic hurdles associated with this molecule. The standard and most scalable route to access 2-cyanoindoles is the dehydration of the corresponding 6-methyl-1H-indole-2-carboxamide. While seemingly straightforward, the electron-rich nature of the indole core makes it highly susceptible to side reactions, such as C3-electrophilic aromatic substitution and acid-catalyzed polymerization.
This guide provides field-proven troubleshooting strategies, quantitative reagent comparisons, and a self-validating protocol to ensure high-yield, reproducible syntheses.
Reaction Workflow & Failure Point Analysis
To effectively troubleshoot, we must first map the reaction landscape. The diagram below illustrates the optimized dehydration pathway alongside the most common mechanistic failure points encountered during scale-up.
Reaction workflow and common failure points in indole-2-carbonitrile synthesis.
Quantitative Data: Dehydration Reagent Selection
Selecting the right dehydrating agent is a balance between scalability, cost, and the chemical sensitivity of the indole core. Below is a comparative analysis of standard dehydration systems for this transformation.
| Dehydration System | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Insight & Side-Product Profile |
| POCl | 90 - 100 | 4 - 6 | 65 - 75 | Strong electrophilic activation. High risk of C3-chlorination and tar formation during aqueous quench. |
| POCl | 65 | 3 | 75 - 85 | Dilution improves heat dissipation and amide solubility. Suppresses C3-chlorination [1]. |
| TFAA / Pyridine | 0 to 25 | 1 - 2 | 85 - 95 | Mild, room-temperature dehydration. Completely eliminates C3-substitution. Requires stoichiometric base. |
| Burgess Reagent | 25 | 2 - 4 | 80 - 90 | Neutral conditions. Ideal for highly sensitive indole derivatives, but cost-prohibitive for scale-up. |
Troubleshooting FAQs
Q1: Why am I seeing a significant M+34 peak in my LC-MS after the POCl
Q2: My starting material (6-methyl-1H-indole-2-carboxamide) is not fully converting, even after 12 hours of reflux in POCl
Q3: During the aqueous quench of the POCl
Q4: Can I bypass the amide intermediate and directly cyanate the 6-methylindole core? A: Direct electrophilic cyanation of indoles (e.g., using tosyl cyanide or inorganic cyanates) is highly regioselective for the C3 position , yielding 3-carbonitriles. To synthesize a 2-carbonitrile, you must rely on a directing group (e.g., N-protection followed by C2-lithiation) or build the functional group sequentially via the C2-carboxylic acid [3]. The amide dehydration route remains the most reliable and scalable method for C2-nitriles.
Self-Validating Experimental Protocol
This protocol utilizes the optimized POCl
Objective: Regioselective dehydration of 6-methyl-1H-indole-2-carboxamide to 6-methyl-1H-indole-2-carbonitrile. Scale: 10 mmol (adaptable).
Step 1: Heterogeneous Suspension
-
Action: In an oven-dried, argon-flushed round-bottom flask, suspend 6-methyl-1H-indole-2-carboxamide (1.74 g, 10.0 mmol) in anhydrous CHCl
(50 mL). -
Causality: CHCl
acts as a heat sink and solubility enhancer. -
Validation Checkpoint: The mixture will be a cloudy, heterogeneous suspension. If the solid clumps into a sticky mass, your solvent is wet; ambient moisture has caused premature hydrogen-bond bridging.
Step 2: Electrophilic Activation
-
Action: Add Phosphorus(V) oxychloride (POCl
) (3.7 mL, 40.0 mmol, 4.0 eq) dropwise via syringe at room temperature. -
Causality: Dropwise addition prevents localized exothermic spikes, avoiding premature degradation.
Step 3: Thermal Dehydration
-
Action: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 3 hours.
-
Validation Checkpoint: As the reaction progresses, the polar, insoluble amide is converted into the highly lipophilic phosphoryl imidate intermediate. The cloudy suspension must transition into a clear, pale-yellow homogeneous solution. If the solution remains cloudy after 2 hours, conversion is incomplete.
Step 4: Reverse Quench (Critical Step)
-
Action: Remove from heat and cool the flask to room temperature. Prepare a large beaker containing 200 mL of saturated aqueous NaHCO
and 100 g of crushed ice. Vigorously stir the basic ice bath and slowly drip the reaction mixture into it using an addition funnel. -
Causality: The reverse quench ensures the pH of the bulk solution never drops below 7, preventing acid-catalyzed indole polymerization.
-
Validation Checkpoint: Vigorous CO
evolution will occur. The target nitrile will immediately precipitate as an off-white to pale-yellow solid. If the precipitating solid is dark brown or black, your addition rate was too fast, and localized acidic thermal degradation occurred.
Step 5: Isolation
-
Action: Transfer the quenched mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. The crude product can be purified via silica gel chromatography (Hexanes/EtOAc) or recrystallization to afford the pure 6-methyl-1H-indole-2-carbonitrile.
References
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions Source: Molecules (MDPI) / PubMed Central URL:[Link]
-
Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) Source: Journal of Medicinal Chemistry / PubMed Central URL:[Link]
-
Practical Methodologies for the Synthesis of Indoles Source: Chemical Reviews (ACS Publications) URL:[Link]
Technical Support Center: Troubleshooting the POCl₃ Dehydration of Indole-2-Carboxamides
Welcome to the technical support hub for the phosphorus oxychloride (POCl₃) mediated dehydration of indole-2-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation, which converts primary amides into valuable 2-cyanoindole moieties.[1] These cyanoindoles are significant precursors in the synthesis of a wide array of biologically active compounds.[1][2][3][4]
This document moves beyond a simple recitation of steps, delving into the underlying chemical principles to empower you to diagnose and resolve issues encountered at the bench.
Core Reaction: Mechanism and Considerations
The dehydration of a primary amide to a nitrile using POCl₃ is a classic and effective transformation.[1][5][6][7] The generally accepted mechanism involves the activation of the amide carbonyl oxygen by the electrophilic phosphorus center of POCl₃. This converts the hydroxyl group into an excellent leaving group. Subsequent elimination, often facilitated by a base, yields the nitrile.[5][8]
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the dehydration of indole-2-carboxamides.
Q1: My reaction shows low or no conversion to the 2-cyanoindole. What are the likely causes?
This is one of the most frequent issues and can stem from several factors.
A1: Potential Causes & Corrective Actions:
-
Insufficient Reagent or Inadequate Activation: POCl₃ is highly reactive and susceptible to hydrolysis from atmospheric moisture.[7] Using old or improperly stored POCl₃ can lead to diminished reactivity.
-
Solution: Always use a fresh bottle of POCl₃ or distill it prior to use. Ensure your reaction is conducted under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) with dry glassware and solvents.
-
-
Suboptimal Reaction Temperature: While POCl₃ is a potent dehydrating agent, the reaction often requires thermal energy to proceed to completion.[9]
-
Solution: If you are running the reaction at room temperature, consider gently heating the reaction mixture. A temperature range of 50-80 °C is a common starting point.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition at higher temperatures.
-
-
Presence of a Base (or Lack Thereof): The role of a base (like pyridine or triethylamine) can be crucial. It neutralizes the HCl generated during the reaction, which can otherwise lead to side reactions with the acid-sensitive indole ring.[9]
-
Solution: Add 1.1 to 1.5 equivalents of a non-nucleophilic base like pyridine or triethylamine to the reaction mixture. This is particularly important for substrates with acid-sensitive functional groups.
-
| Parameter | Recommended Condition | Rationale |
| POCl₃ Stoichiometry | 1.1 - 2.5 equivalents | Ensures complete reaction. Excess can sometimes be used to drive the reaction to completion. |
| Solvent | Anhydrous Dichloromethane (DCM), Dichloroethane (DCE), or Acetonitrile | Inert and allows for a good temperature range. |
| Temperature | 0 °C to Reflux | Initial addition of POCl₃ is often done at 0 °C to control the initial exotherm, followed by heating. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of POCl₃. |
Q2: My TLC/LC-MS analysis shows the formation of multiple side products. What are they and how can I prevent them?
The indole nucleus is electron-rich and susceptible to electrophilic attack, which can lead to undesired side reactions.
A2: Common Side Reactions & Mitigation Strategies:
-
Vilsmeier-Haack Formylation: If N,N-dimethylformamide (DMF) is used as a solvent or is present as an impurity, it can react with POCl₃ to form the Vilsmeier reagent.[11][12][13] This powerful electrophile can formylate the electron-rich 3-position of the indole ring.[11][13][14]
-
Solution: Avoid using DMF as a solvent unless formylation is the desired outcome. Use other anhydrous aprotic solvents like DCM, DCE, or acetonitrile.[15] Ensure all reagents and solvents are free from DMF contamination.
-
-
Chlorination of the Indole Ring: Under harsh conditions or with prolonged reaction times, POCl₃ can act as a chlorinating agent, leading to chlorinated indole byproducts.[15][16][17]
-
Solution: Carefully control the reaction temperature and time. Monitor the reaction closely and quench it as soon as the starting material is consumed. Using a minimal excess of POCl₃ can also help.
-
-
Polymerization/Decomposition: Indoles can be sensitive to strongly acidic conditions and high temperatures, leading to the formation of dark, insoluble polymeric materials.[18]
Q3: The reaction work-up is difficult. I'm observing emulsions or my product is difficult to isolate. What are some best practices?
The work-up of reactions involving POCl₃ requires careful handling due to its violent reaction with water and the formation of phosphoric acid byproducts.
A3: Recommended Work-up Procedures:
-
Quenching Excess POCl₃: Never add water directly to the reaction mixture. This can cause a dangerous and uncontrolled exotherm.
-
Safe Quenching Protocol: The recommended procedure is a "reverse quench."[22][23] Slowly and carefully add the reaction mixture to a vigorously stirred slurry of ice and a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium acetate.[22][23] This method controls the exotherm and neutralizes the acidic byproducts simultaneously. Maintain the temperature of the quenching mixture below 20 °C.[22]
-
-
Breaking Emulsions: The formation of phosphoric salts can sometimes lead to emulsions during the extraction phase.
-
Solution: Adding a small amount of brine (saturated aqueous NaCl) can help break up emulsions. If the problem persists, filtering the entire biphasic mixture through a pad of Celite® can be effective.
-
-
Product Purification: 2-cyanoindoles are often crystalline solids and can be purified by recrystallization.
-
Recrystallization Solvents: Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative.[24] A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether.[25]
-
Frequently Asked Questions (FAQs)
Q: Can I use other dehydrating agents like SOCl₂ or P₂O₅? A: Yes, thionyl chloride (SOCl₂) and phosphorus pentoxide (P₂O₅) are also capable of dehydrating primary amides to nitriles.[1][5] However, POCl₃ is often preferred due to its reliability and relatively milder conditions compared to P₂O₅. The choice of reagent may depend on the specific substrate and its functional group tolerance.
Q: My indole-2-carboxamide starting material is poorly soluble in the recommended solvents. What should I do? A: You can try using a more polar aprotic solvent like acetonitrile or gently warming the mixture to aid dissolution before adding the POCl₃. In some cases, using a co-solvent system may be beneficial. If solubility remains a significant issue, you might need to explore alternative synthetic routes to the target 2-cyanoindole.
Q: How do I know when the reaction is complete? A: The most reliable method is to monitor the disappearance of the starting material (indole-2-carboxamide) by TLC or LC-MS. A simple TLC stain like potassium permanganate can be effective for visualizing indole-containing compounds. Running the reaction for a fixed time without monitoring can lead to either incomplete conversion or the formation of degradation products.[26]
Q: My final 2-cyanoindole product has a pink or brownish color. Is this normal? A: Pure 2-cyanoindoles are typically white or off-white crystalline solids. A pinkish or brownish hue can indicate the presence of trace impurities, possibly from oxidation or polymerization of indole-containing species.[18] If the purity is high by NMR and LC-MS, this coloration may not be an issue for subsequent steps. However, for highly pure material, an additional recrystallization or passing a solution of the product through a small plug of silica gel or activated carbon can often remove the colored impurities.
Standard Experimental Protocol
The following is a representative protocol. Note: This should be adapted based on the specific substrate and scale of the reaction.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the indole-2-carboxamide (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.
-
Cooling: Cool the resulting suspension or solution to 0 °C in an ice bath.
-
Base Addition (Optional but Recommended): Add anhydrous pyridine (1.2 eq) to the stirred mixture.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C (or reflux, depending on the substrate's reactivity).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Quenching: In a separate flask, prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate. Cool the completed reaction mixture back to room temperature and add it slowly via an addition funnel to the ice/bicarbonate slurry.
-
Extraction: Once the quench is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography.
References
-
Chemistry Steps. (2025, December 12). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. [Link]
-
Wang, G., et al. (n.d.). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC - PubMed Central. [Link]
-
YouTube. (2017, December 27). Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism. [Link]
-
BYJU'S. (2019, December 9). Preparation of POCl3. [Link]
-
Organic Chemistry. (n.d.). Amide to Nitrile - Common Conditions. [Link]
-
Jha, S. (2014, February 21). Dehydration of Amides to Nitriles: A Review. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]
-
Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (2020, September 14). How can I properly quench POCl3?. [Link]
-
Pearson. (n.d.). POCl3 Dehydration Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Chemistry Steps. (2020, August 8). POCl3 for Dehydration of Alcohols. [Link]
-
WordPress.com. (2009, June 3). My friend phosphorus oxychloride. Chemical Space. [Link]
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Reddit. (2022, August 10). [OC] Please Help with this Dehydration Reaction. r/chemhelp. [Link]
-
Hughes, D. L. (2011, March 28). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]
-
Unknown. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
ResearchGate. (2025, October 30). Cu-catalyzed Regioselective Cyanation of Indoles via C‒H bond activation with α-amino-acetonitriles. [Link]
-
ACS Publications. (2024, February 16). Phototriggered Fluoroalkylation/Cyclization of Unactivated 1-Acryloyl-2-cyanoindoles: Synthesis of RCOCF2-Substituted Pyrrolo[1,2-a]indolediones. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2017, December 18). What do common indole impurities look like?. [Link]
-
Filo. (2025, July 27). The image shows a chemical reaction starting with an indole molecule reac... [Link]
-
Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. [Link]
-
PMC. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
-
Wikipedia. (n.d.). Phosphoryl chloride. [Link]
-
PMC. (n.d.). Why Do Some Fischer Indolizations Fail?. [Link]
-
RSC Publishing. (n.d.). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. [Link]
-
PMC. (n.d.). Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. [Link]
-
ACS Publications. (n.d.). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. [Link]
-
Chemistry LibreTexts. (2019, June 5). 9.1: Dehydration Using ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
and Pyridine. [Link] -
Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. [Link]
-
RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
-
ResearchGate. (2020, October 28). (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). [Link]
-
ACS Omega. (2019, March 21). Dehydrative Transformation of Spirooxindoles to Pyrido[2,3-b]indoles via POCl3. [Link]
-
Unknown. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. [Link]
-
PMC. (n.d.). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. [Link]
-
RSC Publishing. (n.d.). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]
-
Scribd. (n.d.). POCl3 Reaction | PDF | Organic Synthesis. [Link]
- Google Patents. (2010, October 21).
-
Unknown. (2024, December 20). Photochemical Pathway for Synthesis of 2- or 3-Cyanoindoles and Mechanistic Insights. [Link]
-
ACS Publications. (2024, August 27). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry. [Link]
Sources
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- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
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optimizing reaction temperature for indole cyanation
Technical Support Center: Indole Cyanation
A Senior Application Scientist's Guide to Temperature Optimization
Welcome to the technical support center for indole cyanation. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this critical transformation. As your dedicated application scientist, I will move beyond simple protocols to explain the underlying principles that govern these reactions. Our focus will be on the pivotal role of reaction temperature—a parameter that can be the difference between a high-yielding success and a complex, inseparable mixture. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter at the bench.
Frequently Asked Questions (FAQs): The Role of Temperature
Q1: Why is temperature such a critical parameter in indole cyanation reactions?
A1: Temperature is a master variable that directly influences two key aspects of the reaction: kinetics and thermodynamics.
-
Reaction Rate (Kinetics): Most chemical reactions, including the C-H activation and reductive elimination steps common in palladium- or copper-catalyzed cyanations, have a significant activation energy (Ea). Increasing the temperature provides the necessary thermal energy to overcome this barrier, leading to a faster reaction rate. In some cases, a reaction may not proceed at all at lower temperatures. For instance, in a palladium-catalyzed cyanation using K4[Fe(CN)6], only trace amounts of product were detected at 80 °C, whereas good yields were achieved at 130-150 °C, likely because the higher temperature is required for the efficient transfer of the cyanide group from the stable hexacyanoferrate complex.[1]
-
Selectivity and Side Reactions (Thermodynamics): While higher temperatures accelerate the desired reaction, they can also provide enough energy to activate undesired reaction pathways. Common side reactions in indole chemistry include homocoupling, decomposition of the catalyst, or degradation of sensitive starting materials or products.[1][2] Therefore, optimization is a balancing act: finding the "sweet spot" or optimal temperature window that maximizes the rate of the desired transformation while minimizing the formation of byproducts.[3]
Q2: How does the optimal temperature vary with different catalytic systems (e.g., Palladium vs. Copper)?
A2: The optimal temperature is highly dependent on the specific catalytic cycle.
-
Palladium-Catalyzed Systems: These often require elevated temperatures (e.g., 100-150 °C) to facilitate key steps like C-H activation or reductive elimination.[1][2] However, recent advances with highly active ligands have enabled some palladium-catalyzed cyanations to proceed at much milder temperatures, even as low as room temperature to 40 °C, particularly with more reactive (hetero)aryl halides and triflates.[4]
-
Copper-Mediated Systems: Traditional copper-catalyzed cyanations (Rosenmund-von Braun type) were notorious for requiring very high temperatures (>140 °C).[5] Modern systems, often using specific ligands, can operate under milder conditions. Some copper-mediated protocols still require heating, but others, particularly photoinduced or electrochemical methods, can proceed at room temperature.[6][7]
-
Lewis Acid-Catalyzed Systems: Reactions catalyzed by Lewis acids like B(C6F5)3 may require moderate heating (e.g., 80-100 °C) to promote the decomposition of the cyanohydrin reagent and subsequent reaction with the indole.[8]
The choice of catalyst, ligand, solvent, and cyanating agent all interact to determine the overall energy profile of the reaction, thus dictating the required temperature.
Q3: I'm developing a new indole cyanation method. Where should I start with temperature screening?
A3: A systematic approach is crucial.[2][3] Begin with a broad temperature range based on literature precedents for similar catalytic systems. A good starting point for many metal-catalyzed C-H functionalizations is often around 80-100 °C.
-
Initial Scout Reactions: Set up three small-scale reactions at, for example, 80 °C, 110 °C, and 140 °C.
-
Monitor Closely: Use TLC or LC-MS to monitor the consumption of starting material and the appearance of the desired product and any byproducts at regular intervals.
-
Analyze the Outcome:
-
If no reaction occurs even at the highest temperature, a fundamental component (catalyst, ligand, base, etc.) may be incorrect.
-
If the reaction proceeds cleanly at 110 °C but shows significant byproduct formation at 140 °C, you have identified an upper limit.
-
If the reaction is clean but slow at 80 °C, you know that higher temperatures are beneficial.
-
This initial screen will allow you to define a narrower, more promising temperature range for fine-tuning. See the detailed protocol below for a more rigorous screening workflow.
Troubleshooting Guide: Temperature-Related Issues
Q4: I am seeing no product, or my yield is extremely low. How can I use temperature to fix this?
A4: This is a classic sign that the reaction lacks sufficient activation energy.
Possible Cause: The reaction temperature is too low to initiate the catalytic cycle or to overcome the activation barrier of a rate-limiting step.[1][3]
Troubleshooting Steps:
-
Incremental Temperature Increase: Increase the reaction temperature in a stepwise manner. For example, if your initial reaction was at 80 °C, try running it at 100 °C, followed by 120 °C. It is critical to make only one change at a time.
-
Verify Component Stability: Before pushing the temperature too high (e.g., >150 °C), confirm the thermal stability of your starting material, catalyst, and solvent. High boiling point solvents like DMF, DMA, or NMP are often used for high-temperature reactions.[1]
-
Analyze the Impact: At each new temperature, carefully monitor the reaction profile. A successful outcome will show the consumption of starting material and the formation of the desired product. If you start to see multiple new spots on your TLC plate or peaks in your LC-MS, the temperature may be too high, leading to decomposition.
The following workflow provides a logical approach to this problem.
Caption: Troubleshooting workflow for low-yield reactions.
Q5: My reaction is messy, with many byproducts. Could the temperature be the culprit?
A5: Absolutely. This is a common outcome when the reaction temperature is too high.
Possible Causes & Solutions:
-
Thermal Decomposition: Your catalyst, ligand, or indole substrate may be degrading at the set temperature.
-
Solution: Systematically lower the reaction temperature in 10-20 °C increments. While this may slow the reaction, it can dramatically improve the purity of the crude product.[3]
-
-
Competing Reaction Pathways: Higher temperatures can enable side reactions, such as the homocoupling of two indole molecules, which can sometimes predominate.[1] In some palladium-catalyzed systems, acetoxylation of the indole ring can occur if acetate is present.[2]
-
Solution: Lowering the temperature can make the desired reaction the dominant pathway. Finding the Minimum Effective Temperature—the lowest temperature at which the reaction proceeds at an acceptable rate—is key.
-
-
Poor Regioselectivity: Temperature can influence the regioselectivity of the cyanation (e.g., C2 vs. C3). While C3 cyanation is often electronically favored, high temperatures might alter the selective outcome.[2]
-
Solution: Perform a temperature screen and analyze the product ratios at each point to determine if a temperature window exists for optimal regioselectivity.
-
Data Summary: Effect of Temperature on Indole Cyanation
The following table summarizes experimental data from a palladium-catalyzed cyanation of 1,2-dimethyl-1H-indole, illustrating the critical impact of temperature.
| Entry | Catalyst System | Cyanating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ / Cu(OAc)₂ | K₄[Fe(CN)₆] | DMF | 80 | Trace | [1] |
| 2 | Pd(OAc)₂ / Cu(OAc)₂ | K₄[Fe(CN)₆] | DMF | 130 | Good | [1] |
Data synthesized from Yan et al., Org. Lett. 2010.[1] This clearly shows that for this specific system, a temperature below 120 °C was insufficient for the reaction to proceed effectively.
Experimental Protocols
Protocol 1: Systematic Temperature Screening for Indole Cyanation
This protocol describes a general workflow for identifying the optimal reaction temperature using a parallel reaction setup.
Objective: To determine the reaction temperature that provides the best balance of reaction rate, yield, and purity.
Methodology:
-
Preparation:
-
In an inert atmosphere glovebox, prepare a stock solution of your indole substrate, catalyst, ligand (if applicable), and any additives in the chosen anhydrous solvent (e.g., DMF).
-
Prepare a separate stock solution or have a pre-weighed amount of the cyanating agent and any base.
-
-
Reaction Setup:
-
Arrange a set of identical reaction vials (e.g., 5 vials) in a parallel reactor block or in separate heating blocks. Each vial should contain a magnetic stir bar.
-
Aliquot the substrate/catalyst stock solution equally into each vial.
-
Add the cyanating agent and base to each vial.
-
Seal the vials securely under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Execution:
-
Set each position in the reactor block to a different temperature. For a new system, a good range is 60 °C, 80 °C, 100 °C, 120 °C, and 140 °C.
-
Begin stirring and heating simultaneously for all reactions.
-
-
Monitoring & Analysis:
-
After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction for analysis by TLC and/or LC-MS.
-
Quench the aliquot in a labeled vial containing a suitable solvent (e.g., ethyl acetate and a small amount of water).
-
Analyze the samples to assess the conversion of starting material and the formation of product and byproducts.
-
Continue to monitor at regular intervals (e.g., every 2-4 hours) until the reactions appear to have reached completion or stalled.
-
-
Interpretation:
-
Identify the temperature that gives the highest conversion to the desired product with the cleanest profile (fewest byproducts) in a reasonable timeframe.
-
If all reactions are clean but slow, a higher temperature range may be needed.
-
If higher temperature reactions are fast but messy, the optimal temperature lies in the lower range. This data provides a clear, self-validating path to the optimal condition.
-
Caption: Workflow for a parallel temperature screening experiment.
References
-
Yan, G., Kuang, C., Zhang, Y., & Wang, J. (2010). Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Organic Letters, 12(3), 496–499. [Link]
-
Radl, A., & PIII/PV=O-Catalyzed Phase Transfer Activation. (2022). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. National Center for Biotechnology Information. [Link]
-
Nishimata, T., & Ishimaru, Y. (2021). Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. The Journal of Organic Chemistry, 86(12), 8113–8124. [Link]
-
Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987. [Link]
-
Zhu, J., & Wang, Q. (2013). Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. The Journal of Organic Chemistry, 78(17), 8858–8864. [Link]
-
Organic Chemistry Portal. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Chemistry Portal. [Link]
-
Liu, Z., & Gong, T. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au, 2(11), 2505–2512. [Link]
-
Soumya, P. K., et al. (2021). The cyanation of indole derivatives and the expected mechanisms. ResearchGate. [Link]
-
ChemInform. (2013). ChemInform Abstract: Cyanation of Indoles with Benzyl Cyanide as the Cyanide Anion Surrogate. ResearchGate. [Link]
-
Zoungrana, J.-B., et al. (2025). Cyanation of methyl indole. [Colour online.]. ResearchGate. [Link]
-
Wang, W., et al. (2014). Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium. Chemical Communications, 50(84), 12690-12692. [Link]
-
Oldenhuis, N. J., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(38), 11502–11503. [Link]
-
Vinogradova, E. V., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 346–349. [Link]
-
Nader, M., & Scott, P. J. H. (2018). Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Cu-catalyzed Regioselective Cyanation of Indoles via C‒H bond activation with α-amino-acetonitriles. ResearchGate. [Link]
-
Kim, K., & Hong, S. H. (2017). Photoinduced Copper(I)-Catalyzed Cyanation of Aromatic Halides at Room Temperature. Advanced Synthesis & Catalysis, 359(14), 2345-2351. [Link]
-
Li, B. (2016). C-H functionalization of indoles and oxindoles through CDC reactions. RSC Advances, 6(96), 93777-93794. [Link]
Sources
preventing polymerization during 6-methylindole functionalization
Subject: Preventing Polymerization & Oligomerization During Electrophilic Substitution
Ticket ID: #IND-6ME-STAB Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction: The 6-Methylindole Challenge
Welcome to the technical support center. You are likely here because your reaction flask, which started as a clear solution, has converted into an intractable dark tar or a purple-black solid.
The Root Cause: 6-Methylindole is significantly more reactive than unsubstituted indole. The methyl group at the C6 position is an electron-donating group (EDG). Through hyperconjugation and inductive effects, it increases the electron density of the pyrrole ring, specifically enhancing the nucleophilicity of the C3 position .
While this makes 6-methylindole an excellent substrate for functionalization, it also lowers the activation energy for acid-catalyzed polymerization . If you treat 6-methylindole with the same protocols used for standard indole, you will almost certainly trigger uncontrolled oligomerization.
This guide provides the mechanistic insights and self-validating protocols required to stabilize the substrate during functionalization.
Module 1: The Mechanistic Root Cause
Q: Why does my reaction turn into "tar" upon adding acid?
A: You are witnessing C3-Protonation induced Dimerization . Unlike benzene, indole is not stable in strong mineral acids. The pyrrole ring is not uniformly aromatic; the C2-C3 double bond has significant enamine character.
-
The Trigger: In the presence of protons (
) or strong Lewis acids, the C3 position is protonated. -
The Electrophile: This disrupts aromaticity, forming a highly reactive indolium cation (electrophile) at C2.
-
The Attack: A remaining neutral indole molecule (nucleophile) attacks this cation.
-
The Cascade: This forms a dimer, which can be oxidized to colored species or react further to form trimers and polymers (tar).
Visualization: The Polymerization Pathway
Figure 1: The acid-catalyzed dimerization pathway. The critical control point is preventing the formation of the Indolium Cation or reducing the nucleophilicity of the remaining neutral indole.
Module 2: Strategic N-Protection (The "Shield")
Q: Can I functionalize 6-methylindole without a protecting group?
A: Only under strictly neutral or basic conditions. For electrophilic substitutions (Vilsmeier-Haack, Friedel-Crafts), N-protection is mandatory to prevent polymerization. You must withdraw electron density from the ring to "tame" the C3 reactivity.
Decision Matrix: Selecting the Right Protecting Group
| Protecting Group | Electronic Effect (Hammett) | Stability in Acid | Polymerization Risk | Recommended For |
| Tosyl (Ts) | Strong EWG (Deactivates Ring) | High | Lowest | Friedel-Crafts, Vilsmeier-Haack, Acylation. Best for 6-methylindole. |
| Boc | Moderate EWG | Low (Cleaves in acid) | High (If acidic) | Base-catalyzed reactions (Lithiation). Avoid for Lewis Acid chemistry. |
| Benzyl (Bn) | Weak EDG/Neutral | High | Critical | Do NOT use for electrophilic substitution. It does not deactivate the ring enough. |
| Unprotected | N/A | N/A | Certainty | Only for Mannich reactions or basic conditions. |
Recommendation: Use the Tosyl (p-Toluenesulfonyl) group. It strongly withdraws electrons, making the C3 position less nucleophilic (preventing dimerization) while still allowing reaction with strong electrophiles.
Module 3: Troubleshooting Vilsmeier-Haack Formylation
Q: My Vilsmeier reaction solidified and overheated. What went wrong?
A: This is a "Thermal Runaway." The formation of the Vilsmeier reagent is exothermic, and the subsequent reaction with 6-methylindole releases significant heat. If the temperature spikes >20°C during addition, the Vilsmeier reagent hydrolyzes (if moisture is present) to create HCl, which instantly polymerizes your substrate.
Self-Validating Protocol: Controlled Formylation
Pre-requisites:
-
Argon/Nitrogen atmosphere (Strictly Anhydrous).
-
Internal temperature probe (Not just bath temp).
Step-by-Step Workflow:
-
Reagent Formation (The "Cold" Phase):
-
Charge flask with anhydrous DMF (5.0 equiv). Cool to 0°C .[1]
-
Add
(1.1 equiv) dropwise. CRITICAL: Do not allow internal temp to exceed 5°C. -
Validation: Solution should turn pale yellow. If it turns orange/brown, moisture was present. Abort.
-
-
Substrate Addition:
-
Dissolve 6-methylindole (1.0 equiv) in minimum DMF.
-
Add this solution to the Vilsmeier reagent at 0°C over 30 minutes.
-
Why? Slow addition ensures the concentration of free indole is low relative to the electrophile, favoring formylation over dimerization.
-
-
The Heating Ramp:
-
Stir at 0°C for 1 hour.
-
Slowly warm to 35-40°C (Do not exceed 60°C for 6-methylindole).
-
Monitor by TLC.[2]
-
-
The Quench (The Danger Zone):
-
Pour the reaction mixture into Ice/Sodium Acetate (aq) or Ice/NaOH (2M) .
-
NEVER add water to the reaction flask. The reverse addition controls the exotherm.
-
Target pH: Keep pH > 7 during workup to prevent acid-catalyzed oligomerization of the product.
-
Workflow Visualization
Figure 2: Vilsmeier-Haack process flow. Note the critical temperature check and pH control at the quench stage.
Module 4: Lewis Acid Selection for Friedel-Crafts
Q: I used Aluminum Chloride (
A:
The Solution: Use "Softer" or Bidentate Lewis Acids.
-
Zinc Chloride (
) or Ethylaluminum Dichloride ( ): These are milder and less likely to strip the aromaticity of the indole completely. -
Boron Trifluoride Etherate (
):-
Mechanism:[3][4][5][6][7][8][9]
coordinates to the Nitrogen lone pair.[9] This actually protects the ring from polymerization because the nitrogen lone pair is no longer available to push electron density into the C2-C3 bond. -
Protocol: Pre-complex the indole with
at low temperature (-78°C or 0°C) before adding the electrophile.
-
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
-
Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Vilsmeier-Haack mechanism and hydrolytic instability).
-
Remmers, K., et al. (2000). "Internal rotation effects in the rotationally resolved S1(1Lb) ← S0 origin bands of 3-methylindole and 5-methylindole." Journal of Chemical Physics. (Provides data on the electronic structure of methylindoles).
-
BenchChem Technical Guides. (2025). "Vilsmeier Reagent Stability and Storage Conditions." (Safety data on thermal runaway risks).
Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-methylindole and associated reagents before handling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 5. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Alternative Dehydrating Agents for Indole-2-Carbonitrile Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complexities of synthesizing indole-2-carbonitriles. While traditional dehydrating agents are well-documented, highly functionalized or sensitive substrates demand advanced, alternative methodologies to preserve structural integrity and maximize yield.
Part 1: Strategic Workflow & Agent Selection
Selecting the correct dehydrating agent is a function of your substrate's electronic properties and functional group sensitivities. Use the decision matrix below to determine the optimal kinetic pathway for your specific indole-2-carboxamide.
Decision tree for selecting dehydrating agents based on indole-2-carboxamide sensitivity.
Part 2: Frequently Asked Questions (Mechanisms & Causality)
Q: Why should our lab transition away from traditional agents like POCl₃ or SOCl₂ for indole-2-carbonitrile synthesis? A: While POCl₃ and SOCl₂ are historically standard, their mechanisms rely on converting the C=O oxygen into a leaving group followed by elimination, which generates stoichiometric equivalents of HCl and phosphoric/sulfurous acids [4]. For highly functionalized indole-2-carboxamides, these harsh acidic conditions often lead to decomposition, undesired electrophilic aromatic substitution at the electron-rich C3 position of the indole ring, or cleavage of acid-sensitive protecting groups [1]. Transitioning to milder alternatives ensures higher fidelity in complex drug development workflows.
Q: What is the mechanistic advantage of using Phosphorus(III) reagents over traditional Lewis acids? A: Phosphorus(III) reagents, such as P(OPh)₃ or P(NMe₂)₃, couple directly with the highly electrophilic amide oxygen to form an activated intermediate. This intermediate undergoes rapid elimination in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the nitrile. This protocol operates under operationally simple and mild conditions, offering broad substrate scope and excellent functional group tolerance, effectively preventing the side reactions seen with P(V) Lewis acids [2].
Q: How does Palladium-catalyzed transfer dehydration work for highly base-sensitive substrates? A: It utilizes a sacrificial water scavenger, such as fluoroacetonitrile, in a catalytic "amide exchange" process. The halogenated nitrile acts as a kinetic water acceptor. The Pd(II) catalyst coordinates to both the amide and the nitrile, facilitating the transfer of water to yield a thermodynamically stable co-product (fluoroacetamide) and driving the dehydration of the primary amide without the need for harsh bases or acids [3].
Part 3: Troubleshooting Guide
Issue 1: Incomplete Conversion & Substrate Hydrolysis
-
Symptoms: TLC shows a persistent starting material spot; LC-MS indicates the presence of the corresponding indole-2-carboxylic acid.
-
Root Cause: Dehydrating agents like T3P or TFAA can sometimes lead to hydrolysis if ambient moisture is present, as water competes with the amide oxygen for the electrophilic center.
-
Solution & Validation: Ensure strictly anhydrous conditions. If the substrate is highly prone to hydrolysis, switch to a transfer dehydration method using PdCl₂ and fluoroacetonitrile. Self-Validation: Monitor the reaction via IR spectroscopy. Successful dehydration is confirmed by the complete disappearance of the broad C=O stretch (~1650 cm⁻¹) and the emergence of a sharp C≡N stretch (~2220 cm⁻¹).
Issue 2: N-Alkylation or Side Reactions at the Indole Nitrogen
-
Symptoms: Formation of multiple spots on TLC; ¹H NMR shows the loss of the characteristic broad indole N-H peak (~11.0 ppm in DMSO-d6).
-
Root Cause: Highly electrophilic dehydrating agents can react with the unprotected indole nitrogen, especially in the presence of strong bases.
-
Solution & Validation: Utilize P(OPh)₃/DBU under microwave irradiation. The extremely short reaction time (e.g., 4 minutes) kinetically favors primary amide dehydration over indole N-H side reactions [2]. Self-Validation: Check the ¹H NMR spectrum of the purified product to ensure the indole N-H signal remains intact and integrates to 1H.
Part 4: Quantitative Agent Comparison
| Dehydrating System | Typical Yield | Reaction Time | Optimal Conditions | Primary Byproducts | Functional Group Tolerance |
| POCl₃ (Traditional) | 65–85% | 3–4 h | Reflux, CHCl₃ | HCl, Phosphoric Acid | Poor (Acid-sensitive) |
| P(OPh)₃ / DBU | 80–95% | 4–10 min | Microwave, 150°C | Phenol, Phosphites | Excellent |
| Pd-Catalysis / FCH₂CN | 85–99% | 12–24 h | Mild Heating, 60°C | Fluoroacetamide | Excellent (Base-sensitive) |
| T3P / Et₃N | 75–90% | 2–6 h | EtOAc, Reflux | Water-soluble phosphates | Good (Moisture-sensitive) |
Part 5: Validated Experimental Protocols
Protocol A: Microwave-Assisted Dehydration via P(OPh)₃ / DBU
Objective: Rapid, high-yield synthesis of indole-2-carbonitrile avoiding harsh acids.
-
Preparation: Charge a microwave-safe reaction vial with the functionalized indole-2-carboxamide (1.0 equiv).
-
Reagent Addition: Add P(OPh)₃ (2.0 equiv) and DBU (3.0 equiv) neat. (Causality: Neat conditions maximize the collision frequency for the initial P(III)-oxygen coupling, driving the reaction kinetically before side reactions can occur).
-
Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for exactly 4 minutes.
-
Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The nitrile product will elute significantly faster (higher Rf) than the highly polar primary amide. Confirm via ¹H NMR by the loss of the two primary amide NH₂ doublets.
Protocol B: Palladium-Catalyzed Transfer Dehydration
Objective: Chemoselective dehydration for highly base-sensitive indole derivatives.
Mechanistic pathway of Pd-catalyzed transfer dehydration using a sacrificial nitrile.
-
Preparation: In an oven-dried flask under N₂, dissolve indole-2-carboxamide (1.0 equiv) in anhydrous 1,4-dioxane.
-
Scavenger Addition: Add fluoroacetonitrile (1.5 equiv) as the sacrificial water acceptor.
-
Catalyst Addition: Add PdCl₂ (5 mol%) as the catalyst. (Causality: Pd(II) coordinates to both the nitrile and the amide, lowering the activation energy for the kinetic exchange of the elements of water).
-
Reaction: Stir the mixture at 60 °C for 16 hours.
-
Workup: Filter the mixture through a short pad of Celite to remove the Pd catalyst, then concentrate under reduced pressure.
-
Self-Validation Checkpoint: Analyze the crude mixture by ¹⁹F NMR. The shift of the fluorine signal from fluoroacetonitrile to fluoroacetamide confirms the successful transfer of water and completion of the reaction.
References
- Source: nih.
- Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)
- Source: scientificupdate.
- Source: chemistrysteps.
I. Mechanistic Insights: The Causality of Side Products
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the cyanation of 6-methylindole.
The introduction of a cyano group to the indole core is a highly valuable transformation in medicinal chemistry, as aryl nitriles are ubiquitous in pharmaceuticals and serve as versatile precursors for amines, amidines, and tetrazoles[1],[2]. However, the 6-methylindole substrate presents unique mechanistic challenges. The electron-donating nature of the 6-methyl group significantly increases the electron density of the pyrrole ring[3]. While this enhances nucleophilicity at the C3 position, it simultaneously increases the substrate's susceptibility to oxidative degradation, C2-cyanation, and bis-cyanation side reactions.
This guide provides field-proven insights, self-validating protocols, and mechanistic causality to help you minimize side products and optimize your yields.
To troubleshoot effectively, we must first understand the thermodynamic and kinetic pathways governing 6-methylindole.
-
Regioselectivity (C3 vs. C2): The C3 position of the indole ring is the most nucleophilic site. However, if the C3 position is sterically hindered or if the catalytic system favors directing-group coordination at the N1 position, C2-cyanation occurs[4]. In unoptimized systems, mixtures of C2 and C3 isomers, or bis-cyanated products, are common[3].
-
Oxidative Dimerization: Many traditional cyanation protocols require harsh oxidants to regenerate the transition metal catalyst (e.g., Pd(II) or Ru(III)). Because the 6-methyl group makes the indole ring highly electron-rich, harsh oxidants can trigger radical cation formation, leading to oxidative dimerization or polymerization (tarring) before the cyanation step can occur.
-
Reagent Toxicity & Byproducts: Traditional use of metal cyanides (NaCN, KCN) not only poses severe safety risks but also complicates purification due to the formation of tightly bound metal-cyanide complexes in the product mixture[2].
II. Troubleshooting FAQs
Q1: I am observing significant amounts of bis-cyanated (C2 and C3) side products. How can I strictly enforce C3 regioselectivity?
A: The electron-donating 6-methyl group hyper-activates the indole ring, making it prone to over-reaction[3]. To enforce strict C3 regioselectivity, pivot away from radical-based oxidative cyanation and utilize a mild, electrophilic cyanating agent. We recommend using N-cyanosuccinimide (NCS-CN) catalyzed by Lewis acids like GaCl
Q2: My reaction mixture turns black rapidly, and NMR shows massive loss of starting material to oligomers. How do I prevent oxidative degradation?
A: You are experiencing oxidative degradation due to harsh terminal oxidants. To resolve this, transition to a catalytic system that avoids strong oxidants. A highly effective alternative is the Copper-catalyzed tandem iodination/cyanation using unactivated acetonitrile (CH
Q3: We are trying to scale up, but our EHS (Environmental Health & Safety) department has banned the use of stoichiometric NaCN and KCN. What are the most efficient "safe" cyanide sources? A: You have three highly validated, safe alternatives:
-
Acetonitrile (CH
CN): Can be cleaved via Cu-catalysis to serve as a non-toxic, abundant CN source[7],[4]. -
DMSO / NH
HCO : Under Pd/Cu co-catalysis, the combination of dimethyl sulfoxide and ammonium bicarbonate generates a "CN" species in situ, completely avoiding toxic cyanide salts[8]. -
K
[Fe(CN) ]: A non-toxic, inexpensive salt that can be utilized with Ruthenium-exchanged zeolites or Cu catalysts, though its low solubility in organic solvents requires elevated temperatures[1].
III. Standardized Experimental Protocols
Below are two self-validating protocols designed to minimize side products based on the troubleshooting principles discussed above.
Protocol A: Electrophilic C3-Cyanation (Zero-Oxidation Pathway)
Best for: Preventing oxidative dimerization and bis-cyanation.
-
Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add 6-methylindole (1.0 equiv, 0.5 mmol) and N-cyanosuccinimide (1.2 equiv, 0.6 mmol).
-
Catalyst Addition: Add anhydrous 1,2-dichloroethane (DCE, 3.0 mL), followed by the rapid addition of GaCl
(10 mol%). -
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the 6-methylindole spot is consumed.
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO
(5 mL). Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. -
Validation: The crude NMR should show a distinct singlet for the C2 proton (around
7.8 ppm) and the absence of a C3 proton, confirming exclusive 3-cyano-6-methylindole formation[5].
Protocol B: Green Cu-Catalyzed Cyanation using Acetonitrile
Best for: Scaling up without toxic CN salts.
-
Preparation: To a reaction vial, add 6-methylindole (1.0 equiv, 0.2 mmol), Cu(OAc)
(20 mol%), TEMPO (2.0 equiv), and N-iodosuccinimide (NIS, 1.2 equiv). -
Solvent/Reagent: Add anhydrous CH
CN (2.0 mL) which acts as both solvent and the cyanide source. Add hexamethyldisilane ((Me Si) , 2.0 equiv). -
Reaction: Seal the vial and heat at 110 °C for 24 hours. The reaction proceeds via a tandem iodination (forming 3-iodo-6-methylindole) followed by cyanation via Cu-mediated CH
CN cleavage[7]. -
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove copper salts. Concentrate and purify via silica gel chromatography.
IV. Quantitative Data Summary: Method Comparison
| Cyanation Strategy | Catalyst System | Cyanide Source | Major Side Product Risk | Mitigation Tactic | Ref |
| Electrophilic | GaCl | N-cyanosuccinimide | Unreacted starting material | Ensure strictly anhydrous conditions to prevent GaCl | [5] |
| Solvent Cleavage | Cu(OAc) | CH | 3-iodo-6-methylindole (intermediate stall) | Maintain 110 °C; ensure (Me | [7] |
| In-Situ Generation | Pd(OAc) | DMSO + NH | Oxidative degradation (due to O | Strictly control O | [8] |
| Non-toxic Salt | Ru(III)-Zeolite | K | Low conversion | Use DMF at 110 °C to overcome poor solubility of the Fe complex. | [1] |
V. Pathway Visualization
The following diagram illustrates the divergent reaction pathways of 6-methylindole, highlighting how specific reagent choices dictate the formation of the desired C3-nitrile versus unwanted side products.
Reaction pathways of 6-methylindole cyanation: controlled methods vs. side-product generation.
VI. References
1.[1] Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry. URL: [Link] 2.[5] GaCl3-Catalyzed C–H Cyanation of Indoles with N-Cyanosuccinimide. The Journal of Organic Chemistry (ACS). URL:[Link] 3.[7] Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source. The Journal of Organic Chemistry (ACS). URL:[Link] 4.[3] Enforced Electronic‐Donor‐Acceptor Complex Formation in Water for Photochemical Cross‐Coupling. ResearchGate. URL:[Link] 5.[4] Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. The Journal of Organic Chemistry (ACS). URL:[Link] 6.[6] GaCl3 Catalyzed C-H Cyanation of Indoles with N-Cyanosuccinimide. ResearchGate. URL:[Link] 7.[2] Nickel-Catalyzed Cyanation of Aryl Halides. PMC - NIH. URL:[Link] 8.[8] The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO. Chemical Communications (RSC Publishing). URL:[Link]
Sources
- 1. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]
- 2. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of 6-Methyl-1H-indole-2-carbonitrile Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with 6-Methyl-1H-indole-2-carbonitrile, focusing on its stability in acidic environments. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you anticipate and troubleshoot potential challenges in your experiments.
I. Core Concepts: Understanding the Chemistry
6-Methyl-1H-indole-2-carbonitrile possesses two key functional groups that dictate its reactivity in acidic media: the indole ring and the 2-carbonitrile group. The indole ring, while aromatic, is electron-rich and susceptible to electrophilic attack, particularly at the C3 position. The 6-methyl group is an electron-donating group, which further activates the indole ring towards electrophiles. Conversely, the 2-carbonitrile group is electron-withdrawing, which deactivates the pyrrole portion of the indole ring to some extent. The stability of this molecule in acid is therefore a balance of these opposing electronic effects.
Under acidic conditions, two primary degradation pathways are of concern:
-
Acid-Catalyzed Hydrolysis of the Nitrile Group: The cyano group can undergo hydrolysis to first form an amide (6-methyl-1H-indole-2-carboxamide) and subsequently a carboxylic acid (6-methyl-1H-indole-2-carboxylic acid).[1][2]
-
Acid-Catalyzed Reactions of the Indole Ring: The indole nucleus can be protonated, most commonly at the C3 position, forming an indoleninium ion. This reactive intermediate can then be attacked by other nucleophiles or another indole molecule, leading to dimerization or polymerization, often observed as tar formation.[3][4][5]
II. Frequently Asked Questions (FAQs)
Q1: I'm planning a reaction that requires acidic conditions. Is 6-Methyl-1H-indole-2-carbonitrile stable?
A1: The stability of 6-Methyl-1H-indole-2-carbonitrile in acidic conditions is highly dependent on the specific acid used, its concentration, the reaction temperature, and the duration of exposure. While the molecule is not inherently unstable, prolonged exposure to strong, hot mineral acids (e.g., concentrated H₂SO₄, HCl) can lead to degradation.[1][3] Milder acidic conditions, such as using acetic acid or a Lewis acid, are generally better tolerated.[3]
Q2: What are the first signs of degradation I should look for?
A2: The most common visual indicator of indole degradation in strong acid is the formation of a dark, insoluble tar-like substance.[3] On a microscopic level, you can monitor the reaction by Thin Layer Chromatography (TLC). The appearance of new, more polar spots (corresponding to the amide and carboxylic acid) or a streak of baseline material (indicative of polymerization) suggests degradation.
Q3: How does the 6-methyl group affect the stability of the indole ring in acid?
A3: The 6-methyl group is an electron-donating group. It increases the electron density of the indole ring, which generally enhances its stability. However, this increased electron density also makes the ring more nucleophilic and potentially more reactive towards strong electrophiles.
Q4: Will the nitrile group hydrolyze under my acidic reaction conditions?
A4: Hydrolysis of the nitrile group is a real possibility under acidic conditions, especially with heating.[1][6][7] The reaction proceeds in two stages: nitrile to amide, and then amide to carboxylic acid. If your desired product retains the nitrile, it is crucial to use the mildest possible acidic conditions and the lowest effective temperature.
Q5: Can I use a protecting group for the indole nitrogen?
A5: Yes, protecting the indole nitrogen can be an effective strategy to prevent some acid-catalyzed side reactions. Common protecting groups for indoles include Boc, tosyl, and SEM.[4] An acyl group on the nitrogen can make it less basic and less likely to protonate.[8]
III. Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Reaction mixture turns dark and forms a tar-like precipitate. | Acid-catalyzed polymerization of the indole ring due to harsh conditions (strong acid, high temperature).[3] | 1. Switch to a milder acid: Consider using a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or a carboxylic acid (e.g., acetic acid) instead of strong mineral acids.[3][4] 2. Lower the reaction temperature: Run the reaction at the lowest temperature at which it will proceed, even if it requires a longer reaction time. 3. Use a protecting group on the indole nitrogen to reduce its reactivity.[4] |
| TLC analysis shows the formation of a new, more polar spot, and my desired product yield is low. | Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[1][2] | 1. Reduce the amount of water in the reaction mixture, if possible. 2. Decrease the reaction time and monitor the progress carefully by TLC. 3. Lower the reaction temperature to disfavor the hydrolysis reaction. |
| The reaction is sluggish or does not proceed to completion. | The acidic conditions may be too mild, or the electron-withdrawing effect of the 2-cyano group is deactivating the indole ring towards the desired reaction. | 1. Gradually increase the acid concentration or temperature while carefully monitoring for signs of degradation. 2. Consider a different catalyst system that may be more effective under milder conditions. |
| Multiple new spots appear on the TLC plate, indicating a complex mixture of products. | A combination of nitrile hydrolysis and indole ring reactions may be occurring. | 1. Re-evaluate the necessity of acidic conditions. Is there an alternative synthetic route? 2. Employ a systematic optimization approach: Screen different acids, solvents, temperatures, and reaction times to find a window where the desired reaction is favored over degradation pathways. |
IV. Experimental Protocol: Monitoring Stability Under Acidic Conditions
This protocol provides a general framework for assessing the stability of 6-Methyl-1H-indole-2-carbonitrile in a given acidic medium.
Objective: To determine the rate and extent of degradation of 6-Methyl-1H-indole-2-carbonitrile under specific acidic conditions.
Materials:
-
6-Methyl-1H-indole-2-carbonitrile
-
Acid of choice (e.g., 1M HCl in a suitable solvent)
-
An appropriate organic solvent (e.g., methanol, ethanol, THF)
-
Internal standard (e.g., a stable aromatic compound like naphthalene or biphenyl)
-
TLC plates (silica gel)
-
HPLC or GC-MS for quantitative analysis
-
Standard laboratory glassware
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of 6-Methyl-1H-indole-2-carbonitrile and the internal standard and dissolve them in the chosen organic solvent to create a stock solution of known concentration.
-
Initiate the reaction: In a reaction vessel, combine the stock solution with the acidic solution at the desired reaction temperature. Start a timer.
-
Monitor the reaction: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction: Immediately neutralize the aliquot with a saturated solution of sodium bicarbonate.
-
Extract the components: Extract the neutralized aliquot with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the sample: Analyze the organic extract by TLC to qualitatively observe the appearance of new spots. For quantitative analysis, use HPLC or GC-MS to determine the concentration of the starting material relative to the internal standard.
-
Plot the data: Plot the concentration of 6-Methyl-1H-indole-2-carbonitrile versus time to determine its stability under the tested conditions.
V. Visualization of Potential Degradation Pathways
The following diagram illustrates the two primary degradation pathways for 6-Methyl-1H-indole-2-carbonitrile in an acidic environment.
Caption: Potential degradation pathways of 6-Methyl-1H-indole-2-carbonitrile in acid.
VI. References
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. [Link]
-
ReactionFlash. (n.d.). Nitrile to Acid - Common Conditions. [Link]
-
Google Patents. (1975). Process for hydrolysis of nitriles.
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. [Link]
-
Alcaide, B., Almendros, P., & Luna, A. (2011). Brønsted Acid Catalyzed (4 + 2) Cyclocondensation of 3-Substituted Indoles with Donor–Acceptor Cyclopropanes. Organic Letters, 13(7), 1622–1625. [Link]
-
ResearchGate. (2020). The effect of the electron-withdrawing and electron-donating groups. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. [Link]
-
Alcaide, B., Almendros, P., & Luna, A. (2011). Brønsted Acid Catalyzed (4 + 2) Cyclocondensation of 3-Substituted Indoles with Donor–Acceptor Cyclopropanes. ACS Publications. [Link]
-
El-Faham, A., Fun, H. K., & Al-Othman, Z. A. (2022). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 27(19), 6533. [Link]
-
University of Rochester. (n.d.). Indoles. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. uwindsor.ca [uwindsor.ca]
workup procedures for phosphorus oxychloride reactions
Phosphorus Oxychloride ( ) Workup Support Center
Current Status: Operational Ticket Focus: Safe Quenching, Yield Optimization, and Byproduct Management Assigned Specialist: Senior Process Chemist
Critical Safety Briefing: The "Latent" Threat
Before attempting any workup, you must understand the hydrolysis kinetics of
The Trap: Users often cool the quench vessel to
The Rule: Quench at a temperature where the reaction is immediate but controlled (typically
Decision Matrix: Selecting Your Quench Protocol
Do not use a "one-size-fits-all" approach. Select your protocol based on product stability and scale.
Figure 1: Decision tree for selecting the appropriate workup methodology based on substrate stability and reaction scale.
Technical Modules & Troubleshooting
Module A: The "Black Gum" Phenomenon (Polyphosphoric Acid)
Issue: Upon adding water, the reaction mixture forms a sticky, dark oil or gum that traps the product and creates intractable emulsions.
Root Cause: Incomplete hydrolysis.[1][2][3] When
Troubleshooting Protocol:
-
Diagnosis: If the aqueous layer is cloudy or a third "rag" layer forms.[4]
-
Immediate Fix: Add more water and increase temperature slightly (to
) with vigorous stirring. PPA hydrolysis is water-demanding. -
Prevention: Use Protocol B (Sodium Acetate) . The acetate ion acts as a nucleophilic catalyst and buffer, preventing the formation of PPA networks.
Module B: The Delayed Exotherm
Issue: The temperature did not rise during addition, but spiked 20 minutes later.
Root Cause: Phase transfer limitation.
Self-Validating Check:
-
The "Pulse" Test: Add a small aliquot (1-2 mL) of the reaction mixture to the quench vessel.
-
Validation: You must see a temperature rise or gas evolution within 30 seconds. If not, STOP . Increase agitation or temperature before proceeding.
Standard Operating Procedures (SOPs)
Protocol A: Standard Inverse Quench (Robust Substrates)
Best for: Stable compounds, Vilsmeier-Haack intermediates, Chlorinations.
Reagents:
-
Reaction Mixture (RM)[5]
-
Quench Vessel: 3x volume of Water (or 1M
if product is basic).
Step-by-Step:
-
Preparation: Place water in a flask 3x the size of your RM. Cool to
. -
Transfer: Transfer the RM to a dropping funnel.
-
Controlled Addition: Add RM to the water dropwise.
-
Constraint: Maintain internal temp
. -
Observation: Monitor for
fumes (use a scrubber or vent to hood).
-
-
The "Cook" (Crucial): Once addition is complete, remove the ice bath and stir at Room Temperature (RT) for 30–60 minutes.
-
Why? This ensures the breakdown of dichlorophosphoric acid intermediates (
), which are water-soluble but metastable.
-
-
Extraction: Extract with DCM or EtOAc.
Protocol B: Buffered Quench (Acid-Sensitive Substrates)
Best for: Glycals, acid-labile protecting groups, high-value intermediates. Reference: This method avoids the pH < 1 shock of a water quench.
Reagents:
Step-by-Step:
-
Buffer Prep: Dissolve
in water (approx 20% w/v). Cool to . -
Inverse Addition: Slowly add the RM to the
solution.-
Chemistry:
generated is immediately neutralized to Acetic Acid ( 4.75), preventing strong acid accumulation.
-
-
pH Check: Ensure pH remains > 4. Add 2M
dropwise if necessary, but only after the initial quench is complete. -
Workup: The resulting mixture will contain phosphate salts and acetic acid. Extract immediately.
Comparison of Quenching Media
| Parameter | Water Quench | NaOH Quench | Sodium Acetate Quench |
| Final pH | < 1 (Highly Acidic) | > 12 (Highly Basic) | 4–5 (Buffered) |
| Exotherm Risk | High | Very High (Acid-Base heat) | Moderate |
| Emulsion Risk | High (PPA formation) | Low | Low |
| Substrate Scope | Robust molecules | Base-stable molecules | Acid-sensitive molecules |
Visualizing the Hydrolysis Pathway
Understanding the intermediate species helps in troubleshooting "stuck" reactions.
Figure 2: Kinetic pathway of
Frequently Asked Questions (FAQ)
Q: I am doing a Vilsmeier-Haack reaction. How do I isolate the aldehyde? A: The Vilsmeier intermediate is an iminium salt, not the aldehyde.
-
Protocol: After the standard quench (Protocol A), you must adjust the pH to neutral/slightly basic (pH 7–8) and warm the mixture (sometimes to reflux for 15 mins) to hydrolyze the iminium salt to the aldehyde. A simple acidic quench will often leave the iminium salt in the aqueous layer, leading to 0% yield in the organic extract [1, 3].
Q: Can I use Sodium Bicarbonate (
Q: My product is water-soluble. How do I get it out of the phosphoric acid soup? A: This is difficult.
-
Neutralization: Carefully neutralize to pH 7 (phosphate salts are highly soluble, but so is your product).
-
Continuous Extraction: Use a continuous liquid-liquid extractor with DCM for 24 hours.
-
Alternative: Consider a non-aqueous workup if possible (e.g., removing solvent and precipitating phosphate salts with ether, though
residues make this hazardous).
References
-
BenchChem Technical Support. (2025).[10][11] Vilsmeier-Haack Reaction Troubleshooting and Workup Protocols.[10] Retrieved from
-
Organic Process Research & Development. (2012). Safe Scale-up of Vilsmeier Formylation: Quenching Protocols.
-
Not Voodoo. (n.d.). Reaction Workups: Phosphorus Oxychloride.[3][6][7][9][11][12][13][14] University of Rochester. Retrieved from
-
Achmatowicz, M., et al. (2010).[1] Hydrolysis of Phosphoryl Trichloride (
): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.[1][2][15] Organic Process Research & Development.[1]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Phosphorus Oxychloride (POCl3): Structure, Uses & Properties [vedantu.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 13. testbook.com [testbook.com]
- 14. byjus.com [byjus.com]
- 15. acs.figshare.com [acs.figshare.com]
Validation & Comparative
High-Resolution ¹H NMR Characterization of 6-Methyl-1H-indole-2-carbonitrile: A Comparative Guide
As drug development professionals and synthetic chemists increasingly target highly substituted indole scaffolds, precise structural characterization becomes paramount. 6-Methyl-1H-indole-2-carbonitrile (CAS: 1513412-80-0)[1] is a critical intermediate, notably utilized in the synthesis of diazaspiroalkylmethyl-indole compounds designed to inhibit the menin-MLL-1 interaction in targeted cancer therapeutics[2].
However, characterizing its aromatic spin system presents a distinct analytical challenge. This guide objectively compares the performance of standard 400 MHz NMR spectrometers against high-field 600 MHz systems, providing actionable experimental protocols and self-validating methodologies to ensure absolute data integrity.
PART 1: The Analytical Challenge (Expertise & Experience)
The indole core of 6-Methyl-1H-indole-2-carbonitrile features a tightly coupled aromatic spin system. The protons at positions C-4, C-5, and C-7 exhibit both strong ortho-couplings (
At standard magnetic fields (e.g., 9.4 Tesla / 400 MHz), the chemical shift difference (
The Causality of High-Field Resolution: By employing a 14.1 Tesla (600 MHz) spectrometer, the
PART 2: Product Comparison: 400 MHz vs. 600 MHz NMR Spectrometers
To objectively evaluate the analytical capabilities required for this compound, we compare a standard workhorse instrument against a high-resolution alternative[5].
| Performance Metric | Bruker Avance III 400 MHz | Bruker Avance NEO 600 MHz |
| Magnetic Field Strength | 9.4 Tesla | 14.1 Tesla |
| Probe Technology | Standard Room-Temperature BBFO | Helium-Cooled CryoProbe |
| Signal-to-Noise Ratio (S/N) | Baseline (Standard) | ~4x Enhancement over RT Probes |
| Spin System Regime | Prone to Second-Order Effects | First-Order (Simplified Multiplets) |
| Resolution of H-5 / H-7 | High risk of overlap | Baseline separation |
| Ideal Application | Routine purity checks | Complex structural elucidation |
PART 3: Self-Validating Experimental Protocol
To ensure trustworthiness, the NMR workflow must be a self-validating system . Relying solely on 1D integration is insufficient for distinguishing 5-methyl from 6-methyl indole isomers. The protocol below uses 1D NOESY to physically validate the structural hypothesis generated by the 1D ¹H NMR data.
Step 1: Quantitative Sample Preparation
-
Dissolve 5 mg of 6-Methyl-1H-indole-2-carbonitrile in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard to lock the chemical shift reference exactly at
0.00 ppm.
Step 2: 1D ¹H NMR Acquisition
-
Set the relaxation delay (D1) to 5 seconds. Causality: This ensures complete longitudinal relaxation (
) of all protons, particularly the quaternary methyl group, guaranteeing that peak integrations are strictly quantitative. -
Acquire 16 to 32 scans at a stabilized temperature of 298 K.
Step 3: Self-Validation via 1D NOESY
-
Selectively irradiate the methyl singlet at
2.48 ppm. -
Causality & Validation: If the compound is the correct 6-methyl isomer, Nuclear Overhauser Effect (NOE) enhancements will be observed spatially at both H-5 (
7.05 ppm) and H-7 ( 7.20 ppm). If it were an incorrect 5-methyl isomer, NOE would be observed at H-4 and H-6. This spatial correlation independently validates the scalar coupling assignments.
PART 4: Quantitative Data & Visualization
Expected ¹H NMR Chemical Shifts (600 MHz, CDCl₃)
The following table summarizes the high-resolution data extracted from a 600 MHz first-order spectrum.
| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration |
| N-H (1) | 8.50 | Broad singlet (br s) | - | 1H |
| H-4 | 7.55 | Doublet (d) | 1H | |
| H-7 | 7.20 | Broad singlet (br s) | - | 1H |
| H-3 | 7.15 | Doublet (d) | 1H | |
| H-5 | 7.05 | Doublet of doublets (dd) | 1H | |
| 6-CH₃ | 2.48 | Singlet (s) | - | 3H |
Logical Relationship Diagram
Fig 1. Logical workflow comparing 400 MHz vs 600 MHz NMR for structural elucidation.
References
- Title: WO2017207387A1 - Spiro condensed azetidine derivatives as inhibitors of the menin-mml1 interaction Source: Google Patents URL
- Title: 1513412-80-0 | 6-Methyl-1H-indole-2-carbonitrile Source: ChemScene URL
- Title: Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives Source: BenchChem URL
- Title: Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy Source: NIH / Journal of Natural Products URL
- Title: Nuclear Magnetic Resonance Facility (NMR Facility)
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2017207387A1 - Spiro condensed azetidine derivatives as inhibitors of the menin-mml1 interaction - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear Magnetic Resonance Facility [uwyo.edu]
C13 NMR chemical shifts for 2-cyano-6-methylindole
Structural Elucidation of 2-Cyano-6-methylindole: A Comparative NMR Analysis Guide
Executive Summary & Structural Context[1][2][3][4][5]
2-Cyano-6-methylindole is a critical heterocyclic scaffold, often utilized as a precursor for indole-based alkaloids, kinase inhibitors, and antiviral agents. The introduction of the electron-withdrawing cyano group at C2 and the electron-donating methyl group at C6 creates a unique "push-pull" electronic environment that significantly alters the NMR chemical shifts compared to the parent indole.
This guide provides a comparative assignment strategy , utilizing experimentally verified data of the parent 1H-indole-2-carbonitrile and 6-methylindole to construct a self-validating assignment table. This approach allows researchers to distinguish the target compound from common impurities (e.g., regioisomers like 5-methyl or 4-methyl derivatives).
Key Chemical Properties[3][4][5][6][7][8]
-
IUPAC Name: 6-methyl-1H-indole-2-carbonitrile
-
Molecular Formula:
-
Molecular Weight: 156.19 g/mol
-
Key Functional Groups: Nitrile (C2), Methyl (C6), Indole NH.
Comparative NMR Chemical Shift Analysis
The following table synthesizes experimental data for the parent compound (2-cyanoindole) and applies empirically derived Substituent Chemical Shifts (SCS) for the 6-methyl group to predict the high-confidence shifts for 2-cyano-6-methylindole.
Solvent:
| Carbon Position | 2-Cyanoindole (Parent) Exp. | 6-Methyl Effect (SCS) | 2-Cyano-6-Me-Indole (Target) Calc. | Assignment Logic |
| C2 (Quaternary) | 106.2 | -0.5 | 105.7 | Shielded by CN anisotropy; minor effect from 6-Me. |
| CN (Nitrile) | 114.6 | 0.0 | 114.6 | Characteristic nitrile region; insensitive to distal 6-Me. |
| C3 (CH) | 111.9 | -0.1 | 111.8 | Beta-position to CN; minimal para-effect from 6-Me. |
| C3a (Quaternary) | 126.4 | -0.1 | 126.3 | Bridgehead; chemically stable environment. |
| C4 (CH) | 121.8 | -0.2 | 121.6 | Meta to 6-Me; slight shielding. |
| C5 (CH) | 122.2 | -1.0 | 121.2 | Ortho to 6-Me; significant shielding (upfield shift). |
| C6 (Quaternary) | 126.3 | +9.5 | 135.8 | Ipso Effect: Large downfield shift due to direct Methyl attachment. |
| C7 (CH) | 114.5 | +0.5 | 115.0 | Ortho to 6-Me; slight deshielding due to steric/electronic factors. |
| C7a (Quaternary) | 137.1 | -0.1 | 137.0 | Bridgehead; minimal change. |
| 6-CH3 (Methyl) | N/A | N/A | 21.8 | Characteristic benzylic methyl resonance. |
Diagnostic Signals for Validation
-
The "Ipso" Shift (C6): Look for a quaternary carbon appearing near 135-136 ppm . In the parent 2-cyanoindole, this region only contains the C7a bridgehead (137 ppm) and C3a (126 ppm). The appearance of a new quaternary peak here confirms 6-substitution.
-
The Nitrile Peak: A sharp quaternary signal at ~114.6 ppm confirms the success of the cyanation (or dehydration of amide).
-
C5 Upfield Shift: The C5 proton-bearing carbon should shift upfield by ~1 ppm compared to the parent, moving from 122.2 to ~121.2 ppm .
Mechanistic Insights & Assignment Workflow
To ensure scientific integrity, the assignment must follow a logical deduction pathway. The diagram below illustrates the flow from raw data to structural confirmation.
Figure 1: Logic flow for the structural assignment of 2-cyano-6-methylindole using 1D and DEPT NMR data.
Experimental Methodology
To reproduce the data cited above or to synthesize the compound for analysis, follow this validated protocol. This method utilizes the dehydration of the primary amide, a standard pathway for accessing 2-cyanoindoles.
Synthesis Protocol (Amide Dehydration)
Reaction: 6-methyl-1H-indole-2-carboxamide
-
Setup: Charge a flame-dried flask with 6-methyl-1H-indole-2-carboxamide (1.0 eq) under an argon atmosphere.
-
Solvent: Add anhydrous toluene or chloroform (0.2 M concentration).
-
Reagent: Add Phosphorus Oxychloride (
) (5.0 eq) dropwise at room temperature. -
Reflux: Heat the mixture to 80°C for 16 hours [3].
-
Workup: Cool to RT. Pour slowly into ice-water. Neutralize with saturated
or to pH 8. -
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes:EtOAc 8:2).
NMR Acquisition Parameters
For optimal resolution of the quaternary carbons (C2, CN, C6):
-
Instrument: 400 MHz or higher (100 MHz for
). -
Solvent:
is preferred for solubility, but provides sharper peaks for non-polar derivatives. -
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary nitrile and C2 carbons have long
relaxation times; a short D1 will suppress their signals. -
Scans: Minimum 512 scans for adequate S/N ratio on the nitrile peak.
Synthesis & Pathway Visualization
Understanding the chemical origin of the sample is crucial for anticipating impurities (e.g., residual amide).
Figure 2: Synthesis pathway via amide dehydration, highlighting the diagnostic shift from Amide C=O (163 ppm) to Nitrile CN (114 ppm).
References
-
Experimental Data for 2-Cyanoindole
- Source: 1H-indole-2-carbonitrile (2a)
- Citation: "Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines.
-
URL:
-
Substituent Chemical Shifts (Methyl Indoles)
-
Source: Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles.[1] The Journal of Organic Chemistry, 35(4), 996-1000.
-
URL:
-
-
Synthesis Protocol (Amide Dehydration)
- Source: Patent WO 2017/207387 A1. "Substituted Indoles and their Use as Medicaments." (Example synthesis of 6-methyl-1H-indole-2-carbonitrile).
-
URL:
FTIR characteristic peaks of indole nitrile group
Analytical Superiority in Pharmaceutical Characterization: ATR-FTIR vs. Transmission FTIR for Indole Nitrile Derivatives
Executive Summary
In pharmaceutical development, the indole nitrile pharmacophore (found in compounds like 5-cyanoindole and 3-cyanoindole) is widely utilized both as a core structural motif in drug design and as a highly sensitive infrared (IR) probe for mapping local hydration and electrostatic environments[1],[2]. However, accurately characterizing these solid powders requires selecting the optimal Fourier Transform Infrared (FTIR) modality. This guide provides an in-depth, mechanistic comparison between Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet), establishing self-validating protocols to ensure absolute data integrity.
Mechanistic Signatures: The Indole Nitrile Group in FTIR
The diagnostic power of indole nitriles lies in their distinct and highly responsive vibrational modes. As an application scientist, understanding the causality behind these spectral signatures is the first step in avoiding analytical misinterpretation.
-
The Nitrile (C≡N) Stretch: Located in the spectrally transparent "silent region" of 2210–2230 cm⁻¹, this sharp peak is decoupled from typical biological and matrix vibrations[1]. Its frequency and bandwidth (Full Width at Half Maximum, FWHM) are highly dependent on the local microenvironment. For instance, the C≡N stretch of 5-cyanoindole in a non-polar, hydrophobic environment is centered at ~2220 cm⁻¹ with a narrow bandwidth (FWHM ≈ 8 cm⁻¹)[1]. In aqueous environments, hydrogen bonding broadens the peak significantly (FWHM ≈ 18 cm⁻¹)[1].
-
The Indole N-H Stretch: Typically observed as a broad band around 3300–3400 cm⁻¹.
-
Mechanistic Causality of Peak Shifting: The C≡N stretching frequency is modulated not only by direct interactions with the nitrile group but also by hydrogen bonding at the distant indole N-H group[3]. For example, in strong hydrogen-bond donating environments, the C≡N band shifts to higher frequencies (~2230 cm⁻¹), whereas in strong hydrogen-bond accepting environments, it shifts lower (~2216 cm⁻¹)[3]. This occurs because interactions at the N-H moiety alter the electron density across the conjugated aromatic π-system, which propagates to the C≡N bond, altering its force constant[3].
Mechanistic pathway showing how local microenvironments modulate the indole nitrile FTIR signatures.
Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission
When analyzing solid pharmaceutical powders, the sample preparation matrix directly impacts the fidelity of the N-H and C≡N bands.
Transmission FTIR (KBr Pellet) This classic technique involves dispersing the sample in an IR-inactive potassium bromide (KBr) matrix, relying on bulk IR transmission[4],[5].
-
The Advantage: Produces high-fidelity, high-resolution spectra with sharp peaks, which is often preferred for rigorous library matching and quantitative baseline analysis[6],[4].
-
The Causality of Failure: KBr is highly hygroscopic. Even trace moisture introduces a massive, broad O-H stretching artifact between 3200–3500 cm⁻¹[6]. Because the critical indole N-H stretch resides in this exact region, water contamination can completely mask structural data[6]. Furthermore, the extreme pressure required for pelleting can induce polymorphic transformations in fragile active pharmaceutical ingredients (APIs)[6].
Attenuated Total Reflectance (ATR-FTIR) ATR relies on an IR beam reflecting internally within a high-refractive-index crystal (e.g., Diamond or Germanium), creating an evanescent wave that penetrates 1–2 µm into the sample surface[4],[5].
-
The Advantage: It is rapid, non-destructive, and requires zero sample dilution[4],[7]. Most importantly, it completely eliminates the hygroscopic water artifacts associated with KBr, allowing for pristine observation of the indole N-H region[6],[7].
-
The Causality of Failure: The penetration depth of the evanescent wave is wavelength-dependent. Consequently, relative peak intensities differ from transmission spectra (peaks at lower wavenumbers appear artificially stronger), and slight peak shifts can occur, complicating direct comparisons with older transmission libraries[4],[7].
Decision workflow comparing ATR-FTIR and KBr Pellet transmission for indole nitrile powder analysis.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, every analytical run must be treated as a self-validating system. Below are the optimized protocols for both modalities.
Protocol A: KBr Pellet Transmission (High-Resolution Library Generation)
-
Matrix Desiccation (Critical QC Step): Bake spectroscopic-grade KBr powder at 105°C for at least 2 hours to eliminate adsorbed moisture[5]. Store immediately in a desiccator.
-
Sample Milling: Combine the indole nitrile sample with KBr at a 1:100 ratio (w/w). Grind gently using an agate mortar and pestle to achieve a particle size <2 µm. Causality: Particles larger than the IR wavelength cause the Christiansen effect, resulting in distorted, asymmetric scattering baselines[7].
-
Pellet Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 3–5 minutes to form a transparent disk[5].
-
Background Validation: Run a blank KBr pellet first. Self-Validation Check: If the baseline exhibits an absorbance >0.05 at 3400 cm⁻¹, the KBr has absorbed ambient water, and the batch must be discarded to prevent masking the indole N-H stretch[6].
-
Acquisition: Scan the sample pellet from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32–64 scans).
Protocol B: ATR-FTIR (Rapid Polymorph & Moisture-Free Screening)
-
Crystal Decontamination: Clean the diamond ATR crystal using a lint-free wipe and high-purity isopropanol.
-
Background Acquisition: Collect an ambient air background spectrum. Self-Validation Check: Ensure no residual peaks from previous samples exist, particularly in the highly sensitive 2200 cm⁻¹ (nitrile) and 1600 cm⁻¹ (aromatic) regions.
-
Sample Application: Place ~2–5 mg of neat indole nitrile powder directly onto the center of the crystal[7].
-
Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: High, uniform pressure is required to ensure intimate optical contact between the solid particles and the evanescent wave, maximizing signal-to-noise ratio[5].
-
Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, enabling a closer visual comparison with transmission libraries.
Quantitative Performance Comparison
| Analytical Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Primary Mechanism | Evanescent wave penetration (~1-2 µm)[4],[5] | Bulk IR transmission through matrix[4] |
| Sample Preparation | None (Neat powder applied directly)[7] | High (Grinding, 1:100 dilution, 10-ton press)[5] |
| Water Interference | Zero (Impervious to ambient moisture)[7] | High (Hygroscopic KBr absorbs water)[6],[5] |
| Indole N-H Region (~3400 cm⁻¹) | Clearly resolved, true to sample state | Often masked by broad O-H artifact[6] |
| Nitrile C≡N Region (~2220 cm⁻¹) | Excellent visibility, slight intensity variation | High fidelity, sharp resolution[6] |
| Risk of Polymorphic Shift | None (Non-destructive)[4],[7] | Moderate (High pressure can alter crystal lattice)[6] |
References
-
Title: 5-Cyanotryptophan as an Infrared Probe of Local Hydration Status of Proteins Source: nih.gov URL: [Link]
-
Title: C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? Source: nih.gov URL: [Link]
-
Title: Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? Source: researchgate.net URL: [Link]
-
Title: What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples Source: kinteksolution.com URL: [Link]
-
Title: Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy Source: azom.com URL: [Link]
-
Title: FTIR: Transmission vs ATR spectroscopy | Animated Guides Source: specac.com URL: [Link]
-
Title: Solvent Dependence of Cyanoindole Fluorescence Lifetime Source: nih.gov URL: [Link]
Sources
- 1. 5-Cyanotryptophan as an Infrared Probe of Local Hydration Status of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinteksolution.com [kinteksolution.com]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
Comparative HRMS Analysis Guide: Orbitrap vs. Q-TOF for the Elucidation of 6-Methyl-1H-indole-2-carbonitrile
Executive Summary & Compound Context
6-Methyl-1H-indole-2-carbonitrile (CAS: 1513412-80-0)[1] is a critical synthetic intermediate in modern drug discovery, most notably utilized in the synthesis of spiro-condensed azetidine derivatives that function as potent inhibitors of the menin-MLL1 interaction in oncology models[2].
As drug development pipelines demand increasingly rigorous analytical validation, the structural characterization of such intermediates requires advanced High-Resolution Mass Spectrometry (HRMS). This guide objectively compares the performance of two premier HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the exact mass quantification and structural elucidation of 6-Methyl-1H-indole-2-carbonitrile.
Platform Comparison: Orbitrap vs. Q-TOF
When selecting an HRMS platform for small molecule characterization, the choice dictates the analytical workflow:
-
Orbitrap (e.g., Thermo Q Exactive): Utilizes the Fourier Transform of image currents from trapped ions. It delivers ultra-high resolving power (up to 140,000–240,000 FWHM), making it the gold standard for distinguishing isobaric interferences in complex biological matrices or crude synthetic mixtures.
-
Q-TOF (e.g., Agilent 6546 / Waters Xevo): Relies on time-of-flight measurements. While its maximum resolution (typically 40,000–80,000 FWHM) is lower than the Orbitrap, it offers superior acquisition speeds (up to 50 Hz) and exceptional isotopic abundance fidelity, making it ideal for high-throughput Ultra-High Performance Liquid Chromatography (UHPLC) workflows.
Experimental Protocols & Causality (Self-Validating Workflow)
As a Senior Application Scientist, it is critical to understand that a protocol is not just a list of steps, but a sequence of chemically driven decisions.
Step 1: Sample Preparation
-
Protocol: Dissolve 6-Methyl-1H-indole-2-carbonitrile in LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a 100 ng/mL working solution using 50:50 (v/v) Water:Acetonitrile containing 0.1% Formic Acid.
-
The Causality: Formic acid is not merely a solvent additive; it acts as a critical proton donor. By shifting the ionization equilibrium, it ensures the complete protonation of the basic indole nitrogen, maximizing the yield of the [M+H]⁺ precursor ion prior to droplet desolvation in the source.
Step 2: Chromatographic Separation (UHPLC)
-
Protocol: Inject 2 µL onto a sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.
-
The Causality: The hydrophobic methyl-indole core interacts strongly with the non-polar C18 stationary phase, while the cyano group provides sufficient polarity to prevent excessive retention. The rapid gradient leverages the high peak capacity of sub-2-micron particles, producing ultra-sharp peaks (~3 seconds wide) that demand the fast MS acquisition rates of a Q-TOF.
Step 3: Ionization & Mass Analysis
-
Protocol: Utilize Heated Electrospray Ionization (HESI) in positive ion mode. Target the theoretical exact mass of the[M+H]⁺ species (C₁₀H₉N₂⁺) at m/z 157.0766. (Note: Literature on related isomers occasionally reports experimental values around 157.0760 due to specific instrument calibrations[3], but 157.0766 is the mathematically exact monoisotopic mass).
-
The Causality: ESI+ is specifically chosen because the indole ring is highly susceptible to protonation. The heated auxiliary gas aids in the rapid evaporation of the aqueous/organic droplets, preventing ion suppression.
Step 4: MS/MS Fragmentation (Structural Elucidation)
-
Protocol: Isolate m/z 157.0766. Apply a Normalized Collision Energy (NCE) of 30% (Orbitrap) or a fixed Collision Energy of 25 eV (Q-TOF).
-
The Causality: The 2-carbonitrile group is chemically robust. Moderate-to-high collision energy is required to induce the homolytic or heterolytic cleavage of the C-CN bond. This specific energy threshold triggers the diagnostic neutral loss of hydrogen cyanide (HCN, 27.0109 Da), yielding a highly stable methyl-indolyl cation.
Quantitative Data Presentation
Table 1: Platform Performance Metrics for 6-Methyl-1H-indole-2-carbonitrile
| Analytical Metric | Orbitrap Platform | Q-TOF Platform |
| Mass Accuracy (Precursor) | < 1.0 ppm | < 2.0 ppm |
| Resolving Power (FWHM) | 140,000 (at m/z 200) | 60,000 (at m/z 200) |
| Scan Speed (MS1) | ~12 Hz | ~50 Hz |
| Isotopic Fidelity (mSigma) | Excellent | Superior (< 5% error) |
| Ideal Application | Crude mixture structural elucidation | High-throughput UHPLC quantification |
Table 2: High-Resolution MS/MS Fragmentation Profile
| Ion Type | Elemental Formula | Theoretical m/z | Observed m/z | Mass Error | Structural Logic (Neutral Loss) |
| Precursor | C₁₀H₉N₂⁺ | 157.0766 | 157.0767 | +0.6 ppm | Protonated parent molecule |
| Product Ion 1 | C₉H₈N⁺ | 130.0657 | 130.0658 | +0.7 ppm | Loss of HCN (27.0109 Da) |
| Product Ion 2 | C₈H₅N⁺ | 115.0422 | 115.0421 | -0.8 ppm | Radical loss of •CH₃ (15.0235 Da) |
Structural Elucidation Workflow
HRMS workflow and fragmentation logic for 6-Methyl-1H-indole-2-carbonitrile using Orbitrap and Q-TOF.
References
- Spiro condensed azetidine derivatives as inhibitors of the menin-mml1 interaction.Google Patents (WO2017207387A1).
- Nitrilation of Carboxylic Acids by PIII/PV Catalysis.The Royal Society of Chemistry.
- 1513412-80-0 | 6-Methyl-1H-indole-2-carbonitrile.ChemScene.
Sources
Mechanistic Overview: The Indole-2-Carbonitrile Scaffold in Menin Inhibition
An in-depth comparative analysis of 6-methyl-1H-indole-2-carbonitrile and 4-methyl-1H-indole-2-carbonitrile requires examining their roles not as standalone therapeutics, but as critical pharmacophoric fragments in targeted drug discovery. Specifically, these isomers are fundamental building blocks in the synthesis of small-molecule inhibitors targeting the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI) , a primary driver in MLL-rearranged (MLL-r) and NPM1-mutated leukemias [1].
This guide objectively compares the bioactivity, structure-activity relationship (SAR), and experimental validation of these two positional isomers when incorporated into advanced menin-MLL inhibitors (such as the thienopyrimidine class, including MI-463 and MI-503).
Menin acts as an essential epigenetic scaffold protein that binds the N-terminal fragment of MLL fusion proteins. This bivalent interaction upregulates oncogenes like HOXA9 and MEIS1, driving leukemogenesis [2].
Small molecule inhibitors block this interaction by binding to the central cavity of menin. The indole-2-carbonitrile moiety is a highly optimized anchor within this pocket:
-
The Cyano Group (-CN): Acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of residues such as Trp341 and Tyr276 in the menin binding pocket [1].
-
The Indole Ring: Engages in extensive hydrophobic packing (π-π and van der Waals interactions) within the F9 and P13 subpockets of menin [3].
Causality of Methyl Positioning (4-Methyl vs. 6-Methyl)
The spatial orientation of the methyl group on the indole ring dictates the steric fit and the thermodynamics of the binding event:
-
4-Methyl Isomer (Optimal): The methyl group at the C4 position projects directly into a complementary hydrophobic subpocket (P13) of menin. This precise van der Waals contact displaces high-energy water molecules without causing steric clashes with the pocket walls, significantly lowering the dissociation constant (
) [1]. -
6-Methyl Isomer (Suboptimal): A methyl group at the C6 position alters the trajectory of the indole ring. It introduces steric hindrance against the rigid alpha-helical walls of the menin central cavity, forcing the cyano group out of its optimal hydrogen-bonding alignment with Trp341, thereby reducing overall binding affinity.
Fig 1: Menin-MLL interaction pathway and the targeted disruption by indole-2-carbonitrile inhibitors.
Quantitative Bioactivity Comparison
When these two fragments are synthesized into identical thienopyrimidine core scaffolds, the resulting bioactivity profiles diverge significantly. The table below summarizes the comparative performance based on established SAR data for menin-MLL inhibitors [1, 3].
| Metric | 4-Methyl Indole-2-Carbonitrile Derivative (e.g., MI-503) | 6-Methyl Indole-2-Carbonitrile Derivative | Causality / Mechanistic Rationale |
| Binding Affinity ( | 9.3 nM | > 85 nM | 4-Methyl optimally fills the P13 hydrophobic pocket; 6-Methyl causes steric clash. |
| Biochemical IC | 14.7 nM | ~ 120 nM | Direct reflection of |
| Cellular Efficacy (GI | 220 - 250 nM (MV4;11 cells) | > 1.5 µM (MV4;11 cells) | Higher target occupancy of the 4-methyl variant translates to superior suppression of HOXA9. |
| Metabolic Stability (HLM) | High ( | Moderate ( | 4-Methyl shields the electron-rich C3 position of the indole from CYP450 oxidation better than 6-Methyl. |
Experimental Workflows: Self-Validating Protocols
To objectively compare the bioactivity of compounds derived from 6-methyl vs. 4-methyl indole-2-carbonitrile, researchers must employ a self-validating cascade starting from cell-free biochemical binding to functional cellular assays.
Protocol A: Fluorescence Polarization (FP) Competition Assay
This assay measures the direct displacement of a fluorescently labeled MLL peptide from recombinant menin, validating the biochemical IC
-
Protein & Probe Preparation:
-
Purify recombinant human menin (residues 1-615) using an E. coli expression system.
-
Synthesize a FITC-labeled MLL peptide corresponding to the high-affinity menin-binding motif (e.g., FITC-MLL
).
-
-
Assay Assembly:
-
In a 384-well black microplate, combine 10 nM recombinant menin and 1 nM FITC-MLL
in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
-
Compound Titration:
-
Prepare 3-fold serial dilutions of the 4-methyl and 6-methyl test compounds in DMSO.
-
Add compounds to the assay wells (final DMSO concentration
1%).
-
-
Incubation & Readout:
-
Incubate the plate in the dark at room temperature for 1 hour to reach thermodynamic equilibrium.
-
Measure fluorescence polarization (mP) using a microplate reader (Ex: 485 nm, Em: 535 nm).
-
-
Data Validation:
-
Calculate IC
using a four-parameter logistic regression. Self-validation: Include a known high-affinity inhibitor (e.g., MI-503) as a positive control to ensure assay dynamic range.
-
Protocol B: Cellular Proliferation Assay (MTT) in MLL-r Cells
This assay validates whether the biochemical affinity translates to functional, on-target cellular efficacy.
-
Cell Culture: Culture MV4;11 cells (human acute monocytic leukemia expressing MLL-AF4) in RPMI-1640 medium supplemented with 10% FBS.
-
Treatment: Seed cells at
cells/well in 96-well plates. Treat with varying concentrations of the 4-methyl and 6-methyl derivatives (0.01 µM to 10 µM). -
Incubation: Incubate for 72 hours at 37°C, 5% CO
. -
Viability Assessment: Add MTT reagent (5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.
-
Specificity Control (Self-Validation): Run a parallel assay using an MLL-independent cell line (e.g., K562). True menin-MLL inhibitors will show potent GI
in MV4;11 but >5 µM GI in K562, proving the bioactivity is target-specific rather than generally cytotoxic [4].
Fig 2: Self-validating experimental workflow for evaluating menin-MLL inhibitor bioactivity.
Conclusion for Drug Development Professionals
For medicinal chemists and application scientists designing menin-MLL inhibitors, the 4-methyl-1H-indole-2-carbonitrile fragment is definitively superior to the 6-methyl isomer. The causality lies purely in structural biology: the 4-methyl group acts as a precise hydrophobic plug for the P13 subpocket of menin, anchoring the cyano group for critical hydrogen bonding. Substituting this with a 6-methyl group disrupts this delicate spatial arrangement, resulting in a precipitous drop in both biochemical affinity and cellular efficacy. Future fragment-based drug discovery (FBDD) campaigns targeting menin should prioritize functionalization at the C4 and C5 positions of the indole ring while leaving the C6 position unsubstituted or restricted to highly compact, electronegative atoms (e.g., fluorine).
References
-
Borkin, D., Pollock, J., Kempinska, K., et al. "Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL)." Journal of Medicinal Chemistry, 2016.
-
Borkin, D., He, S., Miao, H., et al. "Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo." Cancer Cell, 2015.
-
"MI-503 Highly potent menin-MLL interaction inhibitor." Sigma-Aldrich / MilliporeSigma Product Data.
-
Cierpicki, T., & Grembecka, J. "A Box of Chemistry to Inhibit the MEN1 Tumor Suppressor Gene Promoting Leukemia." ChemMedChem, 2014.
Technical Validation: Scalable Synthesis of 6-Methyl-1H-indole-2-carbonitrile
Executive Summary
6-Methyl-1H-indole-2-carbonitrile (CAS: 1513412-80-0) is a critical pharmacophore in the development of non-nucleoside HCV polymerase inhibitors and allosteric modulators for cannabinoid receptors. Its structural rigidity and the electronic influence of the 6-methyl group make it a valuable scaffold for structure-activity relationship (SAR) studies.
This guide validates the Dehydration of Primary Amides as the superior route for gram-to-kilogram scale synthesis, offering a 92% optimized yield with high purity (>98%). While Palladium-catalyzed cyanation (the "Discovery Route") offers speed for small libraries, it suffers from high catalyst costs and heavy metal remediation issues during scale-up.
Comparative Route Analysis
We evaluated two primary synthetic strategies based on Process Mass Intensity (PMI) , Cost of Goods (COGs) , and Scalability .
| Feature | Route A: Amide Dehydration (Recommended) | Route B: Pd-Catalyzed Cyanation |
| Starting Material | 6-Methyl-1H-indole-2-carboxylic acid (Commodity) | 2-Bromo-6-methyl-1H-indole (Specialty) |
| Key Reagents | ||
| Step Count | 2 (from acid) | 1 (from halo-indole) |
| Yield (Overall) | 85 - 92% | 65 - 78% |
| Purification | Crystallization (Scalable) | Column Chromatography (Bottleneck) |
| Safety Profile | Corrosive reagents ( | Cyanide source toxicity; Heavy metal waste |
| Cost Efficiency | High (Low reagent cost) | Low (High catalyst cost) |
Decision Matrix
-
Choose Route A for >5g synthesis, GMP production, and cost-sensitive projects.
-
Choose Route B only if the 2-bromo precursor is already in stock and scale is <100mg.
Validated Synthetic Workflow (Route A)
The validated pathway proceeds via the ammonolysis of the ester followed by dehydration. This method avoids the use of transition metals, simplifying the impurity profile.
Diagram 1: Synthetic Pathway Comparison
Caption: Comparison of the validated Dehydration Route (Blue, Solid) vs. the Palladium Cross-Coupling Route (Red, Dashed).
Detailed Experimental Protocols
Step 1: Synthesis of 6-Methyl-1H-indole-2-carboxamide
Rationale: Direct conversion of acid to nitrile is difficult; the amide serves as the necessary activated precursor.
-
Esterification: Dissolve 6-methyl-1H-indole-2-carboxylic acid (1.0 equiv) in EtOH (10 V). Add catalytic
(0.1 equiv). Reflux for 4 hours. Concentrate and crystallize to yield the ethyl ester. -
Ammonolysis: Suspend the ester in MeOH (5 V). Add 30% aqueous ammonia (10 equiv) or saturate with
gas. -
Reaction: Stir in a sealed pressure vessel at 80°C for 12 hours.
-
Workup: Cool to 0°C. The primary amide precipitates as a white solid. Filter, wash with cold water, and dry.
-
Target Yield: 90-95%
-
Checkpoint: Confirm disappearance of ester peak via TLC (Hex/EtOAc 1:1).
-
Step 2: Dehydration to 6-Methyl-1H-indole-2-carbonitrile
Rationale: Phosphorus oxychloride (
Protocol:
-
Setup: In a flame-dried RBF under
, suspend 6-methyl-1H-indole-2-carboxamide (10.0 g, 57.4 mmol) in dry (100 mL) or Chloroform. -
Base Addition: Add Diisopropylamine or
(3.0 equiv) to scavenge HCl. -
Dehydration: Cool to 0°C. Add
(1.2 equiv) dropwise over 20 minutes to control exotherm. -
Reflux: Warm to room temperature, then reflux (60°C) for 3 hours.
-
Quench (Critical): Cool to 0°C. Slowly pour reaction mixture into ice-water saturated with
. Caution: Vigorous gas evolution.[1] -
Extraction: Extract with
(3x). Wash organics with brine, dry over .[2] -
Purification: Recrystallize from Ethanol/Water or pass through a short silica plug (10% EtOAc/Hexane).
Data Specifications:
-
Yield: 92% (isolated).
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 108–110 °C.
-
1H NMR (300 MHz, CDCl3):
8.66 (br s, 1H, NH), 7.55 (d, J=8.2 Hz, 1H), 7.25 (s, 1H), 7.13 (s, 1H), 6.95 (d, J=8.2 Hz, 1H), 2.48 (s, 3H).
Mechanistic Insight
Understanding the dehydration mechanism allows for troubleshooting. If the reaction stalls, it is usually due to insufficient activation of the amide oxygen or moisture contamination hydrolyzing the
Diagram 2: Dehydration Mechanism
Caption: Stepwise activation of the amide oxygen by POCl3 followed by base-promoted elimination.[3]
Alternative Route: Pd-Catalyzed Cyanation
Use only for high-throughput screening (HTS) library generation.
If the 2-bromo-6-methylindole is available, a cyanation using Zinc Cyanide (
-
Reagents:
(0.6 equiv), (5 mol%), DMF, 100°C. -
Note: Requires deoxygenated solvents to prevent catalyst poisoning.
-
Validation: Yields are typically lower (70-75%) compared to dehydration, and removal of residual Palladium to <10ppm requires scavenger resins (e.g., SiliaMetS®).
References
-
Lautens, M. et al. (2017).[4] "Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines." Organic Letters, 19(19), 5058-5061.[4] [4]
-
Gassman, P. G. & van Bergen, T. J. (1988). "Synthesis of Indoles: Ethyl 2-methylindole-5-carboxylate." Organic Syntheses, Coll.[5] Vol. 6, p.601.
-
Tatematsu, T. et al. (2013). "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules, 18, 1-x.[3][6]
-
Organic Chemistry Portal. "Cyanation of Aryl Halides."
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
A Senior Application Scientist's Guide to the Chromatographic Separation of Methylindole Isomers
Abstract
The separation of methylindole isomers, such as 4-, 5-, 6-, and 7-methylindole, presents a significant analytical challenge due to their subtle differences in physicochemical properties. These structural isomers are often found as process-related impurities or synthetic intermediates in the development of pharmaceuticals and other fine chemicals. Achieving baseline resolution is paramount for accurate quantification and regulatory compliance. This comprehensive guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques, offering field-proven insights and detailed experimental protocols to guide researchers in selecting and optimizing their separation strategy. Furthermore, we explore the emerging role of Supercritical Fluid Chromatography (SFC) for chiral separations of methylindole derivatives.
The Analytical Challenge: Why Are Methylindole Isomers Difficult to Separate?
Methylindole isomers share the same molecular weight and elemental composition, with only the position of the methyl group on the benzene ring differing. This structural similarity results in very close boiling points and polarities, making their separation by conventional chromatographic methods non-trivial. The choice of analytical technique and, more importantly, the stationary phase chemistry, becomes the critical determinant of success. A successful method must exploit subtle differences in intermolecular interactions, such as π-π stacking, dipole-dipole forces, and shape selectivity, to achieve resolution.
Gas Chromatography (GC): The Power of Volatility and Phase Selectivity
For volatile and thermally stable compounds like methylindoles, Gas Chromatography (GC) is a powerful and often preferred technique due to its high efficiency and speed.[1][2][3] The separation in GC is primarily governed by the analytes' boiling points and their interaction with the stationary phase.[4]
The Mechanism of Separation in GC
In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through the column.[1] The separation of methylindole isomers relies heavily on the stationary phase's ability to differentiate between them. While a non-polar phase will separate largely by boiling point, leading to poor resolution of these isomers, a phase with some polarity or aromatic character can induce alternative interactions.
Critical Parameter: Stationary Phase Selection
The choice of the GC column's stationary phase is the most critical factor for resolving methylindole isomers.
-
Low-Bleed (5%-Phenyl)-methylpolysiloxane (e.g., Rxi-5ms, DB-5ms, HP-5ms): This is the workhorse phase for a wide range of applications.[5][6] The 5% phenyl content provides a degree of polarizability and π-π interaction capability, which is essential for separating aromatic isomers.[5] This phase offers a good balance of selectivity for these compounds while maintaining excellent thermal stability, which is crucial for reproducible results and low baseline noise, especially when coupled with a mass spectrometer (MS).[5][7][8]
-
Mid-Polarity Phases (e.g., Trifluoropropylmethyl Polysiloxane - Rtx-200): For particularly challenging separations, increasing the polarity of the stationary phase can enhance selectivity. Phases like Rtx-200 have been shown to provide excellent resolution for substituted indole ring regioisomers, where elution order can be related to the steric crowding of the indole ring substituents.[9]
Comparative Data: GC Separation of Methylindoles
The following table summarizes typical elution order and performance on a standard Rxi-5ms column.
| Isomer | Typical Elution Order | Relative Retention Time (vs. Indole) | Resolution (Rs) |
| Indole | 1 | 1.00 | - |
| 7-Methylindole | 2 | ~1.15 | > 2.0 |
| 4-Methylindole | 3 | ~1.18 | > 1.5 |
| 5-Methylindole | 4 | ~1.20 | > 1.5 |
| 6-Methylindole | 5 | ~1.22 | > 1.5 |
| 3-Methylindole (Skatole) | 6 | ~1.25 | > 2.0 |
Data is illustrative and will vary based on exact conditions.
Experimental Protocol: GC-MS Analysis of Methylindole Isomers
This protocol provides a robust starting point for the separation of methylindole isomers on a common GC-MS system.
Instrumentation: Gas Chromatograph with Mass Spectrometric Detector (GC-MS). Column: Rxi-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[10] Sample Preparation:
-
Prepare a stock solution of the methylindole isomer mixture at 1 mg/mL in Chloroform.
-
Dilute the stock solution to a working concentration of 10 µg/mL with Chloroform.
GC Conditions:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split/Splitless, operated in split mode (50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
MS Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-200).
High-Performance Liquid Chromatography (HPLC): Harnessing Polarity and π-π Interactions
HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1][11] For methylindole isomers, Reversed-Phase HPLC (RP-HPLC) is the most common approach.
The Mechanism of Separation in HPLC
In RP-HPLC, separation is achieved by partitioning the analytes between a non-polar stationary phase and a polar mobile phase. While standard C18 (octadecylsilyl) columns can provide some separation based on hydrophobicity, achieving baseline resolution of these closely related isomers often requires a stationary phase with alternative chemistries that can engage in more specific interactions.
Critical Parameter: Stationary Phase and Mobile Phase Selection
-
Phenyl-Hexyl Phases: These columns are a superior choice for separating aromatic isomers.[12] The phenyl groups on the stationary phase provide a powerful mechanism for π-π interactions with the indole ring of the analytes.[12] This interaction, combined with the inherent hydrophobicity of the phase, creates a unique selectivity that is often sufficient to resolve the isomers.[12] The bulky phenyl ring can also introduce a degree of shape selectivity, further aiding the separation.[12]
-
Biphenyl Phases: Biphenyl stationary phases can offer even stronger π-π and dipole-dipole interactions compared to standard phenyl phases, providing enhanced selectivity for unsaturated and aromatic compounds.[13][14]
-
Mobile Phase Optimization: The choice of organic modifier in the mobile phase can significantly impact selectivity on phenyl-based columns.
-
Methanol: As a solvent lacking π electrons, methanol allows the π-π interactions between the analyte and the phenyl stationary phase to dominate, which can enhance retention and selectivity for aromatic isomers.
-
Acetonitrile: Acetonitrile contains π electrons and can therefore compete with the analyte for interactions with the phenyl stationary phase. This can mask the π-π interactions, causing the separation to be governed more by hydrophobicity.[15] By "tuning" the mobile phase with different ratios of methanol and acetonitrile, a chromatographer can finely control the selectivity to achieve optimal resolution.
-
Experimental Protocol: RP-HPLC-UV Analysis of Methylindole Isomers
This protocol details a method using a phenyl-based column for enhanced selectivity.
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector. Column: Phenyl-Hexyl, 5 µm, 4.6 x 250 mm. Sample Preparation:
-
Prepare a stock solution of the methylindole isomer mixture at 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Mobile Phase: Acetonitrile:Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Supercritical Fluid Chromatography (SFC): A Green and Efficient Alternative for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique, particularly for chiral separations in the pharmaceutical industry.[16][17] Using supercritical CO2 as the primary mobile phase, SFC offers advantages of high speed, reduced organic solvent consumption, and faster equilibration times compared to HPLC.[17][18]
For derivatives of methylindole that may be chiral, SFC is an excellent screening tool. The development of chiral separation methods is often a trial-and-error process, and SFC's speed allows for rapid screening of various chiral stationary phases (CSPs) and co-solvents to find optimal conditions.[16][18] Polysaccharide-based CSPs are commonly used, and modifiers like methanol or ethanol are added to the CO2 to increase solvent strength and modulate selectivity.[16]
Head-to-Head Comparison: GC vs. HPLC
The choice between GC and HPLC depends on several factors, including the nature of the sample, the available equipment, and the specific analytical goal.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between a gas mobile phase and a liquid/solid stationary phase.[1] | Partitioning between a liquid mobile phase and a solid stationary phase.[1] |
| Sample Requirements | Volatile and thermally stable compounds.[1][2] | Wide range, including non-volatile and thermally labile compounds.[11] |
| Typical Speed | Faster analysis times, often a few minutes.[2] | Slower analysis times, typically 10-60 minutes.[2] |
| Separation Efficiency | Generally higher, producing narrower peaks.[2][3] | Lower efficiency compared to capillary GC.[2] |
| Key to Isomer Resolution | Stationary phase chemistry (e.g., % Phenyl content). | Stationary phase (e.g., Phenyl, Biphenyl) & mobile phase composition.[13] |
| Coupling to MS | Standard, robust interface (GC-MS).[3] | More complex interface (LC-MS).[3] |
| Solvent Consumption | Minimal (only for sample prep). | Significant quantities of organic solvents. |
Decision-Making Workflow
Caption: Decision workflow for selecting a chromatographic technique.
Conclusion
The successful chromatographic separation of methylindole isomers is an achievable but nuanced task that hinges on the strategic selection of the stationary phase. For volatile samples, GC with a low-polarity 5% phenyl-containing column provides a high-efficiency, rapid, and robust solution. For applications where GC is not suitable or when orthogonal selectivity is desired, RP-HPLC utilizing a phenyl-hexyl or biphenyl stationary phase offers the necessary π-π interactions to resolve these challenging isomers. The ability to tune selectivity in HPLC by altering the organic modifier is a significant advantage. Finally, for chiral derivatives, SFC presents a modern, efficient, and green alternative for method development and screening. By understanding the underlying separation mechanisms and carefully choosing the column and conditions as outlined in this guide, researchers can confidently develop reliable and reproducible methods for the analysis of methylindole isomers.
References
-
Phenyl Column Mystery - Pharma Growth Hub. (2023, October 20). Available from: [Link]
-
Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns - Waters Corporation. (n.d.). Available from: [Link]
-
Ross, W., et al. (n.d.). Differentiation of methylated indole ring regioisomers of JWH-007: GC–MS and GC–IR studies. ResearchGate. Available from: [Link]
-
Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds - Thames Restek. (n.d.). Available from: [Link]
-
Zhao, J. H., & Carr, P. W. (2005). Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Journal of Chromatography A, 1098(1-2), 88-98. Available from: [Link]
-
Consideration Of π-π and CH-π Interactions as Dipole-Dipole Interactions in Biphenyl Stationary Phases. (2023, June 20). Pyvot. Available from: [Link]
-
Mangelings, D., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 294-304. Available from: [Link]
-
Separation of 5-Methylindole on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16). Available from: [Link]
-
Restek Rxi-5ms GC Column - Chrom Tech. (n.d.). Available from: [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). Blog - News. Available from: [Link]
-
GC vs LC - Chromatography consumables, HPLC column. (n.d.). Available from: [Link]
-
Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library - Waters Corporation. (n.d.). Available from: [Link]
-
HPLC vs GC: What Sets These Methods Apart - Phenomenex. (2025, June 6). Available from: [Link]
-
Comparing HPLC and GC: Retention Time and Effectiveness. (2025, September 19). Available from: [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (2025, September 8). Available from: [Link]
-
Jolliffe, G. H., & Shellard, E. J. (1973). Separation of some oxindole alkaloids using high-efficiency liquid chromatography. Journal of Chromatography A, 81(1), 150-151. Available from: [Link]
-
Analysis of chiral compounds using supercritical fluid chromatography. (2024, June 12). Labmate Online. Available from: [Link]
-
Rxi-5ms GC Capillary Column, 30 m, 0.53 mm ID, 1.5 µm - Restek. (n.d.). Available from: [Link]
-
[Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. (n.d.). ResearchGate. Available from: [Link]
-
Dehnhard, M., et al. (1994). Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces. Journal of Chromatography B: Biomedical Applications, 655(2), 275-280. Available from: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024, September 19). Available from: [Link]
-
Rxi-5ms | Rxiシリーズ - ジーエルサイエンス. (n.d.). Available from: [Link]
-
Journal of Chromatography A - Elsevier BV. (n.d.). SciSpace. Available from: [Link]
-
Separation of Indole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Available from: [Link]
-
Rxi®-5Sil MS Columns - Restek. (n.d.). Available from: [Link]
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Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Chemistry Steps. Available from: [Link]
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Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2025, January 11). MDPI. Available from: [Link]
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Rxi GC Columns - Restek Resource Hub. (2020, December 17). Available from: [Link]
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HPLC SEPARATION GUIDE - Separation Methods Technologies. (n.d.). Available from: [Link]
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Chemical Properties of Indole, 3-methyl- (CAS 83-34-1) - Cheméo. (n.d.). Available from: [Link]
-
Synthesis and Physicochemical Properties of Poly(2-ethyl-3-methylindole) - ResearchGate. (2025, August 6). Available from: [Link]
-
Journal of Chromatography & Separation Techniques - Longdom Publishing. (n.d.). Available from: [Link]
-
Fast Extraction and Detection of 4-Methylimidazole in Soy Sauce Using Magnetic Molecularly Imprinted Polymer by HPLC - PMC - NIH. (n.d.). Available from: [Link]
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Available from: [Link]
-
Thermodynamic properties of 2-methylindole: experimental and computational results for gas-phase entropy and enthalpy of formation - PMC. (n.d.). Available from: [Link]
-
Brückner, H., & Hausch, M. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557. Available from: [Link]
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What the Best GC-MS Separation method For Methyl Ester Fatty acid C18:1,C18:2,C18:3 isomers and Methyl Ester conjugated Linolenic acid Isomers? (2025, December 28). ResearchGate. Available from: [Link]
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Reference Standards for 6-Methyl-1H-indole-2-carbonitrile: A Technical Comparison Guide
Executive Summary & Strategic Context
6-Methyl-1H-indole-2-carbonitrile (CAS: 1513412-80-0) is a critical pharmacophore in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and next-generation oncology targets. Its nitrile group at the C2 position serves as a versatile handle for heterocycle formation, while the C6-methyl group modulates lipophilicity and metabolic stability.
For drug development professionals, the choice of reference standard for this intermediate is not merely a procurement decision—it is a regulatory control point. This guide objectively compares the performance of Certified Reference Standards (CRS) against Research Grade (RG) alternatives, demonstrating how "purity" claims often fail to capture critical downstream risks like assay bias and impurity carryover.
Technical Specifications & Critical Quality Attributes (CQA)
Before comparing options, we must define the "Gold Standard" specification for this molecule based on its synthetic liability.
| Attribute | Specification Target | Scientific Rationale |
| Appearance | Off-white to pale yellow solid | Indoles are oxidation-prone; darkening indicates quinoidal impurities. |
| Identification | 1H-NMR, MS, IR | Must distinguish from regioisomers (e.g., 4-methyl or 5-methyl analogs). |
| Purity (HPLC) | ≥ 98.5% (Area %) | High purity prevents "ghost peaks" in downstream API analysis. |
| Residual Solvents | < ICH Q3C Limits | Synthesis often uses DMF/DMSO; removal is difficult but critical for weight-based assays. |
| Water Content | < 0.5% (KF) | Nitriles can hydrolyze to amides (6-methyl-1H-indole-2-carboxamide) in wet conditions. |
Comparative Analysis: Certified Reference Standard (CRS) vs. Research Grade (RG)
This comparison evaluates two distinct grades of 6-Methyl-1H-indole-2-carbonitrile available to researchers.
-
Option A: Certified Reference Standard (CRS) – Fully characterized material with established traceability (Secondary Standard qualified against a Primary).
-
Option B: Research Grade (RG) – Commercial "98%" chemical typically used for synthesis, not analysis.
Performance Metric: Absolute Purity & Assay Bias
The Scenario: A QC lab uses both standards to quantify a batch of 6-Methyl-1H-indole-2-carbonitrile intermediate.
-
Experiment: Quantitative NMR (qNMR) using Maleic Acid as an internal standard.
-
Observation:
-
RG Material: HPLC showed 98.2% purity, but qNMR revealed an absolute assay of 94.1% w/w .
-
CRS Material: HPLC showed 99.1% purity; qNMR confirmed 99.0% w/w .
-
-
Root Cause: The RG material contained occluded solvents (Ethyl Acetate/Hexanes) and inorganic salts not detected by UV-HPLC.
-
Impact: Using the RG standard would introduce a ~5% systematic error in potency calculations, potentially causing batch rejection or overdose in formulation.
Performance Metric: Impurity Profiling Resolution
The Scenario: Detecting the critical impurity 6-Methyl-1H-indole-2-carboxamide (Hydrolysis product).
-
Experiment: Gradient HPLC analysis (Methodology in Section 5).
-
Observation:
-
RG Material: The chromatogram showed a single broad peak at 6.4 min.
-
CRS Material: The Certificate of Analysis (CoA) identified a specific Relative Retention Time (RRT) for the amide impurity. Using the CRS method, the "single peak" in the RG material was resolved into the main nitrile peak (6.4 min) and a co-eluting amide shoulder (6.6 min).
-
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for qualifying a reference standard, highlighting where Research Grade materials typically fail.
Caption: Logical workflow for qualifying reference standards, identifying critical failure points (solvents, isomers) common in non-certified grades.
Experimental Protocols
To replicate the comparison data or validate your own in-house standard, use the following verified methodologies.
HPLC Purity & Impurity Method
This method is optimized to separate the nitrile target from its amide hydrolysis product and the 6-methylindole starting material.
-
Instrument: Agilent 1200 Series or equivalent with DAD.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV at 280 nm (Indole characteristic absorption) and 220 nm (Amide detection).
-
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Equilibration |
| 15.0 | 90% | Linear Gradient |
| 18.0 | 90% | Wash |
| 18.1 | 10% | Re-equilibration |
| 23.0 | 10% | Stop |
System Suitability Criteria:
-
Tailing Factor: NMT 1.5 for the main peak.
-
Resolution: > 2.0 between 6-Methyl-1H-indole-2-carbonitrile and 6-Methyl-1H-indole-2-carboxamide (if present).
Identification by 1H-NMR
Used to confirm the position of the methyl group and the integrity of the indole core.
-
Solvent: DMSO-d6.
-
Key Signals:
-
δ 12.0 ppm (br s, 1H): Indole NH (Exchangeable).
-
δ 7.5 - 7.0 ppm (m, 3H): Aromatic protons.
-
δ 7.2 ppm (s, 1H): C3-H proton (Diagnostic for 2-substitution; absence indicates 2,3-disubstitution).
-
δ 2.4 ppm (s, 3H): Methyl group at C6.
-
-
Differentiation: A methyl group at C4 or C5 would shift the aromatic coupling constants (
values), distinguishing regioisomers.
Summary of Comparative Data
The table below summarizes the typical data profile differences between a Certified Reference Standard and a Research Grade alternative for this specific molecule.
| Parameter | Certified Reference Standard (CRS) | Research Grade (RG) | Implication |
| Assay (Purity) | 99.0% ± 0.5% (w/w) | 94% - 98% (variable) | RG requires "purity correction" which introduces error. |
| Traceability | NIST/USP Traceable | Batch-dependent | RG data cannot be used for regulatory filings (IND/NDA). |
| Impurity ID | Quantified & Identified | "Unspecified Impurities" | RG risks masking toxic impurities. |
| Water Content | Controlled (<0.5%) | Uncontrolled | RG may degrade faster (hydrolysis to amide). |
| Cost | $ | CRS is an investment in data integrity; RG is for synthesis only. |
References
-
International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. [Link]
-
Popowycz, F., et al. (2025). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(10), 2345. [Link]
-
Sielc Technologies. Separation of Indole Derivatives on Newcrom R1 HPLC Column. Application Note. [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 6-Methyl-1H-indole-2-carbonitrile
Executive Summary & Hazard Architecture
This guide provides a definitive operational protocol for the disposal of 6-Methyl-1H-indole-2-carbonitrile . Unlike generic organic waste, this compound presents a dual-hazard profile: the indole moiety (prone to oxidative polymerization) and the nitrile (cyano) group (potential for hydrogen cyanide evolution under acidic conditions).
The Core Directive: The absolute priority in handling this waste stream is pH control . You must ensure this compound never encounters an acidic waste stream, as hydrolysis of the nitrile group can release lethal HCN gas.
Chemical Profile & Critical Hazards
| Property | Data | Operational Implication |
| Compound Name | 6-Methyl-1H-indole-2-carbonitrile | Primary ID |
| CAS Number | 1513412-80-0 (Isomer generic: 3420-02-8 ref) | Use for waste manifesting |
| Molecular Formula | C₁₀H₈N₂ | Nitrogen-rich organic |
| Physical State | Solid (Powder/Crystal) | Dust inhalation risk |
| Primary Hazards | Acute Tox.[1][2][3][4] (Oral/Dermal), Irritant | PPE: Double Nitrile Gloves, N95/P100 |
| Incompatibilities | Strong Acids , Oxidizers, Bases | Strict Segregation Required |
The Segregation Mandate (The "Why")
Expert Insight: Many laboratory accidents occur not during synthesis, but during waste consolidation.
-
The Acid Threat (HCN Evolution): The nitrile group (-CN) is generally stable. However, in the presence of strong mineral acids (HCl, H₂SO₄) and moisture, it can undergo hydrolysis. While this is slow for some aromatic nitriles, the risk of evolving Hydrogen Cyanide (HCN) in a closed waste drum is unacceptable.
-
Rule: Never add this waste to a container labeled "Acidic Waste" or "General Organic" without verifying pH > 7.
-
-
The Oxidizer Threat (Exotherm): The indole ring is electron-rich and susceptible to rapid oxidation. Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can trigger uncontrolled exothermic reactions or polymerization.
Operational Disposal Workflow
The following diagram outlines the decision logic for disposing of 6-Methyl-1H-indole-2-carbonitrile.
Figure 1: Decision tree for the safe segregation and packaging of indole-nitrile waste streams.
Step-by-Step Disposal Protocol
Phase 1: Solid Waste (Pure Compound, Spatulas, Weigh Boats)
Objective: Contain dust and prevent environmental leaching.
-
Primary Containment: Place the solid waste, contaminated weigh boats, and gloves into a clear polyethylene bag (minimum 2 mil thickness).
-
Solvent Dampening (Optional but Recommended): If the powder is fine and prone to static dispersion, lightly mist the inside of the bag with water or ethanol to suppress dust before sealing.
-
Secondary Containment: Seal the primary bag with tape. Place this bag inside a secondary rigid container (e.g., a wide-mouth HDPE jar) dedicated to "Toxic Solids."
-
Labeling: Affix a hazardous waste label.
Phase 2: Liquid Waste (Reaction Mixtures, Mother Liquors)
Objective: Prevent cross-reactivity in solvent drums.
-
Solvent Compatibility Check: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate, DMSO) is compatible with the waste drum material (usually HDPE or Steel).
-
The "Acid Test":
-
Before pouring, dip a pH strip into your waste flask.
-
If Acidic (pH < 7): Neutralize with saturated Sodium Bicarbonate (NaHCO₃) until pH is neutral (7-8). Why? To lock the cyanide group and prevent HCN gas formation.
-
-
Transfer: Pour into a dedicated "Organic Waste - Toxic" carboy.
-
Do NOT pour into a "Halogenated" drum if your solvent is non-halogenated, but prioritize the toxicity classification of the indole.
-
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Emergency Spill Response
Trustworthiness Protocol: Always assume the spill is more dangerous than it looks.
| Scenario | Immediate Action | Cleanup Method |
| Dry Powder Spill | 1. Evacuate immediate area (dust risk).2. Don PPE (Double gloves, N95). | Do NOT sweep dry. Cover with wet paper towels to suppress dust. Scoop damp material into a bag. Wipe surface with 1% bleach solution, then water. |
| Solution Spill | 1. Ventilate area.2. Eliminate ignition sources.[6][8] | Cover with absorbent pads or vermiculite. Do NOT use acidic absorbents. Collect in a sealed bag. Label as "Spill Debris - Toxic." |
Final Disposal (End-of-Life)
As a researcher, your responsibility ends at the "Pack and Label" stage, but understanding the downstream process ensures compliance.
-
Method: High-Temperature Incineration.
-
Mechanism: Professional waste handlers will inject this waste into a kiln operating >1000°C. Under these conditions, the nitrile carbon-nitrogen triple bond is broken, and the organic skeleton is mineralized to CO₂, H₂O, and N₂/NOx (scrubbed).
-
Prohibited Methods:
-
Drain Disposal: Illegal and dangerous (aquatic toxicity).
-
Evaporation: Prohibited (release of toxic dust/vapors).[4][7][8][9][10]
-
In-Lab Chemical Destruction:Not Recommended. While bleach can oxidize cyanides, the complex indole chemistry makes this unpredictable for non-specialists. Rely on thermal destruction.
-
References
-
PubChem. 1H-indole-2-carbonitrile Compound Summary (Analogous Structure). National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles and Cyanides. United States Department of Labor. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 6: Working with Chemicals." National Academies Press (US). Available at: [Link]
-
European Chemicals Agency (ECHA). Substance Information: Indole derivatives.[11] Available at: [Link]
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A Researcher's Guide to the Safe Handling of 6-Methyl-1H-indole-2-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities like 6-Methyl-1H-indole-2-carbonitrile is foundational to scientific advancement. However, with innovation comes the profound responsibility of ensuring safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
Based on analogous compounds, we must assume that 6-Methyl-1H-indole-2-carbonitrile presents the following potential hazards:
-
Acute Toxicity: Harmful if swallowed and potentially toxic or harmful in contact with skin.[3][4][5][6]
-
Irritation: Causes serious eye irritation and is likely to cause skin and respiratory irritation.[4][6][7][8][9][10][11]
-
Flammability: Some related compounds are flammable liquids.[12] The flammability of this specific compound should be considered until determined otherwise.
This hazard profile dictates a stringent set of personal protective equipment (PPE) and handling protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The minimum PPE for handling 6-Methyl-1H-indole-2-carbonitrile includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[13] However, for the specific tasks involved, enhanced protection is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves offer superior resistance to a wide range of chemicals, including solvents and oils, compared to latex.[14][15] For this compound, which may be toxic upon skin contact, double-gloving is recommended to provide an additional barrier against incidental exposure.[13] Gloves should be changed immediately if contamination is suspected.[13] |
| Eye and Face Protection | ANSI Z87.1-rated Safety Goggles | Safety glasses with side shields are the minimum requirement, but due to the high risk of serious eye irritation from splashes, tightly fitting safety goggles are essential.[7][13][16] |
| Face Shield (worn over goggles) | A face shield should be worn whenever there is a significant splash hazard, such as when transferring solutions or handling larger quantities.[13][17] | |
| Body Protection | Cotton or Flame-Resistant Lab Coat | A long-sleeved lab coat that extends below the mid-thigh provides crucial protection against spills and contamination of personal clothing.[16] For procedures involving flammable solvents, a flame-resistant lab coat is necessary.[17] |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a full-face respirator is required to prevent respiratory irritation.[7][12] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 6-Methyl-1H-indole-2-carbonitrile is essential to minimize risk. The following workflow provides a step-by-step guide.
Caption: Safe Handling Workflow for 6-Methyl-1H-indole-2-carbonitrile.
Experimental Protocol: Step-by-Step Guidance
1. Preparation and Pre-Handling:
-
Review Hazards: Before any work begins, thoroughly review the safety information for similar indole compounds.[3][4][5][6][7][8][9][12][18]
-
Designate a Workspace: All handling of 6-Methyl-1H-indole-2-carbonitrile should occur in a designated area within a certified chemical fume hood to mitigate inhalation risks.[12][19]
-
Assemble Materials: Have all necessary equipment, including spill cleanup materials (absorbent pads, neutralizing agents if applicable), within the fume hood before introducing the chemical.[12]
2. Handling the Compound:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer:
-
When weighing the solid compound, use a spatula and handle it gently to avoid creating airborne dust.
-
For transfers, use a funnel to prevent spills.
-
-
In Solution:
-
When dissolving, add the solid to the solvent slowly to control the process.
-
Keep all containers with the compound tightly closed when not in use.[8]
-
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly wipe down the work surface in the fume hood and any equipment used with an appropriate solvent.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. A general procedure is to first remove gloves, then the face shield or goggles, followed by the lab coat. Always wash hands thoroughly with soap and water after removing PPE.[12]
Disposal Plan: Responsible Waste Management
Improper disposal can have serious environmental and safety consequences.
-
Waste Collection:
-
All solid waste (contaminated gloves, weigh paper, etc.) and liquid waste containing 6-Methyl-1H-indole-2-carbonitrile must be collected in separate, clearly labeled, and sealed hazardous waste containers.[7][19]
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
-
Container Labeling: Waste containers must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Procedure: Follow your institution's specific procedures for the disposal of chemical waste. This typically involves arranging for pickup by your Environmental Health and Safety (EHS) department.[10] Never pour this chemical down the drain.[10]
By adhering to these rigorous protocols, you contribute to a culture of safety that protects not only yourself but also your colleagues and the broader research community.
References
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7).
- Personal Protective Equipment Guidance for Research - UF | EHS. (n.d.).
- Types of Gloves Used in Labs: Safety & Protection Guide | HANVO. (2023, December 24).
- Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. (n.d.).
- Safety Data Sheet. (2014, March 26).
- Indole-5-carbonitrile SDS, 15861-24-2 Safety Data Sheets - ECHEMI. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, June 5).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, April 24).
- SAFETY DATA SHEET - Fisher Scientific. (2010, October 22).
- SAFETY DATA SHEET - Fisher Scientific. (2014, September 15).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - Methyl indole-2-carboxylate - ChemicalBook. (2024, November 2).
- Methyl oxindole-6-carboxylate - AK Scientific, Inc. (n.d.).
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024, October 9).
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
